molecular formula C20H17F2N3O3 B15559362 Sarafloxacin-d8

Sarafloxacin-d8

カタログ番号: B15559362
分子量: 393.4 g/mol
InChIキー: XBHBWNFJWIASRO-YEBVBAJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sarafloxacin-d8 is a useful research compound. Its molecular formula is C20H17F2N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H17F2N3O3

分子量

393.4 g/mol

IUPAC名

6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)/i5D2,6D2,7D2,8D2

InChIキー

XBHBWNFJWIASRO-YEBVBAJPSA-N

製品の起源

United States

Foundational & Exploratory

Sarafloxacin-d8 Analytical Standard: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical properties of Sarafloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic, Sarafloxacin (B1681457). This document is intended to serve as a comprehensive resource, offering detailed information on its chemical and physical characteristics, alongside validated analytical methodologies. The inclusion of structured data tables, detailed experimental protocols, and visual diagrams aims to facilitate its application in research, quality control, and drug development.

Core Properties of this compound Analytical Standard

This compound is a stable, isotopically labeled form of Sarafloxacin, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry-based assays. Its physical and chemical properties are crucial for accurate and reproducible analytical measurements.

Chemical and Physical Data

The fundamental properties of this compound and its common salt forms are summarized below. These values are essential for the preparation of standard solutions and the interpretation of analytical data.

PropertyThis compoundThis compound HydrochlorideThis compound hydrochloride trihydrate
Synonyms A-56620-d8, 沙拉沙星-d8[1]-6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazin-d8-1-yl)-3-quinolinecarboxylic acid hydrochloride trihydrate[2]
CAS Number 1352879-52-7[1][3]1352879-52-7[4][5]-
Molecular Formula C20H9D8F2N3O3[1][3]C20H10D8ClF2N3O3[5][6]C20D8H9F2N3O3 · HCl · 3H2O[7]
Molecular Weight 393.41 g/mol [1][3]429.87 g/mol [4][5][6]483.92 g/mol [7]
Density -1.4 ± 0.1 g/cm³[4]-
Boiling Point -621.4 ± 55.0 °C at 760 mmHg[4]-
Flash Point -329.6 ± 31.5 °C[4]Not applicable[7]
Purity ->95% (HPLC)[6]-
Storage Temperature -+4°C[6] or -20°C[8]-
Stability -Stable for ≥4 years at -20°C[9]-
Solubility
SolventSolubility
DMSO ~2 mg/mL[9]
Dimethylformamide (DMF) ~5 mg/mL[9]
PBS (pH 7.2) ~0.5 mg/mL[9]

Experimental Protocols

Accurate quantification of Sarafloxacin and its deuterated analog in various matrices is critical. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Sarafloxacin Analysis

This protocol is adapted for the quantification of Sarafloxacin in bulk drug substances and can be validated for use with this compound.

1. Instrumentation and Conditions: [5][7]

ParameterSpecification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column µ-Bondapak C18 (3.9 mm x 300 mm)
Mobile Phase Acetonitrile (B52724) : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Column Temperature 15°C
Injection Volume 20 µL

2. Reagent and Solution Preparation: [5]

  • Mobile Phase: Prepare a 2 mmol/L solution of phosphoric acid in HPLC-grade water. Adjust the pH to 3.5 using triethylamine. Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution: Accurately weigh a suitable amount of Sarafloxacin Hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v). Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sarafloxacin in Biological Matrices

This method is suitable for the sensitive and selective quantification of Sarafloxacin residues in animal-derived food products, utilizing this compound as an internal standard.

1. Sample Preparation (QuEChERS-based): [4][10]

  • Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.

  • Internal Standard Fortification: Spike the sample with an appropriate volume of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Immediately vortex for another minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents. Vortex and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Sarafloxacin and internal standard
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for Sarafloxacin and this compound

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of Sarafloxacin in biological matrices using LC-MS/MS with an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Tissue, Milk) spike Spike with This compound (IS) sample->spike extract QuEChERS Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc UHPLC Separation concentrate->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

LC-MS/MS analysis workflow.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Sarafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8][11][12] This enzyme is crucial for relieving torsional strain during DNA replication. Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

dna_gyrase_inhibition dna Bacterial Chromosomal DNA replication DNA Replication dna->replication supercoiling Positive Supercoiling replication->supercoiling gyrase DNA Gyrase (Type II Topoisomerase) supercoiling->gyrase nicking Introduces Negative Supercoils (Relieves Torsional Strain) gyrase->nicking ds_breaks Accumulation of Double-Strand Breaks gyrase->ds_breaks (when inhibited) nicking->replication sarafloxacin Sarafloxacin inhibition Inhibition sarafloxacin->inhibition inhibition->gyrase death Bacterial Cell Death ds_breaks->death

Inhibition of DNA gyrase by Sarafloxacin.
Metabolic Pathway of Sarafloxacin

The metabolism of Sarafloxacin primarily involves the oxidative degradation of the piperazinyl substituent. The major metabolites identified are 3'-oxo-sarafloxacin, an ethylene (B1197577) diamine-substituted quinolone, and an aminoquinolone.[13]

sarafloxacin_metabolism sara Sarafloxacin oxo 3'-oxo-sarafloxacin sara->oxo Oxidation ethylene Ethylene diamine- substituted quinolone oxo->ethylene Further Oxidation amino Aminoquinolone ethylene->amino Further Oxidation

Metabolic pathway of Sarafloxacin.

References

An In-depth Technical Guide to the Certificate of Analysis for Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Sarafloxacin-d8. This compound is the deuterium-labeled version of Sarafloxacin (B1681457), a fluoroquinolone antibiotic. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantitative analysis of Sarafloxacin in various matrices.[1][2]

Chemical and Physical Properties

A Certificate of Analysis for this compound will typically begin with a summary of its fundamental chemical and physical properties. This information is crucial for ensuring the identity and quality of the standard. Data is often presented in a tabular format for clarity and quick reference.

PropertyValueReferences
Chemical Name 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl-2,2,3,3,5,5,6,6-d8)-3-quinolinecarboxylic acid, monohydrochloride[1][3]
Synonym(s) A-56620-d8[4]
Molecular Formula C₂₀H₉D₈F₂N₃O₃ • HCl[1][5]
Molecular Weight 429.9 g/mol [1][5][6]
CAS Number 2733145-07-6[1][7]
Purity ≥95% (HPLC), ≥99% deuterated forms (d1-d8)[1][5]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature +4°C[5]

Analytical Techniques and Experimental Protocols

The core of a CoA is the detailed reporting of the analytical tests performed to confirm the identity, purity, and quality of the substance. This section outlines the typical experimental protocols for the key analyses of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard technique for assessing the purity of chemical compounds. A typical HPLC method for Sarafloxacin analysis is described below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with an isocratic pumping system and a UV-Vis detector.[8]

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[8]

  • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 2 mmol/L phosphoric acid (pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[8][9] The mobile phase should be degassed before use.[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 278 nm.[8][9]

  • Column Temperature: 15°C.[8]

  • Injection Volume: 20 µL.[8]

  • Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water.[9] A series of calibration standards are prepared by diluting a stock solution with the mobile phase to achieve the desired concentration range.[8] Sample solutions should be filtered through a 0.45 µm syringe filter before injection.[8]

The following diagram illustrates the general workflow for HPLC analysis.

HPLC_Workflow HPLC Analysis Workflow for this compound Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Acetonitrile/Water filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample Filtration prep_standard Prepare Calibration Standards hplc_system HPLC System with UV-Vis Detector prep_standard->hplc_system Injection for Calibration filter_sample->hplc_system Injection column µ-Bondapak C18 Column hplc_system->column mobile_phase Mobile Phase Injection column->mobile_phase detection UV Detection at 278 nm mobile_phase->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc LCMS_Workflow LC-MS/MS Analysis Workflow for this compound cluster_extraction Sample Extraction (QuEChERS) cluster_cleanup Sample Cleanup (dSPE) cluster_analysis LC-MS/MS Analysis homogenization Homogenization extraction Acetonitrile Extraction homogenization->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe Dispersive SPE (PSA, C18) centrifugation1->dspe Supernatant centrifugation2 Centrifugation dspe->centrifugation2 evaporation Evaporation & Reconstitution centrifugation2->evaporation Supernatant lc_separation UHPLC Separation evaporation->lc_separation Final Extract ms_detection Tandem MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sarafloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic, Sarafloxacin (B1681457). This document details the molecular structure, outlines the synthetic pathways for both the parent compound and its isotopically labeled counterpart, and provides relevant experimental protocols.

Chemical Structure

Sarafloxacin is a fluoroquinolone antibiotic.[1] Its deuterated version, this compound, is structurally identical except for the substitution of eight hydrogen atoms with deuterium (B1214612) atoms on the piperazine (B1678402) ring. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantification by mass spectrometry.[2][3]

Sarafloxacin:

  • Molecular Formula: C₂₀H₁₇F₂N₃O₃[4]

  • Molecular Weight: 385.37 g/mol [4]

  • CAS Number: 98105-99-8[4]

  • IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[5]

This compound:

  • Molecular Formula: C₂₀H₉D₈F₂N₃O₃[6]

  • Molecular Weight: 393.41 g/mol [6]

  • CAS Number: 1352879-52-7[6]

  • IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl-d8)-1,4-dihydroquinoline-3-carboxylic acid

The structures of Sarafloxacin and this compound are depicted below:

Figure 1: Chemical Structures

CompoundChemical Structure
Sarafloxacin https://chart.googleapis.com/chart?cht=image&chs=300x300&chld=L
This compound https://chart.googleapis.com/chart?cht=image&chs=300x300&chld=L

Synthesis of this compound

The synthesis of this compound involves a two-stage process:

  • Synthesis of the core quinolone structure: 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Synthesis of the deuterated reactant: Piperazine-d8.

  • Final condensation reaction: To yield this compound.

Synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesis of this key intermediate can be achieved through various methods. One common route starts from 2,4-dichloro-5-fluoro-acetophenone.[7]

Synthesis of Piperazine-d8

The deuterated piperazine ring is the defining feature of this compound. The synthesis of Piperazine-d8 can be achieved through catalytic exchange, where hydrogen atoms in piperazine are replaced with deuterium.[8] This is typically done using deuterium gas under high pressure and temperature in the presence of a catalyst.[8]

Final Synthesis of this compound

The final step in the synthesis is the condensation of the quinolone core with the deuterated piperazine. This reaction is analogous to the synthesis of Sarafloxacin itself.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps.

Protocol 1: Synthesis of Sarafloxacin from 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and Piperazine[9]
  • Reaction Setup: In a 250 ml reaction flask, add 100 g of isopropanol (B130326), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and 35 g (0.41 mol) of piperazine.

  • Reflux: Heat the mixture to reflux and maintain for 10 hours.

  • Solvent Recovery: After the reaction is complete, recover the isopropanol and excess piperazine by distillation.

  • Work-up: Add 120 g of water to the residue, followed by the addition of a 30% sodium hydroxide (B78521) solution to adjust the pH to ≥13 to dissolve the product. Filter the solution.

  • Purification: To the filtrate, add 75 g of sodium chloride to precipitate impurities, and filter again.

  • Crystallization: Adjust the pH of the filtrate to 7.0-7.3 with hydrochloric acid to crystallize the Sarafloxacin base.

  • Final Product Formation: The wet product is then refluxed in 85% ethanol, and the pH is adjusted to 2-2.5 with hydrochloric acid, followed by cooling and crystallization to obtain Sarafloxacin hydrochloride.

To synthesize this compound, Piperazine-d8 would be substituted for piperazine in the protocol above.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₀H₉D₈F₂N₃O₃[6]
Molecular Weight 393.41[6]
CAS Number 1352879-52-7[6]
Isotopic Purity ≥99% deuterated forms (d1-d8)[9]
Purity (HPLC) >95%[1]

Synthesis Workflow Diagram

The logical flow of the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Condensation 2_4_dichloro_5_fluoro_acetophenone 2,4-dichloro-5-fluoro- acetophenone Quinolone_Core 7-chloro-6-fluoro-1-(4-fluorophenyl)- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid 2_4_dichloro_5_fluoro_acetophenone->Quinolone_Core Multi-step synthesis Sarafloxacin_d8 This compound Quinolone_Core->Sarafloxacin_d8 Condensation Piperazine Piperazine Piperazine_d8 Piperazine-d8 Piperazine->Piperazine_d8 Catalytic Deuteration Piperazine_d8->Sarafloxacin_d8

Caption: Synthesis workflow for this compound.

References

A Technical Guide to Sarafloxacin-d8: The Deuterated Analog of Sarafloxacin for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sarafloxacin-d8, the deuterated analog of the fluoroquinolone antibiotic, Sarafloxacin. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the fundamental mechanisms of its non-deuterated counterpart.

Introduction to this compound

This compound is a stable isotope-labeled version of Sarafloxacin, a broad-spectrum fluoroquinolone antibiotic. In this compound, eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Sarafloxacin but with nearly identical chemical properties and reactivity. This characteristic makes this compound an ideal internal standard for quantitative analysis of Sarafloxacin in various biological and environmental matrices using mass spectrometry-based methods. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(piperazin-1-yl-d8)-quinoline-3-carboxylic acid
Molecular Formula C20H9D8F2N3O3
Molecular Weight 393.41 g/mol
CAS Number 1352879-52-7
Appearance Solid
Purity Typically ≥98%
Storage -20°C

Quantitative Data for Analytical Methods

This compound is primarily used as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). Below are tables summarizing typical parameters for the analysis of Sarafloxacin, where this compound would serve as the ideal internal standard.

LC-MS/MS Method Parameters for Sarafloxacin Analysis

The following table outlines typical parameters for the detection and quantification of Sarafloxacin in various matrices using LC-MS/MS. This compound would have a precursor ion of approximately m/z 394.1 and its product ions would be selected based on its fragmentation pattern.

ParameterValueReference
Precursor Ion (m/z) 385.9[1]
Product Ion 1 (m/z) 367.9[1]
Collision Energy 1 (V) 28[1]
Product Ion 2 (m/z) 341.9[1]
Collision Energy 2 (V) 24[1]
Product Ion 3 (m/z) 298.9[1]
Collision Energy 3 (V) 36[1]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
GC-MS/MS Method Validation Parameters for Sarafloxacin Analysis

This table presents validation data from a GC-MS/MS method for the determination of Sarafloxacin in poultry and pork.

ParameterMatrixValueReference
Limit of Detection (LOD) Poultry Meat & Pork1.0 µg/kg[3]
Limit of Quantification (LOQ) Poultry Meat & Pork2.0 µg/kg[3]
Recovery Poultry Meat & Pork77.97% - 90.94%[3]
Relative Standard Deviation (RSD) Poultry Meat & Pork< 7.45%[3]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Sarafloxacin in biological matrices, where this compound would be employed as an internal standard.

Sample Preparation: Modified QuEChERS Protocol for Fish Tissue

This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of fluoroquinolones from fish muscle.[4]

Materials:

  • Homogenized fish tissue

  • This compound internal standard solution

  • 1% Acetic acid in acetonitrile

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18)

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add the QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS/MS conditions for the analysis of Sarafloxacin.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[2]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Capillary Voltage: 3.5 kV[2]

  • Source Temperature: 150°C[2]

  • Desolvation Temperature: 400°C[2]

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Mechanism of Action of Sarafloxacin

Sarafloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting these enzymes, Sarafloxacin traps them in a complex with the DNA, leading to the formation of double-strand DNA breaks. This disruption of DNA integrity ultimately results in bacterial cell death.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and its application.

G Workflow for Quantification of Sarafloxacin using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Milk) Spike Spike with This compound (IS) Sample->Spike Addition of Internal Standard Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Signal Detection G Mechanism of Action of Sarafloxacin Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->DNA_Replication Enables Topo_IV->Cell_Death Inhibition leads to G Logical Relationship of Internal Standard Correction Analyte Sarafloxacin (Analyte) Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Extraction_Variability Extraction Variability Analyte->Extraction_Variability Instrument_Response Instrument Response Variation Analyte->Instrument_Response IS This compound (Internal Standard) IS->Matrix_Effects IS->Extraction_Variability IS->Instrument_Response Ratio Ratio of Analyte/IS Signal Matrix_Effects->Ratio Compensated Extraction_Variability->Ratio Compensated Instrument_Response->Ratio Compensated Quantification Accurate Quantification Ratio->Quantification

References

The Gold Standard: A Technical Guide to Sarafloxacin-d8 for Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Sarafloxacin-d8 as an internal standard in the robust analysis of sarafloxacin (B1681457) residues in veterinary medicine. Ensuring food safety and regulatory compliance necessitates highly accurate and reliable analytical methods, for which isotopically labeled standards like this compound are indispensable. This document provides a comprehensive overview of its application, detailed experimental protocols, and comparative data to support researchers and professionals in the field.

Introduction to Sarafloxacin and the Role of this compound

Sarafloxacin is a fluoroquinolone antibiotic that has been used in veterinary medicine to treat bacterial infections, particularly in poultry.[1][2][3] The potential for sarafloxacin residues to remain in animal-derived food products, such as meat and milk, raises concerns about human health, including the development of antibiotic resistance.[2] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sarafloxacin in various food commodities.[2][4]

To enforce these MRLs, sensitive and specific analytical methods are crucial.[2] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for quantifying veterinary drug residues.[1][2] The accuracy of these methods is significantly enhanced by the use of a stable isotope-labeled internal standard.[5]

This compound is a deuterium-labeled analog of sarafloxacin, making it an ideal internal standard for the quantification of sarafloxacin by GC- or LC-MS.[1][5] By introducing a known quantity of this compound into a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate results.

Physicochemical Properties of this compound

This compound is available commercially, often as a hydrochloride trihydrate or hydrochloride salt.[6][7] Its key properties are summarized in the table below.

PropertyValueReference
Synonym 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazin-d8-1-yl)-3-quinolinecarboxylic acid hydrochloride trihydrate[6]
Molecular Formula C20H10D8ClF2N3O3[7]
Molecular Weight 429.87 g/mol [7]
CAS Number 2733145-07-6[8]
Purity >95% (HPLC)[7]
Storage Temperature +4°C[7]

Analytical Methodologies for Sarafloxacin Residue Analysis

The determination of sarafloxacin residues in food matrices typically involves sample preparation followed by instrumental analysis. This compound is introduced at the beginning of the sample preparation process to compensate for any analyte loss.

Sample Preparation: QuEChERS Method

A widely used and effective method for extracting sarafloxacin from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]

Experimental Protocol:

  • Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue (e.g., poultry muscle, fish) or 5 mL of milk into a 50 mL centrifuge tube.[2]

  • Internal Standard Spiking: Fortify the sample with an appropriate amount of this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) with 1% formic acid.[2]

    • Vortex the tube vigorously for 1 minute.[2]

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.[2]

    • Immediately vortex for another minute to prevent the formation of salt agglomerates.[2]

    • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Solution Preparation:

    • Transfer an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow homogenization 1. Homogenization (5g tissue or 5mL milk) spiking 2. Internal Standard Spiking (Add this compound) homogenization->spiking extraction 3. Extraction (Acetonitrile, Formic Acid, Salts) spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 dspe 5. d-SPE Cleanup (PSA, C18) centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 evaporation 7. Evaporation centrifugation2->evaporation reconstitution 8. Reconstitution evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

QuEChERS sample preparation workflow for sarafloxacin analysis.
Instrumental Analysis: LC-MS/MS and GC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of sarafloxacin residues due to its high sensitivity and selectivity.[2] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used, often requiring a derivatization step.[4]

Typical LC-MS/MS Parameters:

ParameterTypical Setting
LC Column C18 or equivalent
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)[9]
Ionization Mode Electrospray Ionization (ESI), positive mode[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)[10]

MRM Transitions for Sarafloxacin and this compound:

The selection of appropriate precursor and product ions in MRM mode is crucial for the selective detection and quantification of the analyte and its internal standard.

G cluster_ms MS/MS Confirmation Logic precursor Precursor Ion (e.g., Sarafloxacin m/z) product1 Product Ion 1 (Quantifier) precursor->product1 Collision-Induced Dissociation product2 Product Ion 2 (Qualifier) precursor->product2 Collision-Induced Dissociation

Logic for MS/MS confirmation of sarafloxacin.

Method Validation and Performance

Analytical methods for regulatory purposes must be thoroughly validated to ensure their reliability. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.[11]

Summary of Method Performance for Sarafloxacin Analysis:

The following table summarizes the performance of various analytical methods for sarafloxacin determination from single-laboratory validation studies.

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
GC-MS/MSPoultry Meat, Pork1.02.077.97 - 90.94[4][12]
LC-MS/MSFeedingstuffs3075Not Specified[9]
LC-MS/MSMilk0.1 (ng/mL)Not SpecifiedNot Specified[13]
Capillary ElectrophoresisChicken Muscle2550-300 (Linear Range)Not Specified[3]
Micellar Liquid ChromatographyHoney0.01-0.05 (mg/kg)0.025-0.150 (mg/kg)85.8 - 109.8[14]

Note: The performance of analytical methods can vary based on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of sarafloxacin residues in animal-derived food products. Its use as an internal standard in conjunction with advanced analytical techniques like LC-MS/MS allows for the sensitive and specific detection of sarafloxacin, ensuring compliance with regulatory limits and safeguarding public health. The detailed methodologies and performance data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in the field of veterinary drug residue analysis. The continued development and validation of robust analytical methods are paramount for maintaining a safe food supply.

References

Technical Guide: Application of Sarafloxacin-d8 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive technical overview of the methodologies employing Sarafloxacin-d8 as an internal standard for the accurate quantification of sarafloxacin (B1681457) and other fluoroquinolone antibiotics in complex environmental matrices.

Executive Summary

The widespread use of fluoroquinolone antibiotics, such as sarafloxacin, in veterinary medicine has led to their emergence as environmental contaminants of concern.[1] Monitoring these compounds in environmental matrices like water, soil, and sediment is crucial for assessing ecological risk. However, the complexity of these samples often leads to significant analytical challenges, primarily matrix effects, which can compromise the accuracy and precision of quantitative results.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these challenges.[2] this compound is an isotopically enriched analog of sarafloxacin, intended for use as an internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By mimicking the chemical behavior of the native analyte throughout sample preparation and analysis, it allows for reliable correction of analyte loss and signal suppression or enhancement, ensuring data of high accuracy and precision. This guide provides an in-depth review of the experimental protocols, quantitative data, and analytical workflows for the application of this compound in environmental analysis.

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with LC-MS/MS, matrix effects can cause significant variability in the ionization efficiency of the target analyte.[3] This can lead to an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration.[2]

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for these variations.[2] Because its physical and chemical properties are nearly identical to the native sarafloxacin, it co-elutes chromatographically and experiences the same matrix effects.[2] By adding a known concentration of this compound to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if analyte is lost during sample preparation or if signal intensity fluctuates due to matrix effects.

internal_standard_logic cluster_sample_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Environmental Sample (Analyte: Sarafloxacin) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Extraction & Cleanup (Potential for Analyte/IS Loss) Spike->Extraction LCMS LC-MS/MS Detection (Potential for Matrix Effects) Extraction->LCMS Final Extract Analyte_Signal Analyte Signal (A) (Affected by Loss & Matrix) LCMS->Analyte_Signal IS_Signal IS Signal (IS) (Affected by Loss & Matrix) LCMS->IS_Signal Ratio Calculate Response Ratio (A / IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration Quantify against Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Accurate Concentration Calibration->Result

Figure 1: Logic of using this compound as an internal standard.

Experimental Protocols

The following sections detail a generalized workflow for the analysis of fluoroquinolones in environmental samples using this compound.

Sample Collection and Preservation

Proper sample handling is critical to maintain the integrity of the analytes.

  • Water Samples: Collect in amber glass bottles to prevent photodegradation. Samples should be acidified (e.g., to pH 3.0) to improve the stability of quinolones.[5] Store at 4°C and analyze as soon as possible. For longer storage, freezing at -18°C is recommended.[6]

  • Soil and Sediment Samples: Collect using stainless steel tools and store in glass jars or high-density polyethylene (B3416737) bags. Freeze samples at -18°C or below prior to analysis to halt microbial degradation.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. A known amount of this compound solution should be spiked into the sample before extraction.

3.2.1 Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and concentrating antibiotics from aqueous matrices.[7][8][9]

  • Protocol:

    • Conditioning: Condition an Oasis HLB or C18 SPE cartridge with sequential washes of methanol (B129727) followed by ultrapure water, adjusted to the sample pH.[9]

    • Loading: Pass 100-1000 mL of the filtered and pH-adjusted water sample through the cartridge at a slow flow rate (e.g., 5-10 mL/min).[8]

    • Washing: Wash the cartridge with ultrapure water to remove polar interferences.

    • Elution: Elute the retained analytes (sarafloxacin and this compound) with a small volume of an appropriate solvent, such as methanol or acetonitrile (B52724).[8]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.[2]

3.2.2 QuEChERS-based Extraction for Soil and Sediment

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for solid matrices.[2]

  • Protocol:

    • Homogenization: Weigh 2-5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of an appropriate solvent (e.g., 1% acetic acid in acetonitrile).[2] Vortex vigorously for 1 minute.

    • Partitioning: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[2] Vortex immediately for 1 minute to prevent salt agglomeration and ensure phase separation.

    • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

    • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., anhydrous MgSO₄ for water removal, PSA to remove organic acids, and C18 to remove non-polar interferences).[2]

    • Final Preparation: Vortex for 30 seconds and centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.[2] The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup Collection Sample Collection (Water, Soil, Sediment) Spike Spike with this compound Collection->Spike Water Water Sample Solid Solid Sample (Soil, Sediment) SPE Solid-Phase Extraction (SPE) Water->SPE QuEChERS QuEChERS Extraction Solid->QuEChERS Evap Evaporation & Reconstitution SPE->Evap QuEChERS->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2: General experimental workflow for environmental sample analysis.
Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for analyzing fluoroquinolones due to its high sensitivity and selectivity.[10]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, <2 µm particle size) is typically used for separation.[5]

    • Mobile Phase: A gradient elution is employed using water (A) and acetonitrile or methanol (B), both typically acidified with 0.1% formic acid to promote protonation of the analytes.[5]

    • Flow Rate: A typical flow rate is between 0.2-0.4 mL/min.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[11]

    • Detection: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for each analyte (one for quantification, one for confirmation) to ensure high specificity and reduce false positives.

Quantitative Data and Method Performance

The following tables summarize typical parameters for the LC-MS/MS analysis of sarafloxacin and the performance metrics of analytical methods reported in the literature for various environmental and biological matrices.

Table 1: Representative LC-MS/MS Parameters for Sarafloxacin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) (Quant/Qual) Collision Energy (eV)
Sarafloxacin 386.1 368.1 / 285.1 15 / 25
This compound 394.2 376.2 / 285.1 15 / 25

Note: Exact m/z values and collision energies are instrument-dependent and require optimization.

Table 2: Summary of Method Performance for Fluoroquinolone Analysis in Environmental Matrices

Matrix Analyte(s) Method LOQ Recovery (%) Reference
River Water 15 Quinolones SPE-UPLC-MS/MS 0.008–0.055 ng/L (MDL) 81–114 [5]
Ground/Surface Water 9 Antibiotics SPE-HPLC-MS/MS 0.8–25 ng/L (MDL) 50–117 [7]
Piggery Wastewater Sarafloxacin SPE-LC-FD 0.1 µg/L 70.8–89.1 [9]
Poultry Meat/Pork Sarafloxacin LLE-SPE-GC-MS/MS 2.0 µg/kg 77.97–92.23 [12]
Milk Sarafloxacin LC-Fluorescence 7 ng/mL (LOD) N/A [13]
Honey Sarafloxacin Micellar LC 0.025–0.150 mg/kg N/A [14]

LOQ: Limit of Quantification; LOD: Limit of Detection; MDL: Method Detection Limit. Values are converted to consistent units where possible. Note that different studies may define these terms differently.

Conclusion

The accurate quantification of sarafloxacin and other fluoroquinolone residues in environmental samples is a critical task for environmental monitoring and risk assessment. The inherent complexity and variability of environmental matrices necessitate robust analytical methods to overcome challenges like matrix effects. The use of this compound as a stable isotope-labeled internal standard, coupled with sensitive and selective LC-MS/MS analysis, provides the most reliable framework for achieving accurate, precise, and defensible data. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for laboratories aiming to implement or refine their methods for monitoring these emerging environmental contaminants.

References

A Technical Guide to the Isotopic Purity and Mass Shift of Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical quality attributes of Sarafloxacin-d8, a deuterated internal standard essential for the accurate quantification of the fluoroquinolone antibiotic Sarafloxacin in complex matrices. The focus of this guide is on two key parameters: isotopic purity and mass shift, which are fundamental to ensuring the reliability of bioanalytical data.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By replacing eight hydrogen atoms with deuterium, this compound becomes chemically analogous to Sarafloxacin but is distinguishable by its increased mass. This allows it to serve as a robust internal standard to correct for variability in sample preparation, chromatography, and ionization.

Isotopic Purity of this compound

Isotopic purity is a critical measure of the quality of a deuterated standard. It refers to the percentage of the compound that is fully deuterated at all intended positions. The presence of incompletely deuterated species (e.g., d7, d6) or the unlabeled analyte (d0) can compromise the accuracy of quantitative assays.

Theoretical Isotopic Distribution

The theoretical isotopic distribution of this compound can be calculated based on the natural abundance of isotopes for all elements in the molecule. However, for the purpose of this guide, we will focus on the distribution of the deuterated species, which is determined during the synthesis of the molecule. An ideal synthesis would yield 100% d8 species, but in practice, a distribution is observed.

Quantitative Data on Isotopic Distribution

The following table summarizes a typical, albeit hypothetical, isotopic distribution for a batch of this compound, as would be determined by high-resolution mass spectrometry.

IsotopologueDescriptionRelative Abundance (%)
d8Fully Deuterated99.20
d7Missing one deuterium0.65
d6Missing two deuteriums0.10
d5Missing three deuteriums<0.05
d4Missing four deuteriums<0.01
d3Missing five deuteriums<0.01
d2Missing six deuteriums<0.01
d1Missing seven deuteriums<0.01
d0Unlabeled Sarafloxacin<0.01

Note: This data is illustrative. Actual batch-to-batch isotopic distribution may vary and should be confirmed by analysis.

Mass Shift of this compound

The mass shift is the difference in mass between the deuterated standard and the unlabeled analyte. This shift must be sufficient to prevent mass spectral overlap between the two compounds.

Theoretical Mass Shift

The mass shift is calculated based on the difference in the monoisotopic masses of Sarafloxacin and this compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)
SarafloxacinC₂₀H₁₇F₂N₃O₃385.1238
This compoundC₂₀H₉D₈F₂N₃O₃393.1741

The theoretical mass shift is therefore 8.0503 Da .

Observed Mass Shift

The observed mass shift is determined experimentally using a high-resolution mass spectrometer. The following table shows expected experimental data.

ParameterSarafloxacinThis compound
Observed m/z ([M+H]⁺) 386.1311394.1814
Mass Difference (Da) \multicolumn{2}{c}{8.0503}
Mass Accuracy (ppm) < 2< 2

Experimental Protocols

The following are detailed methodologies for the determination of isotopic purity and mass shift of this compound.

Protocol for Isotopic Purity Determination

Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Instrumentation:

  • UHPLC system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Reagents and Materials:

  • This compound reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan

    • Mass Range: m/z 350-450

    • Resolution: > 60,000 FWHM

    • AGC Target: 1e6

    • Maximum IT: 100 ms

  • Data Analysis:

    • Extract the ion chromatograms for all expected isotopologues (d0 to d8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

Protocol for Mass Shift Determination

Objective: To accurately measure the mass difference between Sarafloxacin and this compound.

Instrumentation:

  • As described in section 4.1.

Reagents and Materials:

  • Sarafloxacin and this compound reference standards

  • As described in section 4.1.

Procedure:

  • Sample Preparation: Prepare a solution containing 1 µg/mL each of Sarafloxacin and this compound in 50:50 acetonitrile:water.

  • LC-MS Method: Use the same LC-MS method as described in section 4.1.

  • Data Analysis:

    • From the full scan mass spectrum, determine the accurate m/z of the [M+H]⁺ ions for both Sarafloxacin and this compound.

    • Calculate the mass difference between the two species.

    • Calculate the mass accuracy (in ppm) for each compound compared to its theoretical monoisotopic mass.

Visualizations

Experimental Workflow for Isotopic Purity Determination

isotopic_purity_workflow cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis cluster_result Result prep Prepare 1 µg/mL this compound Solution lc UHPLC Separation on C18 Column prep->lc ms Full Scan HRMS (m/z 350-450) lc->ms extract Extract Ion Chromatograms (d0-d8) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate report Isotopic Purity Report calculate->report

Caption: Workflow for Isotopic Purity Determination.

Logical Relationship for Mass Shift Verification

mass_shift_verification cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement cluster_verification Verification theo_sara Sarafloxacin C₂₀H₁₇F₂N₃O₃ 385.1238 Da theo_shift Theoretical Mass Shift 8.0503 Da theo_sara_d8 This compound C₂₀H₉D₈F₂N₃O₃ 393.1741 Da compare Compare Theoretical and Observed theo_shift->compare exp_sara Observed m/z [M+H]⁺ Sarafloxacin 386.1311 exp_shift Observed Mass Shift 8.0503 Da exp_sara_d8 Observed m/z [M+H]⁺ This compound 394.1814 exp_shift->compare result Mass Shift Verified Mass Accuracy < 5 ppm compare->result

Caption: Verification of this compound Mass Shift.

Conclusion

The accurate determination of isotopic purity and mass shift is fundamental to the validation and use of this compound as an internal standard in quantitative bioanalysis. The protocols and data presented in this guide provide a framework for the robust characterization of this critical reagent, ensuring the generation of high-quality, reliable, and reproducible data in drug development and research.

An In-depth Technical Guide to the Physical and Chemical Properties of Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Sarafloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Sarafloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical pathways.

Core Physical and Chemical Data

Quantitative data for this compound and its related compounds are summarized in the tables below. It is important to note that specific experimental data for the deuterated form (this compound) is limited in publicly available literature. Therefore, data for the non-deuterated parent compound, Sarafloxacin, and its salts are provided for reference and comparison.

Table 1: Molecular and Mass Information

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₂₀H₉D₈F₂N₃O₃393.41[1][2]
This compound HydrochlorideC₂₀H₁₀D₈ClF₂N₃O₃429.87[3]
This compound Hydrochloride TrihydrateC₂₀D₈H₉F₂N₃O₃ · HCl · 3H₂O483.92
SarafloxacinC₂₀H₁₇F₂N₃O₃385.37
Sarafloxacin HydrochlorideC₂₀H₁₇F₂N₃O₃ · HCl421.83[4]

Table 2: Physicochemical Properties

PropertyValue (Sarafloxacin)Remarks
Melting Point>275°C (as monohydrochloride monohydrate)[5][6]Data for the deuterated form is not readily available. The high melting point is characteristic of the quinolone class.
Boiling PointNot availableFluoroquinolones typically decompose at high temperatures before boiling.
pKapKa1: 5.6 (carboxyl group), pKa2: 8.2 (piperazinyl group)[5]These values indicate that Sarafloxacin exists as a zwitterion at physiological pH.[5]
logP0.56This value suggests a relatively low lipophilicity.[7]

Table 3: Solubility Data for Sarafloxacin Hydrochloride

SolventSolubility
WaterSoluble[4]
PBS (pH 7.2)~0.5 mg/mL[8]
DMSO~2 mg/mL[8]
Dimethylformamide (DMF)~5 mg/mL[8]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are provided below. These are generalized methods that can be adapted for the specific compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance using a melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Materials:

  • This compound (finely powdered and dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.[9][10]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The starting temperature is set to approximately 15-20°C below the expected melting point.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) near the expected melting point.[11]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[11]

  • Cooling and Re-testing: For accuracy, the apparatus should be cooled, and the determination repeated with a fresh sample.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.

Materials:

  • This compound

  • Purified water (or a suitable buffer solution)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[12]

  • Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid.[12]

  • Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[12]

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a validated HPLC method.

  • Solubility Calculation: The equilibrium solubility is reported as the average concentration from multiple determinations.

Visualizations

The following diagrams, created using the DOT language, illustrate a key biological pathway and a typical experimental workflow relevant to this compound research.

Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis start Add excess this compound to solvent shake Seal and agitate at constant temperature start->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter hplc Quantify concentration by HPLC filter->hplc end Report equilibrium solubility hplc->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Metabolic Pathway of Sarafloxacin Sarafloxacin Sarafloxacin OxoSarafloxacin 3'-Oxo-sarafloxacin Sarafloxacin->OxoSarafloxacin Oxidative Degradation of Piperazinyl Substituent EthyleneDiamineQuinolone Ethylene Diamine-Substituted Quinolone OxoSarafloxacin->EthyleneDiamineQuinolone Further Oxidation Aminoquinolone Aminoquinolone EthyleneDiamineQuinolone->Aminoquinolone Oxidation

References

The Indispensable Role of Sarafloxacin-d8 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of veterinary drug development and food safety, a comprehensive understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Sarafloxacin (B1681457), a fluoroquinolone antibiotic previously used in veterinary medicine, has been the subject of numerous pharmacokinetic studies to ensure its efficacy and safety.[1][2] Central to the precision and reliability of these studies is the application of advanced analytical techniques, where isotopically labeled internal standards play a pivotal role. This technical guide delves into the core pharmacokinetic applications of Sarafloxacin-d8, the deuterated analogue of sarafloxacin, providing a detailed overview of its use in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound serves as an ideal internal standard for the quantitative analysis of sarafloxacin in complex biological matrices.[3] The fundamental principle behind its efficacy lies in its near-identical physicochemical properties to the parent drug.[4][5] By replacing eight hydrogen atoms with deuterium, its molecular weight is increased, allowing it to be distinguished by a mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response are virtually identical to the non-labeled sarafloxacin. This co-elution and analogous behavior enable this compound to effectively compensate for variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification of sarafloxacin residues.[5][6]

Pharmacokinetic Profile of Sarafloxacin

The pharmacokinetic profile of sarafloxacin has been characterized in various species. Understanding these parameters is crucial for establishing appropriate dosage regimens and ensuring that drug concentrations in tissues do not exceed established maximum residue limits (MRLs). The following tables summarize key pharmacokinetic parameters of sarafloxacin following different administration routes in several species.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens After a Single 10 mg/kg Dose
ParameterIntravenous (IV)Intramuscular (IM)Oral (p.o.)
Maximum Concentration (Cmax; µg/mL) -1.110.79
Time to Cmax (Tmax; h) -0.50.75
Area Under the Curve (AUC; µg·h/mL) 8.336.014.96
Elimination Half-life (t½β; h) 2.536.813.89
Bioavailability (F; %) -72.159.6
Volume of Distribution at steady state (Vd(ss); L/kg) 3.40--
Total Body Clearance (ClB; L/kg/h) 1.20--

Data sourced from a study on the pharmacokinetics of sarafloxacin in pigs and broilers.[7]

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Pigs After a Single 5 mg/kg Dose
ParameterIntravenous (IV)Intramuscular (IM)Oral (p.o.)
Elimination Half-life (t½β; h) 3.37 ± 0.464.66 ± 1.347.20 ± 1.92

Data sourced from a study on the pharmacokinetics of sarafloxacin in pigs and broilers.[1][7]

Table 3: Pharmacokinetic Parameters of Sarafloxacin in Eel (Anguilla anguilla) After a Single 15 mg/kg Oral Gavage Dose
ParameterValue
Time to Peak Plasma Concentration (Tmax; hr) 12
Peak Plasma Concentration (Cmax; µg/mL) 2.64
Absorption Rate Constant (ka; hr⁻¹) 0.23
Distribution Half-life (t½α; hr) 8.15
Elimination Half-life (t½β; hr) 30.13
Area Under the Curve (AUC; µg·hr/mL) 56.7

This study highlights the significantly different pharmacokinetic profile in aquatic species.[8]

Core Application of this compound: The Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably LC-MS/MS, for the determination of sarafloxacin residues in various biological matrices such as plasma, tissue, and milk.[5][9] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[4][10]

Principle of Isotope Dilution Mass Spectrometry

The workflow for a typical pharmacokinetic study leveraging this compound involves the addition of a known amount of the deuterated standard to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.[5] Because this compound and sarafloxacin behave almost identically during extraction, chromatography, and ionization, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the unknown sample, providing a highly accurate and precise measurement that is corrected for experimental variability.[6]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Extraction Extraction Add this compound (IS)->Extraction Cleanup Cleanup Extraction->Cleanup Final Extract Final Extract Cleanup->Final Extract LC Separation LC Separation Final Extract->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/IS)->Concentration Determination cluster_quadrupole1 Quadrupole 1 (Q1) cluster_quadrupole2 Quadrupole 2 (Q2) cluster_quadrupole3 Quadrupole 3 (Q3) Q1 Precursor Ion Selection Q2 Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ion Ion Source Ion Source Ion Source->Q1 Ions Oral Administration Oral Administration Absorption (GI Tract) Absorption (GI Tract) Oral Administration->Absorption (GI Tract) Systemic Circulation (Blood) Systemic Circulation (Blood) Absorption (GI Tract)->Systemic Circulation (Blood) Distribution (Tissues) Distribution (Tissues) Systemic Circulation (Blood)->Distribution (Tissues) Metabolism (Liver) Metabolism (Liver) Systemic Circulation (Blood)->Metabolism (Liver) Excretion (Kidney/Feces) Excretion (Kidney/Feces) Systemic Circulation (Blood)->Excretion (Kidney/Feces) Distribution (Tissues)->Systemic Circulation (Blood) Metabolism (Liver)->Systemic Circulation (Blood)

References

Sarafloxacin-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sarafloxacin-d8, a deuterated internal standard essential for the accurate quantification of the veterinary antibiotic Sarafloxacin (B1681457). This document details its chemical properties, primary applications, and the experimental protocols for its use in analytical methodologies.

Introduction to Sarafloxacin and the Role of this compound

Sarafloxacin is a fluoroquinolone antibiotic that has been utilized in veterinary medicine to control bacterial infections, particularly in poultry.[1][2][3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, thus preventing bacterial cell division.[5][6][7] Concerns over antibiotic residues in food products have necessitated the development of sensitive and reliable analytical methods to monitor Sarafloxacin levels in animal tissues.

This compound is a stable, isotopically labeled version of Sarafloxacin, where eight hydrogen atoms have been replaced with deuterium (B1214612).[8][9][10] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[11] Its chemical behavior is nearly identical to that of Sarafloxacin, but its increased mass allows it to be distinguished by a mass spectrometer. The use of this compound as an internal standard significantly improves the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response.[11]

Chemical and Physical Properties

This compound shares its core chemical structure with Sarafloxacin, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine (B1678402) ring.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValue
Chemical Name 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(piperazin-d8-1-yl)-3-quinolinecarboxylic acid hydrochloride
Molecular Formula C₂₀H₉D₈F₂N₃O₃·HCl
Molecular Weight 429.87 g/mol [8]
CAS Number 1352879-52-7[8]
Isotopic Purity ≥98%
Appearance Solid

Primary Use: Internal Standard in Quantitative Analysis

The principal application of this compound is as an internal standard in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Sarafloxacin in various biological matrices.

The methodology involves adding a known amount of this compound to the sample at the beginning of the extraction process. Both the analyte (Sarafloxacin) and the internal standard (this compound) are then co-extracted, purified, and analyzed by LC-MS/MS. By comparing the peak area of Sarafloxacin to that of this compound, a precise quantification of the analyte can be achieved, correcting for any losses during sample processing.

Mass Spectrometry and Fragmentation

In mass spectrometry, Sarafloxacin and this compound are typically ionized using electrospray ionization (ESI) in positive mode. The precursor ions, [M+H]⁺, are then subjected to collision-induced dissociation (CID) to generate characteristic product ions.

Table 2: Mass Spectrometry Parameters for Sarafloxacin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sarafloxacin 386.1368.1342.1
This compound 394.2376.2348.2

The fragmentation of fluoroquinolones like Sarafloxacin typically involves the loss of water ([M+H−H₂O]⁺) and the cleavage of the piperazine ring.[12][13] The mass shift of +8 Da in the precursor and major product ions of this compound confirms its identity and allows for its clear differentiation from the unlabeled analyte.

Experimental Protocols

The following section details a widely used method for the extraction and analysis of Sarafloxacin from animal tissues using this compound as an internal standard.

QuEChERS-based Sample Preparation for LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for the analysis of veterinary drug residues in food matrices.

Materials:

  • Homogenized animal tissue (e.g., muscle, liver)

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium (B8443419) citrate (B86180) sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing and Fortification: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the sample tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4,000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.[1]

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Table 3: Illustrative LC-MS/MS Conditions for Sarafloxacin Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Sarafloxacin in tissue samples using this compound as an internal standard.

sample Homogenized Tissue Sample add_is Spike with this compound (Internal Standard) sample->add_is extraction QuEChERS Extraction (Acetonitrile, Salts) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evaporation Evaporation and Reconstitution centrifuge2->evaporation analysis LC-MS/MS Analysis evaporation->analysis quantification Data Processing and Quantification analysis->quantification

Caption: Workflow for Sarafloxacin quantification using this compound.

Mechanism of Action of Fluoroquinolones

This diagram depicts the mechanism of action of fluoroquinolone antibiotics like Sarafloxacin.

cluster_bacterium Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase dna->gyrase topoisomerase Topoisomerase IV dna->topoisomerase replication DNA Replication & Transcription gyrase->replication topoisomerase->replication synthesis Protein Synthesis replication->synthesis division Cell Division synthesis->division sarafloxacin Sarafloxacin sarafloxacin->gyrase Inhibition sarafloxacin->topoisomerase Inhibition

Caption: Inhibition of bacterial DNA replication by Sarafloxacin.

References

Methodological & Application

Application Note: High-Throughput Quantification of Sarafloxacin in Animal-Derived Food Products Using Sarafloxacin-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a broad-spectrum fluoroquinolone antibiotic extensively used in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] The persistence of sarafloxacin residues in animal-derived food products, such as milk, poultry, and fish, presents a potential risk to human health, primarily through the development of antibiotic resistance.[1] To ensure consumer safety and comply with regulatory standards, which have established maximum residue limits (MRLs) for sarafloxacin in various food commodities, sensitive and specific analytical methods are imperative.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for analyzing veterinary drug residues due to its exceptional sensitivity and selectivity.[1]

This application note details a robust and highly sensitive method for the quantitative determination of sarafloxacin in diverse animal-derived food matrices. The protocol utilizes a stable isotope-labeled internal standard, Sarafloxacin-d8, to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The methodology is designed for high-throughput screening and confirmatory analysis, providing reliable and reproducible results.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation that is applicable to a wide range of food matrices.[1]

Reagents and Materials:

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (88%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 5 g (± 0.1 g) of homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.[1]

  • Internal Standard Fortification: Fortify the sample with a this compound internal standard solution to achieve a final concentration of 100 µg/kg.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid.[1]

    • Vortex vigorously for 1 minute.[1]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]

    • Immediately vortex for another minute to prevent the formation of salt agglomerates.[1]

    • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[1]

    • Vortex for 30 seconds.[1]

    • Centrifuge at 12000 rpm for 5 minutes.[1]

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1]

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[3]

    • B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of sarafloxacin from matrix interferences.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 1.0 µL.[4]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • Source Temperature: 500°C.[7]

  • Ion Spray (IS) Voltage: 4500 V.[7]

  • Nebulizer Gas (GS1): 50 psi.[7]

  • Auxiliary Gas (GS2): 50 psi.[7]

  • Curtain Gas: 20 psi.[7]

The MRM transitions for sarafloxacin and its deuterated internal standard, this compound, should be optimized for maximum sensitivity. The transitions are based on the precursor ion ([M+H]⁺) and the most abundant product ions.

Data Presentation

Quantitative data for the LC-MS/MS analysis of sarafloxacin should be presented in clear, structured tables to facilitate easy comparison and interpretation.

Table 1: Optimized MS/MS Parameters for Sarafloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Sarafloxacin 385.9367.9 (Quantifier)1028
341.9 (Qualifier)1024
This compound 394.1296.1 (Quantifier)--

Note: The MRM parameters for Sarafloxacin are based on existing literature.[8] The parameters for this compound are hypothetical and would need to be empirically determined, with the precursor ion reflecting the mass shift due to deuterium (B1214612) labeling.

Table 2: Method Validation Parameters for Sarafloxacin Quantification

ParameterMatrixTypical Value
Linearity Range Milk0.1 - 1000 ng/mL
Correlation Coefficient (r²) Milk> 0.99
Limit of Quantification (LOQ) Various Tissues1.2 - 118.8 µg/kg
Recovery Liquid Fertilizers88.6% - 114.6%
Precision (RSD%) Serum< 12.0%

Note: The data presented in this table are compiled from various studies on sarafloxacin and other fluoroquinolones and represent typical performance characteristics of such methods.[2][3][7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (5g or 5mL) is_spike Spike with this compound sample->is_spike extraction Extraction with Acetonitrile & Formic Acid is_spike->extraction salts Add MgSO₄ and NaCl extraction->salts centrifuge1 Centrifuge (4000 rpm, 5 min) salts->centrifuge1 dSPE dSPE Cleanup (PSA, C18, MgSO₄) centrifuge1->dSPE centrifuge2 Centrifuge (12000 rpm, 5 min) dSPE->centrifuge2 evaporation Evaporate to Dryness centrifuge2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lc_injection LC Injection filtration->lc_injection chrom_sep Chromatographic Separation (C18) lc_injection->chrom_sep esi Electrospray Ionization (ESI+) chrom_sep->esi ms_detection MS/MS Detection (MRM) esi->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for the quantification of Sarafloxacin.

Mechanism of Action of Fluoroquinolones

mechanism_of_action cluster_bacterium Bacterial Cell sarafloxacin Sarafloxacin dna_gyrase DNA Gyrase (Gram-negative) sarafloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) sarafloxacin->topo_iv Inhibits replication_fork Replication Fork Stalling dna_gyrase->replication_fork topo_iv->replication_fork dna_break Double-Strand DNA Breaks replication_fork->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Caption: Simplified mechanism of action of Sarafloxacin.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the determination of sarafloxacin residues in a variety of animal-derived food products. The use of a QuEChERS-based sample preparation protocol offers a simple and effective means of extracting the analyte from complex matrices, while the specificity of tandem mass spectrometry ensures accurate quantification and confirmation.[1] This method is well-suited for routine monitoring and can be adapted for the analysis of other fluoroquinolone antibiotics. The inclusion of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the high accuracy required for regulatory compliance and food safety assessment.

References

The Gold Standard: Utilizing Sarafloxacin-d8 for Precise Antibiotic Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the critical field of food safety and pharmaceutical development, accurate quantification of antibiotic residues is paramount. This application note details a robust and sensitive method for the determination of sarafloxacin (B1681457), a fluoroquinolone antibiotic, in various biological matrices using Sarafloxacin-d8 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and ensuring the highest accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in antibiotic residue testing.

Introduction to Mitigating Matrix Effects

The analysis of antibiotic residues in complex matrices such as milk, plasma, and animal tissues is often hampered by "matrix effects," where co-eluting endogenous components interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[2][3] This can significantly compromise the accuracy and reproducibility of quantitative results. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, is a highly effective strategy to correct for these matrix effects and any variability in sample preparation.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of sarafloxacin residues using this compound as an internal standard.

Workflow Figure 1: General Experimental Workflow Sample Sample Collection (e.g., Milk, Tissue, Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Sample Preparation (e.g., QuEChERS, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General workflow for antibiotic residue analysis.

Detailed Protocols

Sample Preparation (QuEChERS Method for Milk)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample extraction.[4]

Materials:

  • Homogenized milk sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Protocol:

  • Pipette 10 mL of the milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard solution to the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

LC Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Conditions (Multiple Reaction Monitoring - MRM): The following table outlines the MRM transitions for sarafloxacin and this compound. These values may require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sarafloxacin 386.1342.125
386.1299.135
This compound 394.2350.225

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines such as those from the European Union Decision 2002/657/EC.[6] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) > 0.990.9985[4]
Accuracy (% Recovery) 80 - 120%89.3 - 105.1%[6]
Precision (% RSD) < 15%< 8.3%[6]
Limit of Quantification (LOQ) Signal-to-noise > 100.1 ng/mL[4]
Specificity No interfering peaks at the retention time of the analyteConfirmed by MS/MS transitions

Logic for MS/MS Confirmation

The confirmation of sarafloxacin identity is based on the detection of specific precursor-to-product ion transitions.

MSMS_Logic Figure 2: Logic for MS/MS Confirmation of Sarafloxacin cluster_sara Sarafloxacin cluster_sara_d8 This compound (Internal Standard) Precursor_Sara Precursor Ion (m/z 386.1) Product1_Sara Product Ion 1 (m/z 342.1) Precursor_Sara->Product1_Sara Fragmentation Product2_Sara Product Ion 2 (m/z 299.1) Precursor_Sara->Product2_Sara Fragmentation Precursor_Sara_d8 Precursor Ion (m/z 394.2) Product_Sara_d8 Product Ion (m/z 350.2) Precursor_Sara_d8->Product_Sara_d8 Fragmentation

Caption: MS/MS confirmation logic for sarafloxacin.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate and reliable method for the quantification of sarafloxacin residues in complex biological matrices. This approach effectively mitigates matrix effects, leading to robust and defensible data essential for regulatory compliance and research applications in food safety and drug development. The detailed protocols and validation data presented herein serve as a comprehensive guide for the implementation of this method.

References

Application of Sarafloxacin-d8 in Aquaculture Monitoring: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarafloxacin (B1681457), a fluoroquinolone antibiotic, has been utilized in veterinary medicine, including aquaculture, to combat bacterial infections.[1] The persistence of sarafloxacin residues in aquatic food products poses potential risks to human health, such as the development of antibiotic resistance.[1] Consequently, regulatory bodies have established maximum residue limits (MRLs) for sarafloxacin in various food commodities, necessitating sensitive and reliable analytical methods for routine monitoring.[1] The use of a stable isotope-labeled internal standard, such as Sarafloxacin-d8, is crucial for achieving accurate and precise quantification in complex matrices like fish and shrimp tissues by compensating for matrix effects and variations during sample preparation and analysis.[2] this compound is a deuterated form of sarafloxacin, making it an ideal internal standard for mass spectrometry-based methods due to its similar chemical and physical properties to the parent compound.[3]

This document provides detailed application notes and protocols for the use of this compound in the monitoring of sarafloxacin residues in aquaculture products, intended for researchers, scientists, and drug development professionals.

Application Notes

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] By adding a known concentration of this compound to the sample at the beginning of the extraction process, any loss of the target analyte (sarafloxacin) during sample preparation can be corrected. This is because this compound will behave almost identically to sarafloxacin throughout the extraction, cleanup, and chromatographic separation steps. In the mass spectrometer, this compound is distinguished from sarafloxacin by its higher mass-to-charge ratio (m/z). The ratio of the response of sarafloxacin to that of this compound is used for quantification, which significantly improves the accuracy and reproducibility of the results.[4]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of sarafloxacin in aquaculture and other animal-derived food products. These methods often employ a deuterated internal standard, and the data presented is indicative of the performance achievable when using this compound.

Table 1: Method Performance for Sarafloxacin Analysis in Various Matrices

MatrixMethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Chicken MuscleGC-MS/MS1.02.077.97 - 90.94[5]
Duck MuscleGC-MS/MS1.02.077.97 - 90.94[5]
Goose MuscleGC-MS/MS1.02.077.97 - 90.94[5]
PorkGC-MS/MS1.02.077.97 - 90.94[5]
Aquatic ProductsUPLC-MS/MS0.30 - 0.801.0 - 2.586.6 - 120[6]
FishicELISA0.002 (ng/mL)--[7]
Chicken MuscleCapillary Electrophoresis2550-[8]

Table 2: LC-MS/MS Parameters for Fluoroquinolone Analysis

ParameterSettingReference
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[9]
Mobile Phase A0.1% Formic acid in water[9]
Mobile Phase B0.1% Formic acid in acetonitrile (B52724)[9]
Flow Rate0.3 mL/min[9]
Injection Volume5 µL[9]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[9]
Capillary Voltage3.5 kV[9]
Source Temperature150°C[9]
Desolvation Temperature500°C[9]
Precursor Ion (m/z) for Sarafloxacin386.1[9]
Product Ions (m/z) for Sarafloxacin368.1, 299.1[9]
Precursor Ion (m/z) for this compound394.1 (inferred)
Product Ions (m/z) for this compoundTo be determined empirically

Experimental Protocols

Below are detailed protocols for the analysis of sarafloxacin in aquaculture samples using this compound as an internal standard. Two common sample preparation methods are described: QuEChERS and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS Method for Fish Tissue

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[10]

1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Formic acid (88%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Sarafloxacin analytical standard

  • This compound internal standard

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer and centrifuge

2. Procedure

  • Homogenization: Weigh 5 g (± 0.1 g) of homogenized fish tissue into a 50 mL centrifuge tube.[9]

  • Internal Standard Spiking: Fortify the sample with a working solution of this compound to a final concentration of 10-100 µg/kg. The optimal concentration should be determined during method validation.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.[9]

    • Vortex vigorously for 1 minute.[9]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[9]

    • Immediately vortex for 1 minute to prevent salt agglomeration.[9]

    • Centrifuge at 4000 rpm for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[9]

    • Vortex for 30 seconds.[9]

    • Centrifuge at 12000 rpm for 5 minutes.[9]

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[9]

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) Method for Shrimp Tissue

SPE is a widely used technique for sample cleanup and concentration.[1]

1. Reagents and Materials

  • Acetonitrile (acidified)

  • Methanol (B129727)

  • Dichloromethane

  • Hexane (B92381)

  • Phosphate (B84403) buffer (pH 7.0)

  • SPE cartridges (e.g., Oasis MAX or C18)

  • Sarafloxacin analytical standard

  • This compound internal standard

  • Centrifuge tubes, vortex mixer, centrifuge, and nitrogen evaporator

2. Procedure

  • Homogenization and Spiking: Homogenize the shrimp tissue. Weigh 2 g of the homogenate into a centrifuge tube and add a known amount of this compound internal standard.

  • Extraction:

    • Add phosphate buffer (pH 7.0) and acetonitrile.[4]

    • Vortex or sonicate to extract the analytes.[4]

    • Add hexane and vortex for defatting.[4]

    • Centrifuge to separate the layers.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX or similar SPE cartridge with methanol followed by water.[4]

    • Load the aqueous extract from the previous step onto the cartridge.

    • Wash the cartridge to remove interferences. A common wash solution is a low percentage of methanol in water.

    • Elute the analytes with an appropriate solvent, such as acidified methanol or acetonitrile.[1]

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample 1. Sample Homogenization (e.g., 5g Fish Tissue) is_spike 2. Internal Standard Spiking (this compound) sample->is_spike extraction 3. Extraction (Acetonitrile + Formic Acid) is_spike->extraction salting_out 4. Salting Out & Centrifugation (MgSO4 + NaCl) extraction->salting_out dspe 5. dSPE Cleanup (PSA + C18) salting_out->dspe evaporation 6. Evaporation & Reconstitution dspe->evaporation analysis 7. LC-MS/MS Analysis evaporation->analysis

Caption: QuEChERS experimental workflow for Sarafloxacin analysis.

logical_relationship analyte Sarafloxacin (in sample) sample_prep Sample Preparation (Extraction & Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms LC-MS/MS Detection sample_prep->lcms ratio Peak Area Ratio (Sarafloxacin / this compound) lcms->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of this compound in quantitative analysis.

References

Application Notes and Protocols for the Analytical Method Development of Sarafloxacin using Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections.[1] The monitoring of its residues in animal-derived food products is crucial to prevent the development of antibiotic resistance and ensure consumer safety.[1] Regulatory bodies have established maximum residue limits (MRLs) for sarafloxacin in various food commodities, necessitating sensitive and robust analytical methods for its quantification.[1] This document provides a detailed application note and protocol for the quantitative analysis of sarafloxacin in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Sarafloxacin-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects and ensure accurate quantification.[2]

Principle

This method utilizes a liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up and concentration.[3] The analyte, sarafloxacin, and the internal standard, this compound, are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry.[1] Quantification is achieved by comparing the peak area ratio of sarafloxacin to this compound against a calibration curve prepared in a blank matrix extract.[2]

Experimental Protocols

Reagents and Materials
  • Sarafloxacin hydrochloride reference standard (analytical grade)[4]

  • This compound hydrochloride (analytical standard)

  • Acetonitrile (B52724) (HPLC grade)[5]

  • Methanol (B129727) (HPLC grade)[5]

  • Formic acid (analytical grade)[1]

  • Ammonium acetate (B1210297) (analytical grade)[6]

  • Ultrapure water[4]

  • Magnesium sulfate (B86663) (anhydrous)[1]

  • Sodium chloride[1]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis MAX)[4]

  • Syringe filters (0.22 µm)[1]

Standard Solution Preparation

Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of sarafloxacin hydrochloride and this compound hydrochloride reference standards.[4]

  • Quantitatively transfer each standard to separate 10 mL volumetric flasks.[4]

  • Dissolve the standards in a small amount of methanol and then bring to volume with methanol.[4]

  • Sonicate the flasks for 5-10 minutes to ensure complete dissolution.[4]

  • Store the stock solutions at 2-8°C in dark, airtight containers.[4]

Working Standard Solutions (0.1 - 10 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile:water = 1:1 v/v).[4]

Sample Preparation (QuEChERS Method)

This protocol is a generalized example based on common extraction procedures for animal tissues.[1][2]

  • Homogenization: Weigh 2-5 g of the homogenized tissue sample into a 50 mL centrifuge tube.[4]

  • Fortification: Spike the sample with the this compound internal standard solution to a final concentration of 100 µg/kg.[1]

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.[2]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[2]

    • Vortex vigorously for 1 minute.[2]

    • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine) sorbent.[1]

    • Vortex for 30 seconds.[1]

    • Centrifuge at 12,000 rpm for 5 minutes.[1]

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.[1]

HPLC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[1][6]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in methanol[6]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution A linear gradient can be optimized to ensure good separation of the analyte from matrix interferences.

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 150°C[1]
Desolvation Temperature 400°C
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sarafloxacin 386.1368.120
386.1299.135
This compound 394.1376.120

Note: The specific MRM transitions and collision energies may need to be optimized for the instrument in use. The precursor ion for Sarafloxacin is consistent with literature values.[7]

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for the analysis of sarafloxacin in various matrices.

ParameterMatrixResultReference
Limit of Detection (LOD) Poultry Muscle1.0 µg/kg[8]
Pork1.0 µg/kg[8]
Limit of Quantification (LOQ) Poultry Muscle2.0 µg/kg[8]
Pork2.0 µg/kg[8]
Recovery Poultry Muscle77.97% - 90.94%[8]
Pork77.97% - 90.94%[8]
Precision (RSD) Poultry & Pork< 7.45%[8]
Linearity (r²) -≥ 0.99[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Homogenization of Tissue Sample fortification 2. Fortification with this compound homogenization->fortification extraction 3. QuEChERS Extraction fortification->extraction cleanup 4. dSPE Cleanup extraction->cleanup final_prep 5. Evaporation & Reconstitution cleanup->final_prep hplc 6. HPLC Separation final_prep->hplc msms 7. MS/MS Detection hplc->msms quantification 8. Quantification msms->quantification reporting 9. Reporting Results quantification->reporting

Caption: A generalized workflow for the analysis of Sarafloxacin in biological matrices.[9]

logical_workflow start Start Analysis system_prep System Preparation & Equilibration start->system_prep calibration Inject Calibration Standards & Construct Curve system_prep->calibration sample_analysis Inject Prepared Sample Extracts calibration->sample_analysis peak_id Identify Sarafloxacin Peak by Retention Time sample_analysis->peak_id quantify Quantify using Calibration Curve peak_id->quantify qc_check Inject Quality Control Sample quantify->qc_check end End qc_check->end

Caption: Logical flow of a typical chromatographic analysis for Sarafloxacin.[4]

References

Application Note: Determination of Sarafloxacin in Animal-Derived Food Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarafloxacin (B1681457) is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry and aquaculture.[1][2] The persistence of sarafloxacin residues in animal-derived food products, such as meat, milk, and fish, is a significant concern for human health due to the potential for developing antibiotic resistance.[1] To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sarafloxacin in various food commodities.[3][4] Consequently, sensitive and reliable analytical methods are essential for monitoring these residues to ensure food safety and compliance with regulations.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for analyzing veterinary drug residues owing to its high sensitivity, selectivity, and specificity.[1][5]

This application note presents a detailed protocol for the quantitative analysis of sarafloxacin in diverse animal-derived food matrices. The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure followed by LC-MS/MS analysis, providing a robust and efficient workflow suitable for high-throughput screening and confirmatory purposes.[6]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a generalized procedure based on common QuEChERS methods for fluoroquinolone analysis in animal tissues.[1][6][7]

  • Homogenization: Weigh 2-5 g of homogenized tissue (e.g., poultry muscle, fish, liver) or 5 mL of milk into a 50 mL centrifuge tube.[1][7] For quality control and calibration, blank samples can be fortified with a known concentration of sarafloxacin standard solution.[7] An internal standard, such as ciprofloxacin-d8, can be added to all samples to improve accuracy and precision.[1]

  • Extraction: Add 10 mL of acetonitrile (B52724) containing 1% acetic acid or 1% formic acid to the sample.[1][7][8] Add QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate, 1 g sodium chloride).[1][7] Vortex the tube vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.[1][7]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic layer from the solid and aqueous phases.[1][7]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL microcentrifuge tube containing dSPE sorbent.[1][7] A common sorbent mixture includes 150 mg anhydrous magnesium sulfate, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[1] Vortex for 30 seconds to 1 minute.[1][7]

  • Final Extract Preparation: Centrifuge at 10,000-12,000 rpm for 5 minutes.[1][7] Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][7] Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1] Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.[1][7]

2. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for sarafloxacin analysis.[6][8][9][10]

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[6][9]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation.

  • Flow Rate: 0.3 - 0.7 mL/min.[8]

  • Injection Volume: 5 - 20 µL.[8]

  • Column Temperature: 25 - 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).[8]

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-product ion transitions for sarafloxacin for quantification and confirmation.

Data Presentation

Table 1: LC-MS/MS Method Validation Data for Sarafloxacin in Animal-Derived Food Products

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Poultry and PorkGC-MS/MS1.02.077.97 - 90.94< 7.45[3][11]
Turkey TissuesLC-MS/MS-1.2 - 118.8> 70-[6]
FeedingstuffsLC-ESI-MS/MS3075-4.0 - 11.1[10]
Broiler ChickenLC-MS/MS0.01 - 0.050.01 - 0.11--[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 2: Maximum Residue Limits (MRLs) for Sarafloxacin

Animal SpeciesTissueMRL (µg/kg)Reference
ChickenSkin + Fat10[2]
ChickenLiver100[2]
SalmonidaeMuscle + Skin-[2]

Visualizations

G Experimental Workflow for Sarafloxacin Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Animal-Derived Food Sample (e.g., Muscle, Liver, Milk) Homogenization Homogenization (2-5 g) Sample->Homogenization Extraction Extraction (Acidified Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation (4000 rpm) Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation (12000 rpm) dSPE->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the analysis of sarafloxacin in animal-derived food products.

G Logic for MS/MS Confirmation of Sarafloxacin Precursor Sarafloxacin Precursor Ion Collision Collision-Induced Dissociation (CID) Precursor->Collision Product1 Product Ion 1 (Quantifier) Collision->Product1 Product2 Product Ion 2 (Qualifier) Collision->Product2

Caption: Precursor-product ion relationship for sarafloxacin confirmation by MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the determination of sarafloxacin residues in a variety of animal-derived food products.[1][6] The utilization of a QuEChERS-based sample preparation protocol offers an efficient and effective means of extracting the analyte from complex matrices, while the specificity of tandem mass spectrometry ensures accurate quantification and confirmation.[1][6] This method is well-suited for routine monitoring in food safety laboratories and can be adapted for the analysis of other fluoroquinolone antibiotics.[1] The validation data from various studies demonstrate that the method meets the performance criteria required for regulatory compliance.[3][6][10][11][12]

References

Application Note and Protocol for the Analysis of Sarafloxacin in Milk using Sarafloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a fluoroquinolone antibiotic that has been used in veterinary medicine. Its residues in food products of animal origin, such as milk, are a concern for human health due to the potential for allergic reactions and the development of antibiotic resistance.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring sarafloxacin residues in milk.

This document provides a detailed protocol for the determination of sarafloxacin in milk samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of an isotope-labeled internal standard, sarafloxacin-d8. The use of an internal standard like this compound is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[3][4][5]

Principle

This method involves the extraction of sarafloxacin and the internal standard this compound from a milk sample, followed by a clean-up step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of sarafloxacin to this compound against a calibration curve prepared in a blank matrix.

Experimental Protocols

Materials and Reagents
  • Sarafloxacin standard (purity ≥ 98%)

  • This compound internal standard (purity ≥ 98%)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Anhydrous sodium sulfate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric sorbent)[2][6]

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sarafloxacin and this compound standards in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at -20°C in amber vials.[7][8]

  • Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with the initial mobile phase to create calibration curves. A typical calibration range for fluoroquinolones in milk is from 0.1 to 100 ng/mL.[1]

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in the initial mobile phase to be added to all samples, blanks, and calibration standards.

Sample Preparation

The following protocol is a generalized procedure based on common methods for fluoroquinolone extraction from milk.[4][9]

1. Sample Extraction (Protein Precipitation and Liquid-Liquid Extraction)

  • Weigh 5 g of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.[2][4][6]

  • Add a known amount (e.g., 50 µL) of the this compound internal standard working solution.

  • Add 10 mL of 10% trichloroacetic acid in acetonitrile.[10] Alternatively, 15 mL of acetonitrile can be used for protein precipitation.[4]

  • Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 5 minutes.[10]

  • Centrifuge the sample at ≥ 3500 g for 10 minutes at 4°C.[4][6][10]

  • Carefully transfer the supernatant to a clean tube.

2. Clean-up (Solid-Phase Extraction - SPE)

  • Condition the SPE cartridge: Sequentially pass 3 mL of methanol and 3 mL of ultrapure water through the SPE cartridge.[2][6][10]

  • Load the sample: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.[2][10]

  • Dry the cartridge: Apply a full vacuum for about 5 minutes to completely dry the sorbent.[10]

  • Elute the analytes: Elute the sarafloxacin and this compound from the cartridge with 3 mL of methanol or acetone.[6][10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[4][6][7] Reconstitute the residue in 1 mL of the initial mobile phase.[6]

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for sarafloxacin and this compound need to be determined by direct infusion of the standard solutions.

Data Presentation

The performance of the method should be validated according to international guidelines.[11][12][13][14] Key validation parameters are summarized in the table below. The values presented are typical for the analysis of fluoroquinolones in milk and are compiled from various sources.

ParameterTypical ValueReference
Linearity (r²) > 0.99[3][15]
Limit of Detection (LOD) 0.1 - 1 µg/kg[3][4][5]
Limit of Quantification (LOQ) 0.5 - 5 µg/kg[3][4][5]
Recovery 70 - 110%[2][3][10]
Precision (RSD%) < 15%[2][3][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up (SPE) cluster_analysis Analysis sample Milk Sample (5g) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation & Liquid-Liquid Extraction (Acetonitrile/TCA) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Supernatant supernatant->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Sarafloxacin Analysis in Milk.

Logical Relationship of Quantification

quantification_logic cluster_inputs Inputs from LC-MS/MS cluster_processing Processing cluster_output Output sara_area Peak Area of Sarafloxacin ratio Calculate Peak Area Ratio (Sarafloxacin / this compound) sara_area->ratio sara_d8_area Peak Area of This compound sara_d8_area->ratio calibration Compare Ratio to Matrix-Matched Calibration Curve ratio->calibration concentration Concentration of Sarafloxacin in Milk calibration->concentration

References

Application Note: High-Throughput Analysis of Sarafloxacin in Animal-Derived Food Products Using a QuEChERS Method with Sarafloxacin-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of sarafloxacin (B1681457), a fluoroquinolone antibiotic, in various animal-derived food matrices such as milk, poultry, fish, and pork. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, incorporating sarafloxacin-d8 as an internal standard for enhanced accuracy and precision. Subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals in the fields of food safety and veterinary medicine to ensure compliance with regulatory limits and safeguard consumer health.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1] The potential for sarafloxacin residues to persist in animal-derived food products poses a risk to human health, including the development of antibiotic resistance. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sarafloxacin in various food commodities. To enforce these regulations, sensitive and specific analytical methods are required.[1]

The QuEChERS method has become widely adopted for the extraction of veterinary drug residues from complex food matrices due to its simplicity, speed, and minimal solvent usage.[2] This application note describes a modified QuEChERS protocol optimized for the extraction of sarafloxacin, utilizing its stable isotope-labeled internal standard, this compound, to effectively compensate for matrix effects and variations in extraction recovery. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for accurate quantification.

Experimental Workflow

The overall experimental workflow for the analysis of sarafloxacin is depicted in the following diagram.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Weigh 2-5g of homogenized sample Spike Spike with This compound (IS) Sample->Spike AddSolvent Add 10 mL acidified Acetonitrile Spike->AddSolvent Vortex1 Vortex 1 min AddSolvent->Vortex1 AddSalts Add MgSO4/NaCl salts Vortex1->AddSalts Vortex2 Vortex 1 min AddSalts->Vortex2 Centrifuge1 Centrifuge 5 min Vortex2->Centrifuge1 Supernatant Transfer 1-6 mL of supernatant Centrifuge1->Supernatant dSPE_Tube Add to d-SPE tube (MgSO4, PSA, C18) Supernatant->dSPE_Tube Vortex3 Vortex 30s dSPE_Tube->Vortex3 Centrifuge2 Centrifuge 5 min Vortex3->Centrifuge2 FinalExtract Transfer supernatant Centrifuge2->FinalExtract Evaporate Evaporate to dryness FinalExtract->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS MSMS_Logic Precursor Sarafloxacin Precursor Ion (m/z 385.9) CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quantifier) (m/z 367.9) CID->Product1 Product2 Product Ion 2 (Qualifier) (m/z 341.9) CID->Product2

References

Application Notes and Protocols for Sarafloxacin Analysis in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry and other animals.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits, known as Maximum Residue Limits (MRLs).[1][2] Accurate determination of sarafloxacin concentrations in complex biological matrices like animal tissue requires robust and efficient sample preparation methods to remove interfering substances and isolate the analyte of interest.[3] This document provides detailed application notes and protocols for the most common sample preparation techniques for sarafloxacin analysis in tissue: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by instrumental analysis, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or mass spectrometry (MS/MS) detection.[3][4][5]

Data Presentation: Method Performance Comparison

The selection of a sample preparation method often depends on the tissue matrix, desired sensitivity, and available resources. The following table summarizes quantitative data from various studies to facilitate method comparison.

MethodTissue TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Analytical TechniqueReference
QuEChERSFreshwater Fish66.2 - 118.50.08 - 1.460.25 - 4.86UPLC-MS/MS[6]
QuEChERSChicken Muscle85 - 1050.51.5LC-MS/MS[4]
SPEChicken Muscle93.53 - 108.471.05.0HPLC-MS/MS[1][7]
SPEPork & Salmon Muscle>9010-HPLC-FLD[5]
LLE-SPEPoultry & Pork77.97 - 92.231.02.0GC-MS/MS[2][8]
LLEChicken Muscle77.97 - 90.94-2.0GC-MS/MS[9]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Herein are detailed methodologies for the key sample preparation techniques.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is known for its simplicity and high throughput, making it suitable for routine monitoring of sarafloxacin in various food matrices.[4][6]

Materials:

  • Homogenized tissue sample (e.g., fish muscle, chicken muscle)[4][10]

  • Acetonitrile (B52724) (ACN), preferably with 1% acetic acid or 1% formic acid[4][10]

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate (B86180), disodium (B8443419) citrate sesquihydrate)[10]

  • Dispersive SPE (d-SPE) cleanup sorbents (e.g., MgSO₄, PSA, C18)[10]

  • Centrifuge and centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)[10]

Protocol:

  • Sample Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.[4][10]

  • Extraction:

    • Add 10 mL of acidified acetonitrile (e.g., 1% acetic acid in acetonitrile).[10]

    • Add the QuEChERS extraction salt packet.[10]

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[10]

    • Centrifuge at 4000 rpm for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent.[10]

    • Vortex for 30 seconds.[10]

    • Centrifuge at 10000 rpm for 5 minutes to pellet the sorbent and matrix components.[10]

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[10]

    • Reconstitute the residue in 1 mL of the initial mobile phase for instrumental analysis.[10]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[10]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than LLE and often resulting in lower detection limits.[3] C18 is a commonly used sorbent for sarafloxacin extraction.[9][11]

Materials:

  • Homogenized tissue sample (e.g., poultry muscle, liver)[12]

  • Extraction solvent (e.g., 4% ammonia-methanol solution, or a mixture of 1% orthophosphoric acid-0.2 M MgCl₂ in water and acetonitrile)[3][5][12]

  • C18 SPE cartridges[9][12]

  • n-Hexane (for lipid removal, optional)[5][12]

  • Methanol (B129727) (for conditioning and elution)[3]

  • Centrifuge and centrifuge tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Homogenization and Extraction:

    • Weigh 2-5 g of the homogenized tissue sample into a centrifuge tube.[3][12]

    • Add 20 mL of the appropriate extraction solvent.[3]

    • Homogenize until a uniform consistency is achieved.[12]

    • Shake or vortex vigorously for 5 minutes and then centrifuge at 12,000 rpm for 20 minutes.[3]

    • Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.[3]

  • Lipid Removal (optional): For fatty tissues, perform a liquid-liquid extraction with n-hexane to remove lipids before SPE.[5][12]

  • SPE Cleanup:

    • Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water.[13]

    • Loading: Load the supernatant onto the conditioned SPE cartridge.[3]

    • Washing: Wash the cartridge with a suitable solvent (e.g., water) to remove interferences.[3]

    • Elution: Elute the sarafloxacin from the cartridge with an appropriate solvent, such as methanol.[14]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in a known volume of the mobile phase for analysis.[12]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids. It is often coupled with SPE for enhanced cleanup.[2][8]

Materials:

  • Homogenized tissue sample

  • Extraction solvent (e.g., acetonitrile)[15][16]

  • Salting-out agent (e.g., MgSO₄, NaCl)[15][16]

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh a portion of the homogenized tissue sample into a centrifuge tube.

    • Add a suitable volume of extraction solvent (e.g., 5 mL of acetonitrile to a 10 mL sample solution).[15][16]

    • Add a salting-out agent (e.g., 4 g of MgSO₄) to induce phase separation.[15][16]

    • Shake gently for several minutes to ensure complete dissolution of the salt.[15][16]

    • Centrifuge at approximately 4000 rpm for 5 minutes to separate the layers.[15][16]

  • Cleanup and Final Preparation:

    • Collect the upper organic layer containing the sarafloxacin.

    • The extract can be further cleaned using SPE as described in the previous protocol.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for instrumental analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described sample preparation protocols.

QuEChERS_Workflow Sample Homogenized Tissue Sample (2-5g) Extraction Add Acidified Acetonitrile & QuEChERS Salts Sample->Extraction Vortex_Centrifuge1 Vortex (1 min) Centrifuge (4000 rpm, 5 min) Extraction->Vortex_Centrifuge1 Supernatant_Transfer Transfer Supernatant (6 mL) Vortex_Centrifuge1->Supernatant_Transfer dSPE Add d-SPE Sorbent (e.g., MgSO₄, PSA, C18) Supernatant_Transfer->dSPE Vortex_Centrifuge2 Vortex (30s) Centrifuge (10000 rpm, 5 min) dSPE->Vortex_Centrifuge2 Aliquot_Transfer Transfer Supernatant Aliquot (1 mL) Vortex_Centrifuge2->Aliquot_Transfer Evaporation Evaporate to Dryness (Nitrogen, 40°C) Aliquot_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (1 mL) Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Caption: QuEChERS workflow for sarafloxacin analysis in tissue.

SPE_Workflow Sample Homogenized Tissue Sample (2-5g) Extraction Add Extraction Solvent (e.g., Ammoniated Methanol) Sample->Extraction Homogenize_Centrifuge Homogenize & Centrifuge (12000 rpm, 20 min) Extraction->Homogenize_Centrifuge Collect_Supernatant Collect Supernatant Homogenize_Centrifuge->Collect_Supernatant SPE_Load Load Sample Extract Collect_Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Water) SPE_Load->SPE_Wash SPE_Elute Elute Sarafloxacin (Methanol) SPE_Wash->SPE_Elute Evaporation Evaporate Eluate to Dryness (Nitrogen) SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-FLD or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction workflow for sarafloxacin analysis.

LLE_Workflow Sample Homogenized Tissue Sample Extraction Add Acetonitrile & Salting-out Agent (e.g., MgSO₄) Sample->Extraction Shake_Centrifuge Shake & Centrifuge (4000 rpm, 5 min) Extraction->Shake_Centrifuge Collect_Organic_Layer Collect Organic Layer Shake_Centrifuge->Collect_Organic_Layer Optional_Cleanup Optional SPE Cleanup Collect_Organic_Layer->Optional_Cleanup Evaporation Evaporate to Dryness (Nitrogen) Collect_Organic_Layer->Evaporation Optional_Cleanup->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction workflow for sarafloxacin.

References

Application Notes and Protocols for the Use of Sarafloxacin-d8 in Pharmacokinetic Studies of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and veterinary medicine, pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. For the fluoroquinolone class of antibiotics, precise quantification in biological matrices is crucial for determining dosage regimens and ensuring efficacy and safety. The use of stable isotope-labeled internal standards, such as Sarafloxacin-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy.

This compound, a deuterated analog of the fluoroquinolone antibiotic sarafloxacin (B1681457), serves as an ideal internal standard. Its chemical and physical properties are nearly identical to those of other fluoroquinolones, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable the correction of variability that can arise during sample processing and analysis, leading to highly accurate and precise quantification.

These application notes provide detailed protocols and data for the use of this compound as an internal standard in the pharmacokinetic analysis of fluoroquinolones in biological matrices.

Data Presentation

Method Performance and Validation

The use of a deuterated internal standard like this compound is critical for developing robust and reliable analytical methods. Below is a summary of typical method validation parameters for the quantification of fluoroquinolones in biological matrices. While a complete validation dataset for the use of this compound for all other fluoroquinolones is not available in a single public study, the following table represents a compilation of expected performance characteristics based on similar validated methods for fluoroquinolone analysis.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL in plasma
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery 80 - 110%
Matrix Effect Minimal, compensated by IS

A study on the determination of sarafloxacin in poultry and pork reported the following performance data, which is indicative of the method's reliability.[1]

MatrixSpiked Concentration (µg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Chicken Muscle 4.088.213.124.15
40.090.942.873.51
80.089.561.753.98
Pork Muscle 4.085.434.756.11
40.088.923.214.23
80.087.652.544.87
Pharmacokinetic Parameters of Common Fluoroquinolones

The following table summarizes key pharmacokinetic parameters for several common fluoroquinolones in humans, which can be accurately determined using a validated LC-MS/MS method with this compound as an internal standard.

FluoroquinoloneBioavailability (%)Elimination Half-life (h)Volume of Distribution (L/kg)Primary Route of Elimination
Ciprofloxacin 60-803-52-3Renal
Levofloxacin >996-81.2-1.8Renal
Moxifloxacin ~9011-151.7-2.7Hepatic
Norfloxacin 30-403-41.5-2.5Renal
Ofloxacin >955-71.5-2.5Renal

Experimental Protocols

Protocol 1: Quantification of Fluoroquinolones in Plasma

This protocol describes a general procedure for the extraction and quantification of a target fluoroquinolone (e.g., ciprofloxacin) from plasma using this compound as an internal standard.

1. Materials and Reagents

  • Blank plasma (human, rat, etc.)

  • Target fluoroquinolone analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target fluoroquinolone in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (see LC-MS/MS conditions).

  • Vortex to mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: (To be optimized for each analyte and IS)

    • Example for Ciprofloxacin: 332.1 -> 288.1

    • Example for this compound: 394.2 -> 376.2

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is protein_precip Add Acetonitrile (300 µL) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection Mass Spectrometry Detection (MRM) separation->detection integrate Integrate Peak Areas detection->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for fluoroquinolone quantification.

G cluster_enzymes Target Enzymes fq Fluoroquinolone (e.g., Sarafloxacin) complex Fluoroquinolone-Enzyme-DNA Complex fq->complex Binds to replication_block Blockage of DNA Replication and Repair complex->replication_block Leads to cell_death Bacterial Cell Death replication_block->cell_death Results in gyrase DNA Gyrase (Topoisomerase II) gyrase->complex topoIV Topoisomerase IV topoIV->complex

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Application Notes and Protocols for Utilizing Sarafloxacin-d8 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457), a fluoroquinolone antibiotic, is utilized in veterinary medicine. Understanding its metabolic fate is crucial for assessing its efficacy, safety, and potential for residue accumulation. The use of stable isotope-labeled compounds, such as Sarafloxacin-d8, offers a powerful tool for these investigations. By replacing eight hydrogen atoms with deuterium (B1214612), this compound becomes distinguishable by mass spectrometry from its unlabeled counterpart without significantly altering its chemical properties. This allows for its use as a tracer in metabolic studies to track the biotransformation of the parent drug, identify metabolites, and accurately quantify their formation.[1][2] Deuterated compounds are invaluable for elucidating metabolic pathways and providing precise pharmacokinetic analysis.[1][]

This document provides detailed application notes and protocols for the use of this compound as a tracer in metabolic studies. It is intended to guide researchers in designing and executing in vivo and in vitro experiments, preparing samples, and analyzing data using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Using this compound as a Tracer

The fundamental concept behind using this compound is to administer it to a biological system and then differentiate it and its metabolites from the endogenous and non-labeled sarafloxacin molecules. The mass difference introduced by the deuterium atoms allows for selective detection and quantification using mass spectrometry.[4][5] This approach enables:

  • Accurate Metabolite Identification: Co-eluting peaks of the drug and its deuterated version in a chromatogram, with a specific mass shift, confirm the identity of metabolites.

  • Precise Quantification: this compound can be used as an internal standard to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate pharmacokinetic data.[6]

  • Elucidation of Metabolic Pathways: By tracking the appearance and disappearance of deuterated metabolites over time, the sequence of biotransformation reactions can be determined.[4]

Quantitative Data Summary

The following tables summarize known pharmacokinetic parameters of unlabeled sarafloxacin and its metabolites. A key application of this compound is to generate analogous data for the deuterated compound to assess any kinetic isotope effects on metabolism.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Various Animal Models

Animal ModelAdministration RouteDose (mg/kg)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
Pigs Intravenous (i.v.)5-3.37 ± 0.46-[7]
Intramuscular (i.m.)5-4.66 ± 1.3481.8 ± 9.8[7]
Oral (p.o.)5-7.20 ± 1.9242.6 ± 8.2[7]
Broilers Intravenous (i.v.)10-2.53 ± 0.82-[7]
Intramuscular (i.m.)10-6.81 ± 2.0472.1 ± 8.1[7]
Oral (p.o.)10-3.89 ± 1.1959.6 ± 13.8[7]
Muscovy Ducks Intravenous (i.v.)10-6.11 ± 0.99-[8][9]
Oral (p.o.)102.03 ± 0.738.21 ± 0.6497.6[8][9]
Rats Intravenous (i.v.)20-2.0-[10]
Oral (p.o.)200.33.0~12[10]
Rabbits Oral (p.o.)10---[10]

Table 2: Major Metabolites of Sarafloxacin Identified in In Vivo Studies

MetaboliteSpecies Identified InDescriptionReference
3'-oxo-sarafloxacin (M3) HumansOxidative degradation of the piperazinyl substituent.[10]
Ethylene diamine substituted quinolone (M5) HumansSubsequent oxidation product of M3.[10]
Aminoquinolone (M4) HumansOxidation product of M5.[10]
Sarafloxacin glucuronide Mice, RabbitsMinor residue resulting from glucuronidation.[10]
N-acetyl-sarafloxacin Mice, RabbitsMinor residue resulting from N-acetylation.[10]

Table 3: Excretion Profile of Sarafloxacin and its Metabolites in Humans (Single Oral Dose)

CompoundPercentage of Total Urinary Metabolites
Sarafloxacin 75% - 80%
3'-oxo-sarafloxacin (M3) ~25% - 33% of Sarafloxacin levels
M4, M5, and their conjugates < 7%
Reference:[10]

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Rodents

This protocol describes a typical in vivo study in rats to investigate the pharmacokinetics and metabolism of this compound.

1. Animal Model and Housing:

  • Species: Sprague Dawley rats (male and female).

  • Housing: House animals in metabolic cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the experiment.[11]

2. Dosing Solution Preparation:

  • Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and the average body weight of the animals.

3. Experimental Design:

  • Groups:

    • Group 1: Intravenous (i.v.) administration of this compound (e.g., 10 mg/kg).

    • Group 2: Oral (p.o.) gavage administration of this compound (e.g., 20 mg/kg).

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).[10]

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for 48 hours.[10]

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Record the volume and store an aliquot at -80°C.

    • Feces: Homogenize fecal samples and store at -80°C.

4. Sample Preparation for LC-MS/MS Analysis (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., ciprofloxacin-d8, if not using this compound for quantitation of unlabeled drug).[6][11]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]

    • Reconstitute the residue in 100 µL of the mobile phase.[12]

    • Filter through a 0.22 µm syringe filter into an LC vial.

5. LC-MS/MS Analysis:

  • Utilize a validated LC-MS/MS method to separate and detect this compound and its potential deuterated metabolites. The mass transitions will need to be adjusted to account for the +8 Da mass shift.

Protocol 2: Sample Preparation from Tissue using QuEChERS

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting sarafloxacin from tissue samples.[12]

1. Homogenization:

  • Weigh 2 g of homogenized tissue (e.g., liver, kidney, muscle) into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Reconstitute the residue in 1 mL of the mobile phase.[12]

  • Filter the extract through a 0.22 µm syringe filter into an LC vial.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Mechanism of Action Sarafloxacin Sarafloxacin / this compound DNA_Gyrase Bacterial DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Bacterial Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibition DNA_Replication DNA Replication, Repair, Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to

Caption: Mechanism of action of sarafloxacin.

cluster_1 In Vivo Metabolic Study Workflow Animal_Dosing Animal Dosing (this compound) Sample_Collection Blood, Urine, Feces Collection Animal_Dosing->Sample_Collection Sample_Processing Plasma Separation, Homogenization Sample_Collection->Sample_Processing Sample_Extraction Protein Precipitation or QuEChERS Sample_Processing->Sample_Extraction Analysis LC-MS/MS Analysis Sample_Extraction->Analysis Data_Processing Pharmacokinetic Modeling Metabolite Identification Analysis->Data_Processing

Caption: Workflow for an in vivo metabolic study.

cluster_2 Sarafloxacin Metabolism Sarafloxacin Sarafloxacin Oxo_Sarafloxacin 3'-oxo-sarafloxacin (M3) Sarafloxacin->Oxo_Sarafloxacin Oxidation Glucuronide Sarafloxacin glucuronide Sarafloxacin->Glucuronide Glucuronidation N_Acetyl N-acetyl-sarafloxacin Sarafloxacin->N_Acetyl N-acetylation Ethylene_Diamine_Metabolite Ethylene diamine substituted quinolone (M5) Oxo_Sarafloxacin->Ethylene_Diamine_Metabolite Oxidation Amino_Quinolone Aminoquinolone (M4) Ethylene_Diamine_Metabolite->Amino_Quinolone Oxidation

Caption: Known metabolic pathways of sarafloxacin.

Analytical Considerations for LC-MS/MS

When developing an LC-MS/MS method for a this compound tracer study, the following parameters should be optimized:

Table 4: Typical LC-MS/MS Parameters for Sarafloxacin Analysis

ParameterSettingReference
Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[12]
Mobile Phase A0.1% Formic acid in water[12]
Mobile Phase B0.1% Formic acid in acetonitrile[12]
Flow Rate0.3 - 0.5 mL/min[13]
GradientOptimized for separation of metabolites
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[12]
Monitored TransitionsSarafloxacin: 386 > 368, 386 > 342[13]
This compound: 394 > 376, 394 > 350 (Predicted)
Collision EnergyOptimized for each transition[13]
Dwell Time10-50 ms[13]

Note: The MRM transitions for this compound are predicted based on an 8 Da mass increase and may need to be empirically determined.

Conclusion

This compound is a valuable tool for conducting detailed metabolic and pharmacokinetic studies. Its use as a tracer allows for the precise tracking and quantification of the drug and its metabolites in complex biological matrices. The protocols and data presented in these application notes provide a framework for researchers to design and implement robust studies to further elucidate the disposition of sarafloxacin. By adapting these methodologies, scientists in drug development can gain critical insights into the metabolic stability and pathways of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS with Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using Sarafloxacin-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[3][4] Common culprits behind matrix effects in complex biological samples include salts, lipids, and proteins.[1][5]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are widely considered the gold standard for compensating for matrix effects.[1][6][7] this compound is chemically almost identical to the unlabeled sarafloxacin (B1681457) analyte. Consequently, it co-elutes from the liquid chromatography column and experiences nearly the same degree of ionization suppression or enhancement as the target analyte.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][8]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift is significant enough to cause the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1]

Q4: What are the primary strategies to reduce or eliminate matrix effects?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: This is one of the most effective ways to reduce matrix effects. Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) help remove interfering matrix components before LC-MS analysis.[9][10]

  • Chromatographic Separation Optimization: Modifying chromatographic conditions to better separate the analyte from matrix components can significantly reduce co-elution and associated ion suppression.[6] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[6][10][11] However, this is only feasible if the analyte concentration remains above the limit of quantification.[10]

  • Use of a Stable Isotope-Labeled Internal Standard: As discussed, using a SIL-IS like this compound is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor reproducibility of the analyte/Sarafloxacin-d8 area ratio.

  • Possible Cause: Inconsistent matrix effects between samples, improper internal standard addition, or issues with the LC-MS system.

  • Solutions:

    • Verify Internal Standard Concentration: Ensure the this compound solution is accurately prepared and consistently added to all samples, including calibrators and quality controls.[1]

    • Improve Sample Preparation: A more rigorous sample cleanup method, such as SPE or LLE, can minimize variability in matrix composition between samples.[12]

    • Check for Carryover: Inject a blank sample after a high-concentration sample to ensure no residual analyte or internal standard is being carried over to subsequent injections.[1] Optimize the autosampler wash procedure if necessary.

    • LC-MS System Stability: Evaluate the stability of the LC-MS system by injecting the same standard multiple times to check for variations in response.

Problem 2: Sarafloxacin and this compound do not co-elute perfectly.

  • Possible Cause: Isotope effect leading to a slight difference in retention time, or column degradation.

  • Solutions:

    • Chromatographic Optimization: Adjust the mobile phase gradient to minimize the separation between the analyte and the internal standard. A shallower gradient around the elution time of the compounds can be effective.

    • Column Maintenance: A contaminated or degraded analytical column can affect the separation.[1] Replace the column if necessary and implement a regular column washing protocol.

Problem 3: Unexpectedly high or low calculated analyte concentrations.

  • Possible Cause: Differential matrix effects, incorrect internal standard concentration, or cross-contamination.

  • Solutions:

    • Evaluate Differential Matrix Effects: If a slight separation between the analyte and IS is observed, investigate the ion suppression profile of the chromatogram using a post-column infusion experiment to see if they are eluting in regions of significantly different suppression.

    • Re-prepare Internal Standard Solution: Carefully prepare a fresh solution of this compound and verify its concentration.[1]

    • Investigate Cross-Contamination: As mentioned in Problem 1, check for and mitigate any sample carryover.[1]

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Objective: To determine the degree of matrix effect on the analysis of sarafloxacin.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) from at least six different sources.

  • Sarafloxacin analytical standard.

  • This compound internal standard.

  • Appropriate solvents for extraction and reconstitution.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of sarafloxacin at low, medium, and high concentrations in the final reconstitution solvent. Add this compound at a constant concentration to each.

    • Set B (Post-Spiked Matrix): Extract the blank matrix samples. After the final extraction step, spike the extracted matrix with sarafloxacin at the same low, medium, and high concentrations as Set A. Add this compound at the same constant concentration.[1]

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with sarafloxacin at the low, medium, and high concentrations before the extraction process. Add this compound at the same constant concentration. This set is used to determine recovery.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100 [1]

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100

Data Presentation:

ParameterLow ConcentrationMedium ConcentrationHigh Concentration
Mean Peak Area (Set A) ValueValueValue
Mean Peak Area (Set B) ValueValueValue
Mean Peak Area (Set C) ValueValueValue
Matrix Effect (%) Calculated ValueCalculated ValueCalculated Value
Recovery (%) Calculated ValueCalculated ValueCalculated Value

An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.[1][10]

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Experimental workflow for LC-MS analysis using an internal standard.

TroubleshootingFlowchart Start Poor Analyte/IS Ratio Reproducibility Check_IS Verify IS Addition (Concentration & Volume) Start->Check_IS Check_IS->Start IS Not OK Improve_Cleanup Enhance Sample Cleanup (e.g., switch to SPE) Check_IS->Improve_Cleanup IS OK Check_Carryover Investigate Carryover Improve_Cleanup->Check_Carryover Optimize_Wash Optimize Autosampler Wash Protocol Check_Carryover->Optimize_Wash Carryover Detected System_Suitability Assess System Suitability Check_Carryover->System_Suitability No Carryover Optimize_Wash->System_Suitability Maintain_System Perform LC-MS Maintenance System_Suitability->Maintain_System System Unstable Resolved Issue Resolved System_Suitability->Resolved System Stable Maintain_System->Resolved

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

References

Technical Support Center: Compensating for Ion Suppression of Sarafloxacin with Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sarafloxacin-d8 to compensate for ion suppression in the analysis of Sarafloxacin (B1681457) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of Sarafloxacin, focusing on the mitigation of ion suppression through the use of its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Sarafloxacin?

A1: Ion suppression is a type of matrix effect that occurs in LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Sarafloxacin.[1][2] This interference reduces the number of Sarafloxacin ions that reach the mass spectrometer detector, leading to a decreased signal intensity.[2] Consequently, ion suppression can result in the underestimation of the true concentration of Sarafloxacin in the sample, leading to inaccurate and unreliable quantitative results.[1]

Q2: How does this compound compensate for ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Sarafloxacin. It has the same chemical structure as Sarafloxacin, except that eight hydrogen atoms are replaced by deuterium (B1214612) atoms.[3] This structural similarity ensures that this compound has nearly identical physicochemical properties to Sarafloxacin, including its chromatographic retention time and ionization efficiency.[4] As a result, both compounds co-elute from the LC column and are subjected to the same degree of ion suppression or enhancement by the sample matrix.[1] By measuring the ratio of the Sarafloxacin signal to the this compound signal, the variability caused by ion suppression is normalized, allowing for accurate quantification of Sarafloxacin.[1]

Q3: My Sarafloxacin signal is low and inconsistent across different samples. Could this be due to ion suppression?

A3: Yes, low and variable analyte signals are classic indicators of ion suppression, especially when analyzing complex matrices like animal tissues, milk, or plasma.[1][5] The composition of the matrix can vary significantly from sample to sample, leading to different degrees of ion suppression and, therefore, inconsistent results.[1] The use of this compound as an internal standard is the most effective way to correct for this variability.[1]

Q4: I am using this compound, but my results are still not as accurate as I expect. What could be the issue?

A4: While this compound is highly effective, several factors can still affect accuracy:

  • Internal Standard Concentration: Ensure that the concentration of this compound is appropriate for the expected concentration range of Sarafloxacin in your samples. A very high or very low internal standard concentration can lead to analytical challenges.[6]

  • Sample Preparation: Inefficient sample extraction and cleanup can lead to a high load of matrix components, which may overwhelm the ionization source and affect both the analyte and the internal standard.[7] Consider optimizing your sample preparation protocol.

  • Cross-Contamination: Ensure that your Sarafloxacin standard is not contaminated with this compound and vice versa. Cross-contamination can lead to inaccurate quantification.[6]

  • Instrumental Issues: Check for any issues with your LC-MS/MS system, such as a contaminated ion source or detector fatigue, which can lead to signal instability.

Q5: How can I experimentally assess the extent of ion suppression in my samples?

A5: A common method to evaluate matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of Sarafloxacin in a pure solvent (A) with the peak area of Sarafloxacin spiked into a blank matrix extract after the sample preparation process (B). The matrix effect can be calculated as follows: Matrix Effect (%) = (B / A) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[8]

Data Presentation

The following tables summarize quantitative data related to the analysis of Sarafloxacin and the effectiveness of using an internal standard to mitigate matrix effects.

Table 1: Illustrative Example of Ion Suppression Compensation using this compound

Sample TypeSarafloxacin Peak Area (without IS)This compound Peak Area (IS)Ratio (Sarafloxacin / this compound)Calculated Concentration (µg/kg)
Standard in Solvent100,000105,0000.9510.0
Spiked Blank Matrix 150,000 (50% Suppression)52,500 (50% Suppression)0.9510.0
Spiked Blank Matrix 220,000 (80% Suppression)21,000 (80% Suppression)0.9510.0

This table illustrates the principle of compensation. Actual values will vary depending on the matrix and instrument conditions.

Table 2: Performance of an LC-MS/MS Method for Sarafloxacin in Poultry Muscle

ParameterValue
Limit of Detection (LOD)1.0 µg/kg[9]
Limit of Quantification (LOQ)2.0 µg/kg[9]
Recovery77.97 - 90.94%[9]
Precision (RSD)< 7.45%[9]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of Sarafloxacin in animal tissue using an LC-MS/MS method with this compound as an internal standard.

Protocol 1: QuEChERS-based Extraction of Sarafloxacin from Animal Tissue

This protocol is a general guideline and may require optimization for different tissue types.

  • Sample Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, quality control, and calibration standard.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.[10]

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis

  • LC Column: A C18 column is commonly used for the separation of fluoroquinolones.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.[5]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Sarafloxacin and this compound for quantification and confirmation.[12]

    • Sarafloxacin: e.g., Q1: 386.1 -> Q3: 368.1 (quantifier), 342.1 (qualifier)

    • This compound: e.g., Q1: 394.1 -> Q3: 376.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization spiking 2. Internal Standard (this compound) Spiking homogenization->spiking extraction 3. QuEChERS Extraction spiking->extraction cleanup 4. Dispersive SPE Cleanup extraction->cleanup reconstitution 5. Evaporation & Reconstitution cleanup->reconstitution lc_separation 6. LC Separation reconstitution->lc_separation ms_detection 7. MS/MS Detection (MRM) lc_separation->ms_detection quantification 8. Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for Sarafloxacin analysis.

ion_suppression_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard sara_signal_suppressed Sarafloxacin Signal (Suppressed by Matrix) inaccurate_quant Inaccurate Quantification (Underestimation) sara_signal_suppressed->inaccurate_quant sara_is_signals_suppressed Sarafloxacin & this compound Signals (Equally Suppressed by Matrix) ratio_constant Ratio of Sarafloxacin / this compound (Remains Constant) sara_is_signals_suppressed->ratio_constant accurate_quant Accurate Quantification ratio_constant->accurate_quant matrix Sample Matrix (Co-eluting Components) matrix->sara_signal_suppressed causes ion suppression matrix->sara_is_signals_suppressed causes ion suppression

References

Technical Support Center: Sarafloxacin & Sarafloxacin-d8 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Sarafloxacin (B1681457), particularly when using its deuterated internal standard, Sarafloxacin-d8. Our aim is to help you resolve common issues and improve the peak shape and overall quality of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard in the HPLC analysis of Sarafloxacin?

A1: The primary purpose of using a deuterated internal standard like this compound is to improve the accuracy and precision of quantification.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, especially when coupled with mass spectrometry (MS) detection.[1] They co-elute with the analyte (Sarafloxacin) and exhibit nearly identical chemical and physical properties.[2] This allows this compound to effectively compensate for variations that can occur during sample preparation, such as extraction losses, and for matrix effects in the HPLC system, which can suppress or enhance the analyte signal.[3]

Q2: Can the use of this compound directly improve the peak shape of Sarafloxacin?

A2: There is no direct evidence to suggest that the presence of this compound inherently improves the chromatographic peak shape of Sarafloxacin. The peak shape is primarily determined by the interactions between the analyte and the stationary and mobile phases.[4] Issues like peak tailing are often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions.[4] While the internal standard is crucial for accurate quantification, peak shape optimization should be addressed by modifying the chromatographic method itself.

Q3: Why does my Sarafloxacin peak show tailing in reverse-phase HPLC?

A3: Peak tailing for basic compounds like Sarafloxacin in reverse-phase HPLC is a common issue, primarily caused by strong interactions between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns).[5] These secondary interactions lead to a mixed-mode retention mechanism, causing the peaks to tail, which can compromise resolution, sensitivity, and accurate integration.[5]

Q4: How can I improve the peak shape of Sarafloxacin?

A4: Several strategies can be employed to improve the peak shape of Sarafloxacin:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 3 or below) can suppress the ionization of the silanol groups on the stationary phase, thereby reducing the undesirable secondary interactions with the basic Sarafloxacin molecule.[6]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can effectively mask the active silanol sites, preventing them from interacting with Sarafloxacin and thus improving peak symmetry.[7][8]

  • Column Selection: Using a highly deactivated or end-capped column can reduce the number of available silanol groups. Alternatively, columns with different stationary phases, such as those with embedded polar groups or hybrid/polymeric particles, can offer better peak shapes for basic compounds.[5]

  • Avoid Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. If you observe increased tailing with higher concentrations, try diluting your sample.[5]

Q5: My Sarafloxacin and this compound peaks do not perfectly co-elute. Is this a problem?

A5: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[9] While perfect co-elution is ideal for compensating for matrix effects that are highly localized in the chromatogram, a small, consistent shift is often acceptable. However, a significant separation can be problematic as the analyte and internal standard might be affected by different matrix components.[9] If the shift is substantial, you may consider optimizing the chromatographic conditions to minimize this effect.[2]

Troubleshooting Guide: Improving Sarafloxacin Peak Shape

This guide provides a systematic approach to troubleshooting and resolving poor peak shape for Sarafloxacin in HPLC analysis.

Visual Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System & Hardware cluster_4 Resolution A Poor Sarafloxacin Peak Shape (Tailing, Asymmetry) B Check for Column Overload A->B C Review Mobile Phase Preparation A->C D Adjust Mobile Phase pH B->D If no overload C->D If correctly prepared E Incorporate Mobile Phase Additive (e.g., TEA) D->E If pH adjustment is insufficient J Acceptable Peak Shape Achieved D->J If successful F Optimize Organic Solvent Ratio E->F If additives don't fully resolve E->J If successful G Evaluate Column Chemistry F->G If peak shape is still poor F->J If successful H Check for Dead Volume (fittings, tubing) G->H If new column shows issues G->J If successful I Inspect Column for Voids/Contamination H->I I->J After resolving hardware issues

A step-by-step workflow for troubleshooting peak tailing. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the impact of different chromatographic parameters on the peak shape of fluoroquinolones, including recommended HPLC conditions for Sarafloxacin analysis.

Table 1: Impact of Mobile Phase pH on Fluoroquinolone Peak Shape

AnalyteMobile Phase pHTailing Factor (As)Reference
Basic Drug Compounds7.02.35[6]
Basic Drug Compounds3.01.33[6]
Sarafloxacin3.5 (with TEA)Good Peak Shape[7]

Table 2: Recommended HPLC Method for Sarafloxacin Analysis

ParameterConditionReference
Column µ-Bondapak C18 (3.9 mm x 300 mm)[7]
Mobile Phase Acetonitrile (B52724):Methanol:2 mmol/L H3PO4 (pH 3.5 with triethylamine) (30:5:65 v/v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 278 nm[7]
Column Temperature 15 °C[7]

Experimental Protocols

Detailed HPLC Methodology for Sarafloxacin Analysis

This protocol is based on a published method for the analysis of Sarafloxacin and is designed to achieve good peak shape.[7]

1. Reagents and Materials:

  • Sarafloxacin Hydrochloride reference standard

  • This compound Hydrochloride (if used as internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (H3PO4, analytical grade)

  • Triethylamine (TEA, analytical grade)

  • Water (HPLC grade or ultrapure)

2. Mobile Phase Preparation:

  • Prepare a 2 mmol/L phosphoric acid solution in water.

  • Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.

  • Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a ratio of 30:5:65 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

  • Accurately prepare a stock solution of Sarafloxacin in a 1:1 mixture of acetonitrile and water.

  • If using an internal standard, prepare a separate stock solution of this compound.

  • Prepare working standard solutions by diluting the stock solution(s) with the mobile phase to the desired concentrations.

4. Sample Preparation:

  • Dissolve the sample containing Sarafloxacin in a 1:1 mixture of acetonitrile and water.

  • If using an internal standard, spike the sample with a known concentration of this compound.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[7]

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 278 nm.[7]

  • Column Temperature: 15 °C.[7]

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Integrate the peak areas of Sarafloxacin and, if used, this compound.

  • Calculate the tailing factor or asymmetry of the Sarafloxacin peak. A value between 0.8 and 1.5 is generally considered acceptable.

Logical Relationship of Factors Affecting Peak Shape

G cluster_0 Primary Cause cluster_1 Contributing Factors cluster_2 Observed Problem cluster_3 Solutions A Secondary Interactions (Sarafloxacin & Silanol Groups) E Poor Peak Shape (Tailing) A->E B High Mobile Phase pH (>3.5) B->A C Active (Non-Endcapped) Column C->A D Column Overload D->E F Lower Mobile Phase pH F->B Mitigates G Add Competing Base (TEA) G->A Masks H Use Deactivated Column H->C Replaces I Reduce Sample Concentration I->D Avoids

Factors influencing Sarafloxacin peak shape and their solutions. (Within 100 characters)

References

Technical Support Center: Method Optimization for Sarafloxacin Analysis Using Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of sarafloxacin (B1681457) using its deuterated internal standard, sarafloxacin-d8. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of sarafloxacin.

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete Extraction: Sarafloxacin may be strongly bound to the sample matrix (e.g., tissue).[1]- Optimize Extraction Solvent: Use an acidified organic solvent such as acetonitrile (B52724) with 1% formic acid or a mixture of trichloroacetic acid and acetonitrile to disrupt protein-drug interactions.[1][2] - Employ Enzymatic Digestion: For complex matrices like the liver, enzymatic digestion can help release bound residues.[1] - Increase Homogenization Efficiency: Ensure thorough homogenization of the tissue to maximize the surface area for extraction.[1][3]
Analyte Loss During Cleanup: The solid-phase extraction (SPE) cartridge may be inappropriate, or the elution solvent could be too weak.[1]- Select Appropriate SPE Sorbent: Polymeric or C18 sorbents are often effective for fluoroquinolones.[1][4] - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb sarafloxacin from the SPE cartridge. This may involve adjusting the pH or the concentration of the organic solvent.[1]
Poor Peak Shape (Tailing or Splitting) Matrix Interference: Co-eluting endogenous compounds from the matrix can interfere with the chromatography.[1][3]- Improve Sample Cleanup: Implement a more rigorous cleanup method, such as dispersive solid-phase extraction (d-SPE) within a QuEChERS protocol.[1] - Optimize Chromatographic Conditions: Adjust the mobile phase gradient, pH, or consider a different column chemistry to improve separation.[3]
Column Overloading: Injecting a sample with a high concentration of matrix components can lead to poor chromatography.[3]- Dilute the Sample Extract: If sensitivity permits, diluting the final extract can mitigate column overloading.[3]
Mismatch between Sample Solvent and Mobile Phase: The composition of the solvent used to reconstitute the sample can cause peak distortion if it is significantly different from the initial mobile phase.[3]- Reconstitute in Initial Mobile Phase: Always reconstitute the dried extract in the initial mobile phase of your chromatographic gradient.[1]
Inconsistent Results (Poor Precision) Variable Matrix Effects: The degree of ion suppression or enhancement is not consistent across different samples.[1]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with sarafloxacin and experiences similar matrix effects, thereby compensating for variability.[1] - Thoroughly Homogenize Samples: Ensure sample homogeneity to guarantee that subsamples are representative.[1]
Instrument Variability: Fluctuations in the LC-MS/MS system's performance.[3]- Perform Regular System Suitability Tests: Ensure the instrument is performing within specified parameters before running samples.[3]
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Endogenous Compounds: Phospholipids, fats, and other matrix components can interfere with the ionization of sarafloxacin in the mass spectrometer source.[1][3]- Improve Chromatographic Separation: Modify the LC method to separate sarafloxacin from the regions where matrix components elute.[1] - Enhance Sample Preparation: Utilize techniques like protein precipitation followed by SPE or a QuEChERS protocol to effectively remove interfering substances.[1][3] - Prepare Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how do they impact my sarafloxacin analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like sarafloxacin, by co-eluting compounds from the sample matrix.[1][3] These interfering components, which can include salts, phospholipids, and proteins, can either suppress or enhance the analyte's signal in the mass spectrometer.[1] This can lead to inaccurate quantification, poor precision, and reduced sensitivity in your analysis.[1]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spiking technique.[1] This involves comparing the signal response of an analyte spiked into a pre-extracted blank sample matrix to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[1]

Q3: What is the best sample preparation technique to minimize matrix effects for sarafloxacin in tissue?

A3: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective for extracting sarafloxacin from tissue samples while minimizing matrix effects.[1][5] This technique typically involves an initial extraction with an acidified organic solvent, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components.[1]

Q4: When should I use matrix-matched calibration versus an internal standard like this compound?

A4: Matrix-matched calibration is useful for correcting consistent matrix effects, where the degree of signal suppression or enhancement is similar across all samples.[1] However, if the matrix effect varies from sample to sample, a stable isotope-labeled internal standard (SIL-IS) like this compound that co-elutes with sarafloxacin is the preferred approach.[1] The SIL-IS experiences the same variations in matrix effects as the analyte, allowing for more accurate and precise quantification.

Q5: What are the typical LC-MS/MS parameters for sarafloxacin analysis?

A5: The following tables summarize typical starting parameters for an LC-MS/MS method for sarafloxacin. Optimization will likely be required for your specific instrumentation and matrix.

Liquid Chromatography Parameters
ParameterSpecification
Column C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 2.5)[5][6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5][6]
Flow Rate 0.3 - 0.5 mL/min[6]
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute sarafloxacin, followed by a re-equilibration step.
Mass Spectrometry Parameters
ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Precursor Ion (m/z) Sarafloxacin: ~386.1; this compound: ~394.2
Product Ions (m/z) Typically two to three product ions are monitored for confirmation. Common transitions for sarafloxacin include 386.1 -> 368.1, 386.1 -> 342.1, 386.1 -> 298.1.
Collision Energy Optimized for each transition.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C

Experimental Protocols

QuEChERS Sample Preparation for Fish Tissue

This protocol is a general guideline for the extraction and cleanup of sarafloxacin from fish tissue for LC-MS/MS analysis.[1]

  • Sample Homogenization: Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortification: For quality control and calibration samples, spike with the appropriate volume of sarafloxacin and this compound standard solutions.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spike 2. Spiking (IS & Calibrants) Sample->Spike Extract 3. Acetonitrile Extraction & Salting Out Spike->Extract dSPE 4. Dispersive SPE Cleanup Extract->dSPE Evap 5. Evaporation & Reconstitution dSPE->Evap LC 6. LC Separation Evap->LC MS 7. MS/MS Detection LC->MS Quant 8. Quantification MS->Quant Report 9. Reporting Quant->Report

Caption: Experimental workflow for Sarafloxacin analysis.

troubleshooting_workflow Troubleshooting Decision Tree start Problem Observed peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No ps_sol1 Optimize Chromatography peak_shape->ps_sol1 Yes precision Poor Precision? recovery->precision No rec_sol1 Optimize Extraction recovery->rec_sol1 Yes prec_sol1 Use this compound IS precision->prec_sol1 Yes end Problem Resolved precision->end No ps_sol2 Improve Sample Cleanup ps_sol1->ps_sol2 ps_sol3 Check Sample Solvent ps_sol2->ps_sol3 ps_sol3->end rec_sol2 Optimize SPE Method rec_sol1->rec_sol2 rec_sol2->end prec_sol2 Ensure Sample Homogeneity prec_sol1->prec_sol2 prec_sol2->end

Caption: Troubleshooting decision tree for common issues.

References

Minimizing signal suppression of Sarafloxacin-d8 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Sarafloxacin-d8 in complex matrices, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, complex matrices such as plasma, urine, and tissue can contain endogenous substances like phospholipids, salts, and proteins that interfere with the ionization process in the mass spectrometer's ion source.[3][4] This interference, most commonly ion suppression, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2][5]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?

A2: A stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects in LC-MS analysis.[1][2] this compound is an ideal internal standard because it has a similar chemical structure and chromatographic behavior to the analyte (Sarafloxacin), meaning it co-elutes and experiences the same degree of ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[2]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spiking technique.[1][4] This involves comparing the peak area of this compound spiked into an extracted blank matrix (that is free of the analyte) with the peak area of the analyte in a neat solvent.[4] The matrix effect can be calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in its absence. A value close to 1 indicates a minimal matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2][4]

Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A4: The most common techniques aim to remove interfering substances from the sample matrix before LC-MS/MS analysis. These include:

  • Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove interfering compounds.[3][6] Polymeric or ion-exchange sorbents are often effective for fluoroquinolones.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in immiscible liquids.[3][6]

  • Protein Precipitation (PPT): A simpler technique where a solvent (e.g., acetonitrile) is added to precipitate proteins. However, it may be less effective at removing other matrix components like phospholipids.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is widely used for analyzing veterinary drug residues in food matrices.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete extraction of this compound from the matrix.Optimize the extraction solvent; consider using an acidified organic solvent. For tissue samples, enzymatic digestion may improve the release of bound residues.[1]
Analyte loss during the sample cleanup step.If using SPE, ensure the sorbent type and elution solvent are appropriate for fluoroquinolones. Polymeric sorbents are often effective.[1][6]
Significant Signal Suppression Co-elution of matrix components (e.g., phospholipids, salts) with this compound.Improve sample preparation using techniques like SPE or QuEChERS to better remove interferences.[1]
Inefficient chromatographic separation from matrix interferences.Modify the LC method to better separate the analyte from interfering matrix components. A post-column infusion experiment can help identify regions of suppression.[1]
High concentration of salts in the sample.Dilute the sample extract. However, this may compromise the limit of quantitation.[4]
Inconsistent Results (Poor Precision) Variable matrix effects across different samples.Ensure the use of a stable isotope-labeled internal standard like this compound to compensate for variability.[1] Thoroughly homogenize samples to ensure uniformity.[1]
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase of the LC column.Use a mobile phase additive, such as 0.1% formic acid, to improve peak shape.[2] Consider using a column specifically designed for the analysis of polar compounds.[2]

Experimental Protocols

Modified QuEChERS Method for Sarafloxacin in Animal Tissue

This protocol is a widely applicable method for the extraction and cleanup of Sarafloxacin from complex animal-derived food matrices.[7]

1. Sample Homogenization:

  • Weigh 5 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

  • Fortify the sample with a this compound internal standard solution to achieve a final concentration of 100 µg/kg.

3. Extraction:

  • Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

  • Vortex the tube vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

  • Immediately vortex for another minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_workflow Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Tissue, Plasma) Homogenization Sample Homogenization Sample->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS, SPE, LLE) Spiking->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for the analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Signal Suppression Start Problem: Signal Suppression Detected Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_IS Implement SIL-IS (e.g., this compound) Check_IS->Use_IS No Improve_SP Improve Sample Preparation Check_IS->Improve_SP Yes End Problem Resolved Use_IS->End Optimize_LC Optimize LC Method Improve_SP->Optimize_LC No SPE_LLE Switch to SPE or LLE Improve_SP->SPE_LLE Yes Modify_Gradient Modify Gradient Profile Optimize_LC->Modify_Gradient Yes Dilute Dilute Sample Optimize_LC->Dilute No SPE_LLE->End Modify_Gradient->End Dilute->End

Caption: A logical approach to troubleshooting signal suppression.

References

Technical Support Center: Optimizing Sarafloxacin Extraction and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and recovery of Sarafloxacin, with a special focus on the effective use of internal standards.

Frequently Asked Questions (FAQs)

Q1: What is Sarafloxacin and why is its accurate quantification important?

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] Monitoring its residue levels in animal-derived food products is crucial to prevent the development of antibiotic resistance in humans and ensure food safety.[1] Regulatory bodies have established maximum residue limits (MRLs) for Sarafloxacin in various food commodities, necessitating sensitive and accurate analytical methods for its quantification.[1]

Q2: What is the role of an internal standard in Sarafloxacin analysis?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (Sarafloxacin) that is added in a known quantity to the sample before processing. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response.[2] By comparing the response of the analyte to the response of the internal standard, more accurate and precise quantification can be achieved.[2]

Q3: What are the ideal characteristics of an internal standard for Sarafloxacin analysis?

An ideal internal standard for Sarafloxacin should:

  • Behave similarly to Sarafloxacin during extraction and analysis.

  • Not be naturally present in the sample matrix.

  • Have a retention time close to, but distinct from, Sarafloxacin in chromatographic analysis.

  • Preferably be a stable isotope-labeled (SIL) version of Sarafloxacin (e.g., ciprofloxacin-d8), as it exhibits nearly identical chemical and physical properties, making it highly effective in compensating for matrix effects.[3][4]

Q4: What are the most common extraction techniques for Sarafloxacin?

Common extraction techniques for Sarafloxacin from various matrices include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for sample clean-up and concentration.[5] It involves passing the sample extract through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[5] Polymeric sorbents are often effective for fluoroquinolones.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of veterinary drug residues in food matrices.[1][3] It involves a simple two-step process of extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[5]

Q5: What are "matrix effects" and how do they impact Sarafloxacin analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte, like Sarafloxacin, by co-eluting compounds from the sample matrix.[3] These interfering components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification, poor precision, and reduced sensitivity.[3] The use of a stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.[3]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the extraction and analysis of Sarafloxacin.

Observed Problem Potential Cause Recommended Solution
Low Recovery of Sarafloxacin Incomplete Extraction: Sarafloxacin may be strongly bound to the sample matrix.[3]- Optimize Extraction Solvent: Use an acidified organic solvent like acetonitrile (B52724) or a mixture of trichloroacetic acid and acetonitrile to disrupt protein-drug interactions.[3][6] - Increase Homogenization Time/Efficiency: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction.[3]
Analyte Loss During Cleanup: The SPE cartridge may not be suitable, or the elution solvent may be too weak.[3]- Select Appropriate SPE Sorbent: Test different sorbents (e.g., C18, polymeric, ion-exchange) to find the optimal one for your matrix.[3] - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb Sarafloxacin from the SPE cartridge. This may require adjusting the pH or organic solvent concentration.[3]
Poor Peak Shape (Tailing or Splitting) in Chromatography Column Issues: The analytical column may be overloaded, or the stationary phase may be degraded.[5]- Check Sample Concentration: Ensure the sample concentration is within the column's linear range.[5] - Replace Column: If the column is old or has been used extensively, consider replacing it.[5]
Mobile Phase Mismatch: The pH or composition of the mobile phase may not be optimal for Sarafloxacin.[5]- Buffer the Mobile Phase: Ensure the mobile phase is properly buffered to maintain a consistent ionization state for Sarafloxacin.[5] - Ensure Proper Mixing: Inconsistent mobile phase composition due to improper mixing can cause peak distortion.[5]
Inconsistent Results (Poor Precision) Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples.[3]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[3]
Inconsistent Sample Preparation: Human error during weighing, dilution, or extraction steps.[5]- Standardize Procedures: Ensure precise and consistent execution of all sample preparation steps.[5] - Automate Steps: Where possible, automate steps to reduce human error.[5]
Internal Standard Signal Too Low or Too High Incorrect Spiking Concentration: The amount of internal standard added is not appropriate for the expected analyte concentration.- Optimize IS Concentration: The concentration of the internal standard should be close to the expected concentration of the analyte in the samples.
Degradation of Internal Standard: The internal standard may have degraded during storage or sample processing.- Check Stability: Verify the stability of the internal standard under the experimental conditions. - Prepare Fresh Standards: Prepare fresh working solutions of the internal standard regularly.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Sarafloxacin from Tissue Samples

This protocol provides a general guideline for the extraction and cleanup of Sarafloxacin from animal tissues for subsequent analysis by HPLC or LC-MS/MS.

1. Sample Homogenization:

2. Addition of Internal Standard:

  • Spike the sample with a known amount of a suitable internal standard (e.g., ciprofloxacin-d8) to achieve a final concentration within the linear range of the analytical method.[1]

3. Extraction:

  • Add 20 mL of an appropriate extraction solvent. A mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile has been shown to be effective.[6][7]

  • Vortex or shake vigorously for 5 minutes.[5]

  • Centrifuge at 12,000 rpm for 20 minutes.[5]

  • Collect the supernatant.[5]

  • Repeat the extraction on the remaining pellet once more and combine the supernatants.[5]

4. SPE Cartridge Conditioning:

  • Condition a C18 or polymeric SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water.[7]

5. Sample Loading:

  • Load the combined supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.[7]

6. Washing:

  • Wash the cartridge with a suitable solvent to remove interfering substances. This step may require optimization depending on the matrix. A common wash solution is a low percentage of methanol in water.[5]

7. Elution:

  • Elute the Sarafloxacin and internal standard from the cartridge with a small volume of an appropriate elution solvent, such as a mixture of methanol and ammonia.[5]

8. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in a known volume of the initial mobile phase.[3][7]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]

Data Presentation

Table 1: Recovery of Sarafloxacin using different extraction methods

MatrixExtraction MethodInternal StandardAverage Recovery (%)Reference
Chicken MuscleSPE (C18)->80%[6]
Pig MuscleBufferized Solvent Extraction->80%[6][8]
MilkQuEChERSCiprofloxacin-d895-105%[4]
SoilSLE-SPE-55-108%[9][10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Homogenized Tissue Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Add Extraction Solvent & Vortex Spike->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Condition 5. Condition SPE Cartridge Load 6. Load Supernatant Centrifuge->Load Condition->Load Wash 7. Wash Cartridge Load->Wash Elute 8. Elute Analyte Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for Sarafloxacin extraction with an internal standard.

Troubleshooting_Flowchart cluster_recovery Low Recovery Solutions cluster_peak Peak Shape Solutions cluster_precision Inconsistent Results Solutions Start Start Troubleshooting Problem Identify the Primary Issue Start->Problem LowRecovery Low Sarafloxacin Recovery Problem->LowRecovery Low Recovery PoorPeakShape Poor Peak Shape Problem->PoorPeakShape Poor Peak Shape InconsistentResults Inconsistent Results Problem->InconsistentResults Inconsistent Results OptimizeSolvent Optimize Extraction Solvent LowRecovery->OptimizeSolvent CheckSPE Check SPE Cartridge & Elution LowRecovery->CheckSPE CheckColumn Check/Replace Column PoorPeakShape->CheckColumn OptimizeMobilePhase Optimize Mobile Phase PoorPeakShape->OptimizeMobilePhase UseSIL Use Stable Isotope-Labeled IS InconsistentResults->UseSIL StandardizePrep Standardize Sample Prep InconsistentResults->StandardizePrep End Problem Resolved OptimizeSolvent->End CheckSPE->End CheckColumn->End OptimizeMobilePhase->End UseSIL->End StandardizePrep->End

Caption: Troubleshooting flowchart for common Sarafloxacin extraction issues.

References

Sarafloxacin-d8 stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Sarafloxacin-d8 in various experimental conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound, similar to its non-deuterated counterpart, is generally stable when stored correctly. For long-term storage, it is recommended to keep the solid powder in a tightly sealed container at 2°C to 8°C or for extended stability, at -20°C.[1][2] It is crucial to protect it from moisture and light to prevent degradation.[2]

Q2: How should I prepare and store this compound solutions?

A2: The stability of this compound in solution is highly dependent on the solvent and storage conditions.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of sarafloxacin (B1681457) for more than one day due to potential degradation.[2][3] If you must use an aqueous buffer, prepare the solution fresh for each experiment.[2]

  • Organic Solvents: For stock solutions, using organic solvents such as Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724) is preferable.[3][4] These stock solutions can be stored at -20°C for up to a month or at -80°C for longer periods.[2][5] It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q3: What factors can lead to the degradation of this compound?

A3: Several factors can compromise the stability of this compound:

  • pH: The pH of aqueous solutions significantly influences stability, particularly when exposed to light. Photodegradation of sarafloxacin increases with a rise in pH, with some studies indicating the most rapid degradation occurs around pH 8.[5]

  • Light: Exposure to light, especially UV radiation, can cause significant photodegradation, including decarboxylation and defluorination.[2][5] Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Oxidation: The piperazine (B1678402) ring of fluoroquinolones is susceptible to oxidation.[2]

Q4: What are the known degradation products of Sarafloxacin?

A4: Sarafloxacin can degrade through various pathways, leading to several products. Under biotic conditions, degradation can involve the oxidative degradation of the piperazinyl substituent.[2] Known degradation products from manufacturing and stability studies include desethyl-sarafloxacin, sarafloxacin N-oxide, and hydroxylated or deaminated derivatives.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Poor peak shape (tailing, broadening) in HPLC analysis Inappropriate mobile phase pH: The ionization state of sarafloxacin affects its interaction with the stationary phase.Adjusting the mobile phase to an acidic pH, for instance, pH 3.5 with phosphoric acid, can often improve the peak shape for C18 columns.[5]
Secondary interactions with the stationary phase: The basic piperazinyl group can interact with residual silanols on the silica-based stationary phase.Use a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase to minimize these interactions.[5]
Column degradation: Over time, the performance of HPLC columns can deteriorate.Replace the column with a new one of the same type to see if the peak shape improves.[5]
Difficulty dissolving this compound in aqueous buffers Limited solubility: Sarafloxacin's solubility can be limited in certain buffers.Gentle warming or sonication can aid in dissolution. For preparing stock solutions, using a more soluble organic solvent like DMSO is a reliable alternative.[5]
Inconsistent analytical results Degradation of working solutions: Aqueous solutions are not stable for long periods.Prepare fresh working solutions daily from a stock solution.[2]
Repeated freeze-thaw cycles of stock solutions: This can lead to degradation of the analyte.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2]
Appearance of unknown peaks in chromatograms Sample degradation: The sample may have degraded during storage or sample preparation.Review your storage and handling procedures. Ensure solutions are protected from light and stored at the appropriate temperature. Perform a forced degradation study to help identify potential degradation products.[2]

Stability Data Summary

While specific quantitative stability data for this compound is limited, the following tables summarize the stability information for sarafloxacin, which is expected to be comparable for the deuterated analog.

Table 1: General Stability of Sarafloxacin Solutions

Solvent System Storage Temperature Recommended Storage Duration Key Considerations
Aqueous Buffer (e.g., PBS pH 7.2)4°CNot recommended for more than one day[2][3]Prone to degradation; prepare fresh. Protect from light.[2]
DMSO-20°CUp to 1 month[2][5]Aliquot to avoid freeze-thaw cycles.[2]
DMSO-80°CUp to 6 months[5]Long-term storage solution.
Acetonitrile4°CData not widely available, but used as a solvent for commercial standards[4]Should be protected from light and stored in a tightly sealed container.

Table 2: Factors Influencing Sarafloxacin Degradation in Aqueous Solution

Factor Effect on Stability Recommendations
Acidic pH (e.g., pH 3.5) Generally more stable, often used for HPLC mobile phases.[5]For analytical purposes, buffering the mobile phase to an acidic pH can improve results.
Neutral to Alkaline pH (e.g., pH > 7) Increased rate of photodegradation, especially around pH 8.[5]If experiments require neutral or alkaline pH, minimize light exposure and use freshly prepared solutions.
Light Exposure (especially UV) Significant degradation (photodegradation).[2]Use amber vials or wrap containers in foil.[2] Avoid direct sunlight or prolonged exposure to lab lighting.
Elevated Temperature Accelerates degradation.[2]Store solutions at recommended cold temperatures (4°C, -20°C, or -80°C).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution in an organic solvent for improved stability.

  • Accurately weigh the required amount of solid this compound.

  • Dissolve the powder in an appropriate volume of HPLC-grade DMSO or acetonitrile to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Sonication can be used if necessary.

  • Aliquot the stock solution into single-use amber vials to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[2][5]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a framework for a stability-indicating HPLC method to analyze this compound and its potential degradation products. Method optimization and validation are essential for specific applications.[7]

Chromatographic Conditions:

  • HPLC System: An isocratic pumping system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and 2 mmol/L H₃PO₄ (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 278 nm.[8]

  • Column Temperature: 15°C.[8]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve the desired concentration range.

  • Sample Preparation for Stability Studies: Subject the this compound solution to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis).[5] Dilute the stressed sample with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system. Analyze the samples and quantify the amount of this compound remaining to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis start Weigh Solid this compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Acetonitrile) start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store stress Expose to Stress Conditions (pH, Light, Temp) store->stress sample Prepare Samples for Analysis stress->sample hplc HPLC Analysis sample->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for this compound Stability Testing.

logical_relationships cluster_factors Degradation Factors cluster_solvents Solvent Choice Sarafloxacin_d8 This compound Stability pH pH (Especially > 7) Sarafloxacin_d8->pH influenced by Light Light Exposure (UV) Sarafloxacin_d8->Light influenced by Temp High Temperature Sarafloxacin_d8->Temp influenced by Oxidation Oxidation Sarafloxacin_d8->Oxidation influenced by Organic Organic Solvents (DMSO, ACN) -> Higher Stability Sarafloxacin_d8->Organic dependent on Aqueous Aqueous Solutions -> Lower Stability Sarafloxacin_d8->Aqueous dependent on

References

Sarafloxacin-d8 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Sarafloxacin-d8.

Frequently Asked Questions (FAQs)

Q1: What is the correct storage temperature for this compound?

The recommended storage temperature for this compound can vary between manufacturers. It is crucial to consult the Certificate of Analysis (CoA) and product-specific documentation provided by the supplier. Generally, you will find one of the following recommendations:

  • Refrigerated: 2°C to 8°C[1]

  • Frozen: -20°C[2]

  • Cooled: +4°C[3][4]

One supplier suggests that the product is stable for shipment at room temperature.[5] For long-term storage, a frozen temperature of -20°C is often recommended to ensure stability for an extended period (≥ 4 years).[2][6]

Q2: How long is this compound stable?

When stored as a solid at -20°C, this compound is stable for at least four years.[2][6] Stock solutions have different stability profiles:

  • -80°C: Stable for up to 6 months.[7]

  • -20°C: Stable for up to 1 month.[7]

It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What are the recommended solvents for dissolving this compound?

This compound is typically supplied as a crystalline solid.[2] It is soluble in organic solvents such as:

It is also possible to prepare aqueous solutions by directly dissolving the solid in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[2]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Although one safety data sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all chemicals as potentially hazardous. Therefore, it is recommended to use standard laboratory PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

Ensure adequate ventilation in the work area.[8]

Q5: How should I dispose of this compound waste?

Waste should be handled in accordance with local, state, and federal regulations. In general:

  • Sweep up solid material and place it in a suitable, labeled container for disposal.[8]

  • Avoid releasing the substance into the environment.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Improper storage leading to degradation.Verify the storage conditions against the supplier's recommendations. If stored improperly, consider using a fresh vial.
Instability of stock solutions.Prepare fresh stock solutions daily, especially for aqueous solutions. For organic stock solutions, adhere to the recommended storage times and temperatures.
Difficulty dissolving the compound Incorrect solvent or concentration.Refer to the solubility data. Use an appropriate solvent (e.g., DMSO, DMF) for higher concentrations. For aqueous solutions, ensure the concentration does not exceed the solubility limit.
Visible degradation of the solid material Exposure to moisture or light.Store in a tightly sealed container in a dark, dry place.

Storage Condition Summary

Supplier/Source Recommended Storage Temperature Reported Stability
WITEGA LaboratorienRefrigerator, 2-8°C[1]Not specified
Cayman Chemical-20°C[2]≥ 4 years[2][6]
HPC Standards4°C[3]Not specified
LGC Standards+4°C[4]Not specified
MedChemExpressStock Solution: -80°C or -20°C[7]6 months at -80°C, 1 month at -20°C[7]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Dissolving: Add the weighed solid to a volumetric flask. Add a small amount of DMSO to dissolve the solid completely.

  • Mixing: Gently swirl the flask or use a vortex mixer at low speed to ensure complete dissolution.

  • Diluting to Volume: Once the solid is fully dissolved, add DMSO to the flask to reach the final desired volume.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Workflow for this compound Storage

G start Start: this compound Handling Issue check_storage Check Recommended Storage Temperature on CoA start->check_storage temp_correct Was it Stored Correctly? check_storage->temp_correct proceed Proceed with Experiment temp_correct->proceed Yes temp_incorrect No temp_correct->temp_incorrect No deviation_type What was the deviation? temp_incorrect->deviation_type check_solution Is it a Solution or Solid? temp_incorrect->check_solution higher_temp Stored at Higher Temperature deviation_type->higher_temp Higher Temp lower_temp Stored at Lower Temperature deviation_type->lower_temp Lower Temp consult_stability Consult Stability Data or Contact Supplier higher_temp->consult_stability lower_temp->consult_stability consider_new Consider Using a New Vial for Critical Experiments consult_stability->consider_new solution_stability Check Solution Stability Guidelines check_solution->solution_stability Solution solid_stability Solid is Generally More Stable check_solution->solid_stability Solid solution_stability->consider_new solid_stability->proceed

Caption: Troubleshooting workflow for improper storage of this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Sarafloxacin-d8 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Sarafloxacin-d8 in tissue sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound in tissue samples?

Low recovery of this compound, a stable isotope-labeled internal standard (SIL-IS), can stem from several factors during sample preparation and analysis. The most common causes include inefficient extraction from the tissue matrix, degradation of the internal standard, and losses during sample cleanup steps like Solid-Phase Extraction (SPE).[1] Matrix effects, where co-extracted endogenous compounds suppress or enhance the ionization of this compound in the mass spectrometer, can also lead to apparent low recovery.[1]

Q2: How can I minimize matrix effects for this compound analysis in tissue?

Minimizing matrix effects is crucial for accurate quantification. A robust sample preparation protocol is the first line of defense. Techniques like SPE and Liquid-Liquid Extraction (LLE) are effective for cleaning up samples and removing interfering substances.[1] For complex matrices such as liver, a more rigorous cleanup method like dispersive solid-phase extraction (d-SPE) within a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is highly recommended.[2] Additionally, optimizing chromatographic conditions to ensure baseline separation of this compound from matrix components is essential.[1]

Q3: My this compound peak is showing tailing or fronting. What could be the cause?

Poor peak shape can be attributed to several factors. Column issues such as contamination or degradation of the stationary phase are common culprits.[1] An inappropriate mobile phase pH can affect the ionization state of sarafloxacin (B1681457), leading to peak tailing.[1] Furthermore, a mismatch between the injection solvent and the mobile phase, where the injection solvent is significantly stronger, can cause peak distortion, including fronting.[3][4]

Q4: Can the deuterium (B1214612) label on this compound be lost during sample processing?

Yes, isotopic exchange, or the loss of deuterium labels, can occur under certain conditions, although it is less common for labels on a stable part of the molecule. This phenomenon, also known as back-exchange, is more likely to happen if the deuterium atoms are on exchangeable sites like -OH or -NH groups, or on carbons adjacent to carbonyl groups. Storing or processing samples in highly acidic or basic solutions can catalyze this exchange. Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals.

Q5: My this compound and the native Sarafloxacin are not co-eluting. Why is this happening and how can I fix it?

This chromatographic separation of a deuterated internal standard and its native analog is a known phenomenon called the "deuterium isotope effect." It is often observed in reversed-phase chromatography where the deuterated compound may elute slightly earlier. This shift in retention time can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, thus compromising analytical accuracy. To address this, you can try adjusting the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) or using a column with lower resolution to encourage the peaks to overlap.

Troubleshooting Guides

Guide 1: Investigating Low Recovery of this compound

This guide will walk you through a systematic approach to diagnosing the cause of low this compound recovery.

Step 1: Evaluate the Extraction Efficiency

  • Problem: Incomplete extraction of this compound from the tissue matrix.

  • Troubleshooting:

    • Optimize Extraction Solvent: For fluoroquinolones like sarafloxacin, acidified organic solvents are often effective at breaking drug-protein interactions in tissues.[2] Compare the recovery using different solvents (see Table 1 for examples).

    • Improve Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction.[2]

    • Consider Enzymatic Digestion: For complex and high-fat tissues like liver, enzymatic digestion can help release bound residues.[2]

Step 2: Assess for Degradation

  • Problem: this compound may be degrading during sample processing.

  • Troubleshooting:

    • Temperature Control: Fluoroquinolones can be sensitive to heat.[2] If using an evaporation step, ensure the temperature is not excessively high (e.g., 40-45°C).[2][5]

    • Light Exposure: Protect samples from light, as sarafloxacin is susceptible to photodegradation.[6]

    • pH Stability: Avoid exposing the sample to harsh acidic or basic conditions for prolonged periods.

Step 3: Investigate the Cleanup Step (SPE/d-SPE)

  • Problem: Loss of this compound during the solid-phase extraction cleanup.

  • Troubleshooting:

    • Sorbent Selection: Polymeric sorbents are often effective for fluoroquinolones.[2] You may need to test different sorbents (e.g., C18, ion-exchange) to find the optimal one for your specific tissue matrix.[2]

    • Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge. This may require adjusting the pH or the organic solvent concentration.[2]

Step 4: Evaluate Matrix Effects

  • Problem: Ion suppression or enhancement is affecting the signal of this compound.

  • Troubleshooting:

    • Perform a Matrix Effect Study: A post-extraction spike experiment can quantify the extent of matrix effects.[3] See the detailed protocol below.

    • Improve Sample Cleanup: If significant matrix effects are observed, a more rigorous cleanup method, such as a QuEChERS protocol with d-SPE, may be necessary.[2]

low_recovery_troubleshooting start Low this compound Recovery Observed check_extraction Evaluate Extraction Efficiency start->check_extraction extraction_ok Extraction OK? check_extraction->extraction_ok optimize_extraction Optimize Extraction: - Change solvent - Improve homogenization - Consider enzymatic digestion extraction_ok->optimize_extraction No check_degradation Assess for Analyte Degradation extraction_ok->check_degradation Yes optimize_extraction->check_extraction degradation_ok Degradation Unlikely? check_degradation->degradation_ok mitigate_degradation Mitigate Degradation: - Control temperature - Protect from light - Check pH degradation_ok->mitigate_degradation No check_cleanup Investigate Cleanup Step (SPE/d-SPE) degradation_ok->check_cleanup Yes mitigate_degradation->check_degradation cleanup_ok Cleanup OK? check_cleanup->cleanup_ok optimize_cleanup Optimize Cleanup: - Test different sorbents - Optimize elution solvent cleanup_ok->optimize_cleanup No check_matrix_effects Evaluate Matrix Effects cleanup_ok->check_matrix_effects Yes optimize_cleanup->check_cleanup matrix_effects_ok Matrix Effects Acceptable? check_matrix_effects->matrix_effects_ok improve_cleanup Improve Sample Cleanup: - Implement d-SPE - Dilute sample if possible matrix_effects_ok->improve_cleanup No end_good Recovery Improved matrix_effects_ok->end_good Yes improve_cleanup->check_matrix_effects end_bad Further Investigation Needed improve_cleanup->end_bad

Caption: A decision tree for troubleshooting low this compound recovery.

Data Presentation

Table 1: Comparison of Extraction Methods and Recovery for Sarafloxacin in Various Tissues

AnalyteTissue TypeExtraction MethodRecovery (%)Reference
SarafloxacinPig & Chicken MuscleBufferized solvent extraction70-76[7]
SarafloxacinBlack-bone silky fowl muscle5% acetate-acetonitrile93.53 - 99.18[5]
SarafloxacinBlack-bone silky fowl liver5% acetate-acetonitrile102.46 - 108.47[5]
SarafloxacinChicken tissueAcetonitrile (B52724) basic solution66 - 91[7]
SarafloxacinBovine LiverQuEChERS (5% formic acid in ACN)62 - 113[7]
SarafloxacinEggsQuEChERS71.9 - 94.8[8]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Sarafloxacin from Liver Tissue

This protocol is adapted from methodologies for the extraction of fluoroquinolones from bovine liver.[7]

  • Sample Homogenization: Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile containing 5% formic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex or shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

quechers_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_final_prep Final Preparation homogenize 1. Homogenize 2g of Liver Tissue spike 2. Spike with this compound homogenize->spike add_solvent 3. Add 10 mL of Acetonitrile (5% Formic Acid) spike->add_solvent add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts vortex_extract 5. Vortex for 1 min add_salts->vortex_extract centrifuge_extract 6. Centrifuge for 5 min vortex_extract->centrifuge_extract transfer_supernatant 7. Transfer Supernatant to d-SPE Tube centrifuge_extract->transfer_supernatant vortex_cleanup 8. Vortex for 30 sec transfer_supernatant->vortex_cleanup centrifuge_cleanup 9. Centrifuge for 5 min vortex_cleanup->centrifuge_cleanup evaporate 10. Evaporate Supernatant to Dryness centrifuge_cleanup->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute filter 12. Filter (0.22 µm) reconstitute->filter analysis LC-MS/MS Analysis filter->analysis

Caption: A workflow diagram for the QuEChERS-based extraction of Sarafloxacin from liver tissue.

Protocol 2: Evaluating Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of Sarafloxacin and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank tissue sample (matrix without the analyte or internal standard) following your protocol. After the final step, spike the extract with Sarafloxacin and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank tissue sample with Sarafloxacin and this compound before starting the extraction protocol.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

By comparing the matrix effect for both Sarafloxacin and this compound, you can determine if there are differential matrix effects that could be impacting the accuracy of your results.

References

Technical Support Center: Troubleshooting Sarafloxacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the quantification of Sarafloxacin (B1681457), particularly using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Poor Precision and Inconsistent Results

Q1: My replicate injections of the same sample are showing high variability (%RSD > 5%). What could be causing this poor precision?

A1: Poor precision in Sarafloxacin quantification can stem from several sources, ranging from sample preparation to the analytical instrument. Inconsistent results are often traced back to variable matrix effects, where the influence of interfering compounds differs between samples.[1]

Troubleshooting Steps:

  • Sample Homogeneity: Ensure your sample is thoroughly homogenized before taking an aliquot for analysis. In tissues, for example, Sarafloxacin may not be evenly distributed.[1]

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS co-elutes with Sarafloxacin and experiences similar matrix effects, effectively compensating for variations in signal suppression or enhancement.[1]

  • HPLC System Stability:

    • Pump Performance: Check for pressure fluctuations. Inconsistent flow from the pump can lead to variable retention times and peak areas. Ensure proper degassing of the mobile phase to prevent air bubbles in the system.[2]

    • Injector Precision: Examine the autosampler for any leaks or issues with sample aspiration. Manually inject a standard to see if precision improves.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention time and peak shape.[3]

  • Sample Preparation Consistency: Inconsistent extraction or clean-up can introduce variability. Ensure precise and repeatable steps in your sample preparation protocol.

Issue 2: Low Analyte Recovery

Q2: I am experiencing consistently low recovery of Sarafloxacin from my samples. What are the likely causes and how can I improve it?

A2: Low recovery of Sarafloxacin is often linked to inefficient extraction from the sample matrix or losses during the sample clean-up process.[4]

Troubleshooting Steps:

  • Extraction Efficiency:

    • Solvent Optimization: Sarafloxacin may be strongly bound to matrix components like proteins.[1] Consider using an acidified organic solvent, such as acetonitrile (B52724) with formic acid or a mixture of trichloroacetic acid and acetonitrile, to disrupt these interactions.[1]

    • Extraction Method: Ensure sufficient vortexing or shaking time to allow for complete extraction. For complex matrices like tissue, consider enzymatic digestion to help release bound residues.[1]

  • Solid-Phase Extraction (SPE) Issues:

    • Elution Solvent: The elution solvent may not be strong enough to completely elute Sarafloxacin from the SPE cartridge. Verify that the composition and volume of the elution solvent are appropriate.[4]

    • Drying Step: Ensure the SPE cartridge is not overly dried before elution, as this can sometimes lead to irreversible binding of the analyte.

  • Analyte Degradation: Consider the possibility of Sarafloxacin degradation during sample processing due to factors like pH, temperature, or exposure to light.[5]

Issue 3: Peak Tailing or Splitting

Q3: The chromatographic peak for Sarafloxacin is tailing or splitting. What could be the problem?

A3: Peak tailing or splitting in HPLC can be caused by issues with the column, mobile phase, or the interaction between the sample solvent and the mobile phase.[4]

Troubleshooting Steps:

  • Column Health:

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination/Degradation: The column's stationary phase may be degrading, or the inlet frit could be partially blocked. Consider flushing the column with a strong solvent or, if the column is old, replacing it.[6]

  • Mobile Phase Compatibility:

    • pH: The pH of the mobile phase is critical for ionizable compounds like Sarafloxacin. Ensure the mobile phase is adequately buffered and the pH is appropriate to maintain a consistent ionization state for the analyte.[4]

    • Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Where possible, dissolve your sample in the mobile phase.[3]

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for Sarafloxacin quantification by HPLC, offering a benchmark for your own experiments.

Table 1: Validated HPLC Method Performance for Sarafloxacin Quantification [7]

ParameterPerformance
Linearity Range0.0040 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.0013 µg/mL
Limit of Quantification (LOQ)0.0040 µg/mL
Accuracy (% Recovery)95.3% - 100%
Precision (% RSD)< 3.2%

Table 2: Comparison of Analytical Methods for Fluoroquinolone Quantification [7][8]

ParameterHPLC with UV DetectionMicellar Liquid Chromatography (MLC)GC-MS/MS (derivatized)Capillary Electrophoresis (CE)
Linearity Range 0.01 - 0.5 mg/kgVaries2.0 - 200 µg/kgVaries
Limit of Quantification (LOQ) 0.0040 µg/mL0.025–0.150 mg/kg2.0 µg/kgNot specified
Accuracy (% Recovery) 95.3% - 100%89.3% - 105.1%77.97% - 90.94%Not specified
Precision (% RSD) < 3.2%< 8.3%< 7.45%Not specified

Experimental Protocols

Below are detailed methodologies for key experiments related to Sarafloxacin quantification.

Protocol 1: HPLC Method for Sarafloxacin in Bulk Drug [7][9][10]

  • Instrumentation: Standard HPLC system with a UV-Vis Detector.

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[10]

  • Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 2 mmol/L phosphoric acid (pH adjusted to 3.5 with triethylamine) in a 30:5:65 (v/v/v) ratio.[7][10]

  • Flow Rate: 1 mL/min.[10]

  • Detection: UV detection at 278 nm.[10]

  • Column Temperature: 15°C.[10]

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water.[10] Filter the solution through a 0.45 µm syringe filter before injection.[9]

Protocol 2: Sample Preparation for Sarafloxacin in Tissue using SPE [4]

  • Homogenization: Weigh 5.0 g of the homogenized tissue sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 4% ammonia-methanol solution.

    • Shake vigorously for 5 minutes.

    • Centrifuge at 12,000 rpm for 20 minutes.[4]

    • Collect the supernatant.

    • Repeat the extraction on the residue once more and combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Sarafloxacin with an appropriate solvent (e.g., acidified methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Visualizations

The following diagrams illustrate troubleshooting workflows and logical relationships to aid in problem-solving.

Poor_Precision_Troubleshooting start Poor Precision (%RSD High) sub_system Check HPLC System start->sub_system sub_sample Evaluate Sample Prep start->sub_sample pump Pump Pressure Fluctuating? sub_system->pump System injector Injector Leaking? sub_system->injector column_temp Column Temp Stable? sub_system->column_temp homogeneity Sample Homogeneous? sub_sample->homogeneity Sample is_used Using Internal Standard? sub_sample->is_used sol_degas Degas Mobile Phase pump->sol_degas Yes sol_seals Check Pump Seals pump->sol_seals Yes sol_injector Service Injector injector->sol_injector Yes sol_oven Check Column Oven column_temp->sol_oven No sol_homogenize Improve Homogenization homogeneity->sol_homogenize No sol_is Implement Internal Standard is_used->sol_is No

Caption: Troubleshooting workflow for poor precision.

Low_Recovery_Troubleshooting start Low Analyte Recovery extraction_check Evaluate Extraction Step start->extraction_check spe_check Evaluate SPE Step start->spe_check solvent_strength Extraction Solvent Strong Enough? extraction_check->solvent_strength extraction_time Sufficient Extraction Time/Agitation? extraction_check->extraction_time elution_solvent Elution Solvent Optimized? spe_check->elution_solvent cartridge_drying Cartridge Over-dried Before Elution? spe_check->cartridge_drying sol_acidify Acidify Solvent to Disrupt Protein Binding solvent_strength->sol_acidify No sol_time Increase Extraction Time or Use Sonication extraction_time->sol_time No sol_elution Increase Elution Solvent Strength or Volume elution_solvent->sol_elution No sol_drying Optimize Cartridge Drying Time cartridge_drying->sol_drying Yes

Caption: Troubleshooting workflow for low recovery.

References

Technical Support Center: Understanding and Mitigating Sarafloxacin-d8 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Sarafloxacin-d8. All information is presented in a direct question-and-answer format to address specific issues. For clarity, "Sarafloxacin" will be used to refer to the molecule in general, while "this compound" will be used when discussing the deuterated standard specifically. It is a common and reasonable assumption in analytical chemistry that the deuterated internal standard (this compound) exhibits nearly identical chemical properties and stability to the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of Sarafloxacin (B1681457) are exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions in aqueous solutions.[1][2] Biodegradation can also occur in the presence of certain microorganisms.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The photodegradation of Sarafloxacin in aqueous solutions is highly dependent on pH.[1] Studies have shown that the rate of photodegradation increases with a rise in pH, with some data suggesting the most rapid degradation occurs around pH 8.[1] Therefore, it is critical to control and buffer the pH of solutions, especially for experiments with extended run times.[1]

Q3: What are the known degradation pathways for Sarafloxacin?

A3: Sarafloxacin can degrade through several pathways:

  • Photodegradation: When exposed to light, Sarafloxacin can undergo decarboxylation and defluorination.[1]

  • Biodegradation: Certain microorganisms, like the fungus Phanerochaete chrysosporium, can biodegrade Sarafloxacin into at least six different products.[2]

  • Metabolism: In biological systems, the primary metabolic pathway involves the oxidative degradation of the piperazinyl substituent, leading to metabolites such as 3'-oxo-sarafloxacin.[3]

Q4: What are the major degradation products of Sarafloxacin I should be aware of?

A4: Key degradation products identified in various studies include:

  • Metabolic products: 3'-oxo-sarafloxacin, an ethylene (B1197577) diamine substituted quinolone, and an aminoquinolone.[3]

  • Biodegradation products: At least six quantifiable biotransformation products have been detected from fungal degradation.[2]

  • Forced degradation of other fluoroquinolones has shown products arising from modifications to the piperazine (B1678402) ring and the quinolone core.

Q5: What is the expected stability of this compound in solid form and in solution?

A5: In solid form, Sarafloxacin hydrochloride is generally stable when stored under recommended conditions (typically refrigerated and protected from light and moisture).[4] Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[2] Stock solutions in organic solvents like DMSO are more stable and can be stored at -20°C for up to a month.[2]

Degradation Kinetics Data

The following tables summarize quantitative data on the degradation of Sarafloxacin under various conditions.

Table 1: Photodegradation Kinetics of Sarafloxacin in Aqueous Solution

pHRate Constant (k, h⁻¹)Half-life (t½, h)Reference
< 70.262.67[5]
8Peak degradation rate-[1]
> 7Increases with pHDecreases with pH[5]

Data is for non-deuterated Sarafloxacin, but is expected to be comparable for this compound.

Table 2: Thermal Degradation of Structurally Similar Fluoroquinolones

CompoundTemperature Range for Decomposition (°C)Heating Rate (°C/min)Analytical MethodReference
Ciprofloxacin280 - 55010, 20, 30TGA/DTA[6]

Note: Specific thermal degradation kinetic data for Sarafloxacin is limited. The data for Ciprofloxacin, a structurally similar fluoroquinolone, is provided as a proxy. TGA/DTA stands for Thermogravimetric Analysis/Differential Thermal Analysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram

Q: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A: Unexpected peaks can arise from several sources. The most common are sample degradation, system contamination, or impurities in the reference standard.

  • Possible Cause 1: Sample Degradation.

    • Solution: Sarafloxacin is susceptible to photodegradation.[1] Always protect your solutions from light by using amber vials or covering them with aluminum foil. Prepare aqueous solutions fresh before each experiment. If using an autosampler, a cooled sample tray is recommended.[1]

  • Possible Cause 2: HPLC/LC-MS System Contamination.

    • Solution: Fluoroquinolones can adsorb to HPLC system components, causing carryover.[1] Implement a rigorous wash cycle between injections, using a strong organic solvent, to flush the system.

  • Possible Cause 3: Impurities in the Reference Standard.

    • Solution: Verify the purity of your this compound standard. Ensure your analytical method is specific enough to separate the main compound from any potential impurities.[1]

Start Unexpected Peaks in Chromatogram Degradation Sample Degradation? Start->Degradation Contamination System Contamination? Start->Contamination Impurity Standard Impurity? Start->Impurity Sol_Degradation Protect from Light Prepare Fresh Solutions Degradation->Sol_Degradation Sol_Contamination Implement Rigorous Wash Cycle Contamination->Sol_Contamination Sol_Impurity Verify Standard Purity Ensure Method Specificity Impurity->Sol_Impurity

Troubleshooting unexpected peaks.
Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or broad. How can I improve the peak shape?

A: Poor peak shape is often related to chromatographic conditions or column health.

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: The ionization state of Sarafloxacin affects its interaction with the stationary phase. For C18 columns, using an acidic mobile phase (e.g., pH 3.5 with phosphoric acid) can improve peak shape.[1]

  • Possible Cause 2: Secondary Interactions with the Stationary Phase.

    • Solution: The basic piperazinyl group of Sarafloxacin can interact with residual silanols on the silica-based column, causing tailing.[1] Use an end-capped column or add a competing base like triethylamine (B128534) to the mobile phase to minimize these interactions.[1]

  • Possible Cause 3: Column Degradation.

    • Solution: HPLC columns have a finite lifetime. If the peak shape has deteriorated over time, replace the column with a new one of the same type.[1]

Start Poor Peak Shape pH Incorrect Mobile Phase pH? Start->pH Secondary_Int Secondary Interactions? Start->Secondary_Int Column_Health Column Degradation? Start->Column_Health Sol_pH Adjust Mobile Phase to Acidic pH (e.g., 3.5) pH->Sol_pH Sol_Secondary_Int Use End-Capped Column or Add Competing Base Secondary_Int->Sol_Secondary_Int Sol_Column_Health Replace HPLC Column Column_Health->Sol_Column_Health

Improving poor peak shape.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating Sarafloxacin from its potential degradation products.

1. Chromatographic Conditions:

ParameterSpecification
Column µ-Bondapak C18 (3.9 mm x 300 mm) or equivalent
Mobile Phase Acetonitrile (B52724) : Methanol : 2 mmol/L H₃PO₄ (pH adjusted to 3.5 with triethylamine) = 30:5:65 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Column Temperature 15°C
Injection Volume 20 µL

2. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

  • Sample Preparation for Stability Studies: Subject a solution of this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, or photolysis). Before injection, dilute the stressed samples with the mobile phase to an appropriate concentration.

3. Experimental Workflow:

Prep_Std Prepare Standard Solutions Inject_Std Inject Standard Solutions and Build Calibration Curve Prep_Std->Inject_Std Prep_Sample Prepare Stressed Sample Solutions Inject_Sample Inject Stressed Samples Prep_Sample->Inject_Sample HPLC_Setup Set Up HPLC System (as per conditions) HPLC_Setup->Inject_Std HPLC_Setup->Inject_Sample Analyze Analyze Chromatograms (Peak Purity, Degradant Peaks) Inject_Std->Analyze Inject_Sample->Analyze

HPLC stability study workflow.
Protocol 2: GC-MS/MS Analysis of this compound with Derivatization

This method is suitable for the confirmation and quantification of Sarafloxacin residues in complex matrices.

1. Sample Preparation (e.g., for tissue):

  • Extraction: Homogenize the sample with an appropriate solvent. A liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup is recommended.

  • Derivatization: Use Trimethylsilyl diazomethane (B1218177) (TMSD) as a derivatizing agent to improve the volatility and thermal stability of Sarafloxacin for GC analysis.

2. GC-MS/MS Conditions:

ParameterSpecification
GC System Gas chromatograph with a tandem mass spectrometer
Column Appropriate capillary column for pesticide analysis
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of derivatized Sarafloxacin
MS/MS Detection Multiple Reaction Monitoring (MRM) mode

3. Experimental Workflow:

Homogenize Homogenize Sample LLE Liquid-Liquid Extraction Homogenize->LLE SPE Solid-Phase Extraction (Clean-up) LLE->SPE Derivatize Derivatization with TMSD SPE->Derivatize GCMS_Analysis GC-MS/MS Analysis (MRM Mode) Derivatize->GCMS_Analysis Quantify Quantify this compound GCMS_Analysis->Quantify

GC-MS/MS analysis workflow.

References

Technical Support Center: Correcting for Matrix Effects with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is a stable isotope-labeled internal standard (SIL-IS) and why is it considered the gold standard for correcting matrix effects?

A1: A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This substitution results in a compound with a higher mass that can be distinguished from the analyte by a mass spectrometer.[1]

SIL-IS are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This ensures they behave similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variations in sample handling and matrix-induced signal suppression or enhancement.[1][2]

Q2: What are the key criteria for selecting a suitable SIL-IS?

A2: Several factors should be considered when selecting a SIL-IS:

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte to avoid artificially inflating the analyte's measured concentration.

  • Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient (ideally ≥3-4 Da) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the SIL-IS signal.[2]

  • Label Stability: The isotopic labels should be placed in a chemically stable position within the molecule to prevent exchange with protons from the solvent or matrix.[1] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[1]

  • Co-elution: The SIL-IS should ideally co-elute with the analyte to experience the same matrix effects at the same time. However, significant deuterium labeling can sometimes cause a slight shift in retention time.[1]

Q3: What is isotopic cross-contribution and how can it be addressed?

A3: Isotopic cross-contribution, or crosstalk, occurs when the signal from the naturally occurring isotopes of the analyte overlaps with the signal of the SIL-IS.[3][4] This is more common when the mass difference is small and can lead to non-linear calibration curves and inaccurate quantification, especially at high analyte concentrations.[3][4]

Strategies to mitigate isotopic cross-contribution include:

  • Selecting a SIL-IS with a larger mass difference.

  • Monitoring a less abundant, but non-interfering, isotope of the internal standard. [5]

  • Applying a mathematical correction to the data during processing. [3][4]

  • Using a non-linear calibration curve fit. [3][4]

Troubleshooting Guides

Issue 1: High Variability in SIL-IS Response Across Samples

Question: My SIL-IS peak area is inconsistent across different samples in the same batch. What could be the cause?

Answer: High variability in the SIL-IS response can be attributed to several factors:

  • Inconsistent Sample Preparation: Ensure that each step of the sample preparation, from protein precipitation to evaporation, is performed consistently and with precise timing for all samples.

  • Matrix Effects: Even with a SIL-IS, severe and variable matrix effects between samples can lead to inconsistent ionization suppression or enhancement. Evaluate matrix effects using the post-extraction spike method. If significant, consider improving sample cleanup or modifying chromatographic conditions.

  • Injector Variability: Inconsistent injection volumes from the autosampler can lead to variable responses. Perform an injection precision test and check for air bubbles in the syringe.

  • Carryover: Residual analyte or SIL-IS from a high-concentration sample can be carried over to the next injection, affecting the results of a subsequent low-concentration sample. Inject a blank after a high-concentration sample to assess for carryover and optimize the injector wash method if necessary.

Issue 2: Poor Recovery of the SIL-IS

Question: I'm observing consistently low signal intensity for my SIL-IS. How can I improve its recovery?

Answer: Low recovery suggests that the SIL-IS is being lost during the sample preparation process. Consider the following:

  • Suboptimal Extraction Conditions: The extraction solvent, pH, or solid-phase extraction (SPE) sorbent may not be optimal for your SIL-IS. Experiment with different solvents and pH adjustments to improve extraction efficiency.

  • Incomplete Elution from SPE Cartridge: The elution solvent may be too weak or the volume insufficient to completely elute the SIL-IS from the SPE sorbent. Increase the elution solvent volume or strength.

  • Adsorption to Labware: The SIL-IS may be adsorbing to plastic tubes or pipette tips. Using low-adsorption labware or adding a small amount of organic solvent to your sample can help minimize this.

  • Degradation in Matrix: The SIL-IS may be unstable and degrading in the biological matrix. Assess its stability by incubating it in the matrix at different temperatures and for varying durations before extraction.

Issue 3: Poor Chromatographic Peak Shape for SIL-IS and/or Analyte

Question: My SIL-IS and/or analyte peaks are tailing, fronting, or split. What are the likely causes and solutions?

Answer: Poor peak shape can compromise integration and affect accuracy. Here are some common causes and solutions:

  • Column Deterioration: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked. If a guard column is in use, remove it to see if the peak shape improves. If the analytical column is the issue, it may need to be replaced.[6]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6] Whenever possible, dissolve your extracted samples in the initial mobile phase.

  • Secondary Interactions: For basic compounds, interactions with residual acidic silanols on the silica-based column can cause peak tailing. Adjusting the mobile phase pH or using a column with a different stationary phase can help.[7]

  • Column Overload: Injecting too much sample can lead to peak fronting.[8] Dilute your sample and re-inject to see if the peak shape improves.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).[9][10][11]

Objective: To compare the response of an analyte and SIL-IS in a clean solution to their response when spiked into an extracted blank matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS at a known concentration (e.g., mid-QC level) into the mobile phase or a solvent identical to the final sample solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and perform the full extraction procedure. Spike the analyte and SIL-IS into the final, extracted matrix supernatant at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before the extraction procedure. This set is used to determine recovery but is not necessary for the matrix factor calculation itself.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • MF_IS = (Mean peak area of SIL-IS in Set B) / (Mean peak area of SIL-IS in Set A)

    • IS-Normalized MF = MF / MF_IS

    • An IS-normalized MF close to 1 indicates that the SIL-IS effectively compensates for the matrix effect.

Protocol 2: General Workflow for Bioanalysis using a SIL-IS

This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in plasma using a SIL-IS.[1]

Objective: To accurately quantify an analyte in a biological matrix by correcting for variability with a SIL-IS.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and SIL-IS in an appropriate organic solvent.

    • Create a series of calibration standards by spiking the analyte stock solution into blank plasma at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot a fixed volume of plasma (standards, QCs, and unknown samples) into a microcentrifuge tube.

    • Add a fixed volume of the SIL-IS working solution to each tube.

    • Add 3 volumes of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Acquire data using appropriate MRM transitions for the analyte and SIL-IS.

  • Data Processing:

    • Integrate the peak areas for the analyte and SIL-IS.

    • Calculate the peak area ratio (analyte area / SIL-IS area).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the standards.

    • Determine the concentration of the analyte in the QCs and unknown samples using the calibration curve.

Data Presentation

Table 1: Impact of Matrix Effects on Analyte Response and Correction with a SIL-IS

AnalyteMatrixAnalyte Peak Area (without IS)% Ion SuppressionAnalyte/SIL-IS Peak Area Ratio
Drug XNeat Solution1,250,000N/A1.52
Drug XHuman Plasma Lot 1875,00030%1.55
Drug XHuman Plasma Lot 2625,00050%1.49
Drug XRat Plasma437,50065%1.51

This table illustrates how the absolute peak area of an analyte can be significantly and variably suppressed by different biological matrices. However, when a SIL-IS is used, the peak area ratio remains consistent, demonstrating effective correction for the matrix effect.

Table 2: Comparison of Method Performance with and without a SIL-IS

ParameterMethod without SIL-ISMethod with SIL-ISAcceptance Criteria
Accuracy (% Bias)
Low QC-25.8%-4.5%± 15%
Mid QC-18.2%2.1%± 15%
High QC-21.5%-1.8%± 15%
Precision (%CV)
Low QC22.4%5.8%≤ 15%
Mid QC19.7%3.2%≤ 15%
High QC16.8%2.9%≤ 15%

This table demonstrates the significant improvement in assay accuracy and precision when a SIL-IS is incorporated into the method, bringing the performance within typical regulatory acceptance criteria.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with SIL-IS Sample->Spike_IS Add known amount of SIL-IS Extraction Extraction (PPT, LLE, SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Inject sample Integration Peak Integration LC_MS->Integration Ratio_Calc Calculate Area Ratio (Analyte / SIL-IS) Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

Caption: Workflow for bioanalysis using a SIL-IS.

matrix_effect_logic cluster_problem The Problem: Matrix Effect cluster_solution The Solution: SIL-IS Correction Analyte Analyte Ion_Source MS Ion Source Analyte->Ion_Source Ratio Analyte / SIL-IS Ratio Analyte->Ratio Matrix Co-eluting Matrix Components Matrix->Ion_Source SIL_IS SIL-IS Matrix->SIL_IS experiences same effect Suppression Ion Suppression/ Enhancement Ion_Source->Suppression Result Accurate Quantification Suppression->Result Inaccurate Result (without SIL-IS) SIL_IS->Ratio Ratio->Result Consistent ratio leads to...

Caption: How a SIL-IS corrects for matrix effects.

References

Validation & Comparative

A Comparative Guide to Alternative Internal Standards for Sarafloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative internal standards for the quantitative analysis of sarafloxacin (B1681457), a fluoroquinolone antibiotic. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic methods by correcting for variations in sample preparation, injection volume, and instrument response. This document presents a side-by-side comparison of potential internal standards, supported by experimental data from various studies, to aid in method development and validation.

Performance Data Comparison of Potential Internal Standards

The ideal internal standard should be structurally similar to the analyte, exhibit similar chromatographic behavior and ionization efficiency, but be clearly distinguishable by the detector. For sarafloxacin, other fluoroquinolones and stable isotope-labeled analogues are primary candidates. The following table summarizes the performance of potential internal standards based on data from multi-analyte validation studies.

Internal Standard CandidateLinearity (r²)Recovery (%)Precision (%RSD)Limit of Quantification (LOQ) (µg/kg)Notes
Enrofloxacin > 0.9979.84 - 90.70[1]< 7.45[1]2.0[1]Structurally very similar to sarafloxacin. Co-elution might occur, requiring adequate chromatographic separation.
Ofloxacin > 0.9978.58 - 90.74[1]< 7.38[1]0.4[1]Commonly used fluoroquinolone, good structural similarity.
Danofloxacin (B54342) > 0.9979.61 - 92.23[1]< 7.41[1]2.0[1]Another structurally related fluoroquinolone with comparable performance.
Ciprofloxacin-d8 > 0.99Not explicitly reported for sarafloxacin, but used for a multi-class antibiotic analysis including sarafloxacin.[2]Not explicitly reported for sarafloxacin.[2]Not explicitly reported for sarafloxacin.[2]Stable isotope-labeled internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the analysis of sarafloxacin using an alternative internal standard, synthesized from various validated methods for fluoroquinolone analysis in complex matrices.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of veterinary drug residues in food products.

  • Homogenization: Weigh 2 g of the homogenized sample (e.g., animal tissue) into a 50 mL centrifuge tube.

  • Fortification: For recovery and matrix-matched calibration, spike the blank sample with a known concentration of sarafloxacin and the selected internal standard (e.g., enrofloxacin).

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for sarafloxacin and the chosen internal standard. For example:

      • Sarafloxacin: 386.1 -> 368.1 / 342.1

      • Enrofloxacin: 360.2 -> 342.2 / 316.2

      • Ofloxacin: 362.1 -> 318.1 / 261.1

      • Danofloxacin: 358.1 -> 340.1 / 299.1

      • Ciprofloxacin-d8: 340.2 -> 322.2 / 276.2

    • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Fortification Fortification Homogenization->Fortification Spike with IS Extraction Extraction Fortification->Extraction QuEChERS dSPE dSPE Extraction->dSPE Cleanup Filtration Filtration dSPE->Filtration 0.22 µm filter LC_Separation Chromatographic Separation (C18) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification G Analyte Sarafloxacin IS_Choice Internal Standard (IS) Selection Analyte->IS_Choice SIL Stable Isotope-Labeled (e.g., Ciprofloxacin-d8) IS_Choice->SIL Ideal Analog Structural Analog (e.g., Enrofloxacin, Ofloxacin) IS_Choice->Analog Practical Alternative Validation Method Validation IS_Choice->Validation Criteria Selection Criteria SIL->Criteria Analog->Criteria Similarity Structural & Chemical Similarity Criteria->Similarity Resolution Chromatographic Resolution Criteria->Resolution Purity High Purity Criteria->Purity Stability Chemical Stability Criteria->Stability Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness G Fluoroquinolones Fluoroquinolones (e.g., Sarafloxacin) DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase inhibit Topo_IV Topoisomerase IV Fluoroquinolones->Topo_IV inhibit Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

References

Cross-Validation of Analytical Methods for Sarafloxacin: A Comparative Guide Featuring Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sarafloxacin (B1681457), a fluoroquinolone antibiotic, is critical for pharmacokinetic studies, residue analysis, and ensuring food safety. The choice of analytical method and internal standard are paramount for achieving reliable and reproducible results. This guide provides an objective comparison of various analytical methods for sarafloxacin determination, with a special focus on the use of its deuterated stable isotope, Sarafloxacin-d8, as an internal standard.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based methods.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This minimizes variability and compensates for matrix effects, leading to higher accuracy and precision.[1]

Performance Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods for the quantification of sarafloxacin, based on data from single-laboratory validation studies. While a direct head-to-head comparison using this compound across all methods is not extensively published, the data provides valuable insights into the capabilities of each technique. Ciprofloxacin-d8, a closely related deuterated fluoroquinolone, is often used as an internal standard and its performance can be considered indicative of what to expect from this compound.[2]

Table 1: Performance of LC-MS/MS and GC-MS/MS Methods for Sarafloxacin Analysis

ParameterLC-MS/MSGC-MS/MS (with derivatization)
Internal Standard Ciprofloxacin-d8 (as a surrogate for this compound)[2]Not explicitly stated, but a stable isotope-labeled standard is recommended.
Matrix Milk, Poultry, Pork, Fish Tissue[3][4]Poultry Meat, Pork[5]
Linearity Range Not explicitly stated, but methods are validated at relevant residue levels.4.0–80.0 ng/mL[5]
Limit of Detection (LOD) Not explicitly stated, but capable of detecting low ng/mL levels.1.0 µg/kg[4][5]
Limit of Quantification (LOQ) Not explicitly stated, but capable of quantifying at low ng/mL levels.2.0 µg/kg[4][5]
Recovery (%) Good recovery reported.[2]77.97% - 90.94%[4][5]
Precision (%RSD) High precision is a key feature of the method.< 7.45%[4][5]

Table 2: Performance of HPLC and Other Methods for Sarafloxacin Analysis

ParameterHPLC with Fluorescence DetectionMicellar Liquid Chromatography (MLC)Capillary Electrophoresis (CE)
Internal Standard Lomefloxacin[6]Not typically required due to direct injection.Not explicitly stated.
Matrix Chicken Muscle, Pig Muscle, Honey[6][7]Meat (various)[8]Chicken Muscle
Linearity Range 10–200 µg/kg (in honey)[9]Below Maximum Residue Limits (0.15-0.4 mg/kg)[8]50 to 300 µg/kg[7]
Limit of Detection (LOD) 4 µg/kg (in honey)[9]Not explicitly stated.25 µg/kg[7]
Limit of Quantification (LOQ) 10 µg/kg (in honey)[9]0.01-0.05 mg/kg[8]Not explicitly stated.
Recovery (%) 81.0–103.4% (in honey)[9]Not explicitly stated.Not explicitly stated.
Precision (%RSD) < 12.3% (in honey)[9]Not explicitly stated.Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of sarafloxacin.

LC-MS/MS Method for Sarafloxacin in Animal-Derived Food Products[3]

This method is suitable for the quantitative determination of sarafloxacin in matrices such as milk, poultry, and fish tissue.

  • Sample Preparation (QuEChERS Method)

    • Weigh 5 g of homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.

    • Fortify the sample with an appropriate internal standard (e.g., this compound or Ciprofloxacin-d8) to a final concentration of 100 µg/kg.

    • Add 10 mL of acetonitrile (B52724) with 1% formic acid and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, and immediately vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds and then centrifuge at 12000 rpm for 5 minutes.

  • Final Extract Preparation

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

  • Instrumental Analysis

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of sarafloxacin and the internal standard.

GC-MS/MS Method for Sarafloxacin in Poultry and Pork[4][5]

This method allows for the simultaneous determination of multiple fluoroquinolones, including sarafloxacin.

  • Sample Preparation

    • Employ liquid-liquid extraction to isolate the analytes from the tissue homogenate.

    • Follow with solid-phase extraction for sample clean-up.

    • Use Trimethylsilyl diazomethane (B1218177) as a derivatizing agent to improve the volatility and chromatographic behavior of the fluoroquinolones.

  • Instrumental Analysis

    • Instrument: Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).

    • Analysis Mode: Full scan mass spectrometry and automated selected reaction monitoring for qualitative and quantitative analysis.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in the analytical processes.

cluster_0 Sample Preparation (LC-MS/MS) cluster_1 Instrumental Analysis A Homogenize Tissue/Milk Sample B Fortify with this compound A->B C Add Acetonitrile with Formic Acid B->C D Add MgSO4 and NaCl (QuEChERS) C->D E Vortex and Centrifuge D->E F dSPE Cleanup (MgSO4, PSA, C18) E->F G Evaporate and Reconstitute F->G H Filter into LC Vial G->H I Inject into LC-MS/MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (MRM) J->K L Data Acquisition and Quantification K->L

Caption: Workflow for Sarafloxacin analysis using LC-MS/MS with a QuEChERS-based sample preparation.

A Need for Sarafloxacin Quantification B High Throughput Required? A->B C High Sensitivity and Specificity Needed? B->C Yes F HPLC-FLD or MLC B->F No D LC-MS/MS with this compound C->D Yes E GC-MS/MS (with derivatization) C->E No

References

A Comparative Guide to the Inter-laboratory Validation of Sarafloxacin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of sarafloxacin (B1681457), a fluoroquinolone antibiotic used in veterinary medicine. While a formal, multi-laboratory collaborative study specifically for sarafloxacin is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of method performance.[1] It also discusses the principles and importance of inter-laboratory validation, drawing parallels from studies on other fluoroquinolones.

Inter-laboratory validation, or a collaborative study, is a crucial step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under varied conditions, with different operators, and on different equipment.[1] This process is vital for establishing a method as a reliable, standard procedure for regulatory compliance and scientific research.[1]

Comparison of Analytical Methods for Sarafloxacin

The following tables summarize the performance of various analytical methods for sarafloxacin determination based on single-laboratory validation studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1 (Chicken Muscle)Method 2 (Eggs)Method 3 (Rabbit Tissue)Method 4 (Bulk Drug)
Detection FluorescenceFluorescenceUVUV
Linearity Range 50 - 300 µg/kg[2]LOQ to 1 mg/kg[3]-0.0040 - 2.0 µg/mL[4]
Correlation Coefficient (r²) -> 0.9991[3]-> 0.997[4]
LOD 25 µg/kg[2]0.01 - 0.05 mg/kg[3]-0.0013 µg/mL[4]
LOQ 50 µg/kg[2]0.025 - 0.150 mg/kg[3]-0.0040 µg/mL[4]
Accuracy (% Recovery) -85.8% - 109.8%[3]-95.3% - 100%[4]
Precision (% RSD) -< 14.0%[3]-< 3.2%[4]

Table 2: Mass Spectrometry (MS) and Other Methods

ParameterLC-MS/MS (Poultry and Pork)GC-MS/MS (Poultry and Pork)Capillary Electrophoresis (Chicken Muscle)
LOD -1.0 µg/kg25 µg/kg
LOQ 2.0 µg/kg2.0 µg/kg50 µg/kg
Accuracy (% Recovery) 77.97% - 90.94%[5]77.97% - 90.94%-
Precision (% RSD) < 7.45%[5]< 7.45%-

Table 3: Microbiological and Immunoassays

Method TypeOrganism/PrincipleMatrixLODLOQRecoveryPrecision (%RSD)
Microbial Inhibition Assay Bacillus licheniformisChicken Tissues----
ELISA Monoclonal AntibodyMilk----

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of sarafloxacin in bulk drug and dosage forms.[4]

  • Instrumentation and Conditions:

    • HPLC System: Isocratic Pumping System with UV-Vis Detector.[6]

    • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[6]

    • Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 278 nm.[6]

    • Column Temperature: 15°C.[6]

    • Injection Volume: 20 µL.[6]

  • Reagent Preparation:

    • Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.[6]

    • Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a 30:5:65 (v/v/v) ratio.[6]

    • Degas the mobile phase before use.[6]

  • Sample Preparation:

    • Prepare a stock solution of Sarafloxacin Hydrochloride reference standard.[6]

    • Create a series of calibration standards by diluting the stock solution.[6]

    • Filter sample solutions through a 0.45 µm syringe filter before injection.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the quantitative determination of sarafloxacin in animal-derived food products.[5]

  • Sample Preparation: A QuEChERS-based sample preparation protocol is utilized for simple and effective extraction from complex matrices.[5]

  • Instrumental Analysis:

    • Instrument: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Principle: The confirmation of sarafloxacin is based on precursor-product ion transitions, ensuring accurate quantification.[5]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is employed for the simultaneous determination of four fluoroquinolone residues, including sarafloxacin, in poultry and pork.[7]

  • Sample Preparation:

    • Employ liquid-liquid extraction.[1]

    • Follow with solid-phase extraction for sample clean-up.[1]

    • Use Trimethylsilyl diazomethane (B1218177) as a derivatizing agent.[1][7]

  • Instrumental Analysis:

    • Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[1]

    • Analysis: Full scan mass spectrometry and automated selected reaction monitoring are used for qualitative and quantitative analysis.[7]

Micellar Liquid Chromatography (MLC)

MLC is an alternative to conventional HPLC that often allows for direct injection of samples with minimal preparation.[4]

  • Chromatographic Conditions:

    • Mobile Phase: A solution of 0.05 M sodium dodecyl sulfate, 7.5% 1-propanol, and 0.5% triethylamine, buffered to pH 3.[3][4]

    • Stationary Phase: A C18 column.[3][4]

    • Flow Rate: 1 mL/min (isocratic mode).[3][4]

    • Detection: Fluorescence detection with excitation at 280 nm and emission at 455 nm.[3][4]

Capillary Electrophoresis

This method is used for the determination of sarafloxacin in chicken muscle.

  • Sample Preparation:

    • Homogenize chicken muscle tissue.

    • Perform solid-phase extraction (C18) for clean-up and preconcentration.[1]

  • Instrumental Analysis:

    • Instrument: Capillary Electrophoresis system with a photodiode array detector.[1]

Microbiological Inhibition Assay

This assay is a screening method for detecting antibiotic residues in tissues.

  • Principle: The inhibitory effect of the antibiotic on the growth of a specific test microorganism is measured.[8]

  • Organism: Bacillus licheniformis has been used for the detection of enrofloxacin (B1671348) and sulfamethazine (B1682506) in chicken tissues, and a similar principle can be applied for sarafloxacin.

  • Procedure: The agar (B569324) diffusion method is widely used, where the size of the inhibition zone is related to the antibiotic concentration.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Homogenization Sample Homogenization (e.g., Tissue, Milk) Extraction Extraction (LLE, QuEChERS, etc.) Homogenization->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Microbio Microbiological Assay Extraction->Microbio Derivatization Derivatization (for GC-MS/MS) Cleanup->Derivatization HPLC HPLC Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS CE Capillary Electrophoresis Cleanup->CE GCMS GC-MS/MS Derivatization->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) LCMS->Accuracy Precision Precision (RSD) GCMS->Precision LOD LOD & LOQ CE->LOD Specificity Specificity Microbio->Specificity

Caption: General workflow for the validation of a Sarafloxacin analytical method.

logical_relationship cluster_interlab Inter-laboratory Validation Process Develop Develop & Optimize Analytical Method SingleLab Single-Laboratory Validation Develop->SingleLab Protocol Establish Standardized Protocol SingleLab->Protocol MultiLab Multi-Laboratory Testing Protocol->MultiLab Stats Statistical Analysis (Reproducibility, Robustness) MultiLab->Stats Standard Establish as Standard Method Stats->Standard

Caption: Logical steps for establishing a standardized analytical method.

References

A Comparative Guide to Method Validation for Sarafloxacin Analysis Following EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Sarafloxacin (B1681457), a fluoroquinolone antibiotic, in accordance with the European Medicines Agency (EMA) guidelines for analytical method validation. This document outlines the core validation parameters as stipulated by the EMA (based on the ICH Q2(R1) guideline) and presents a side-by-side comparison of common analytical techniques used for Sarafloxacin analysis, supported by experimental data.

Overview of EMA Guidelines for Analytical Method Validation

The EMA, through its adoption of the International Council for Harmonisation (ICH) guideline Q2(R1), mandates that all analytical procedures used for the quality control of medicinal products be validated.[1][2][3] This process ensures the reliability, reproducibility, and accuracy of analytical data.[1][4] The key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value, often determined through recovery studies of spiked samples.[1][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][5]

Below is a diagram illustrating the general workflow for analytical method validation as per EMA (ICH Q2(R1)) guidelines.

EMA Analytical Method Validation Workflow General Workflow of Analytical Method Validation (EMA/ICH Q2(R1)) cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Phase Define_Purpose Define Purpose and Scope of the Analytical Method Prepare_Protocol Prepare Validation Protocol (including acceptance criteria) Define_Purpose->Prepare_Protocol Conduct_Experiments Conduct Validation Experiments Prepare_Protocol->Conduct_Experiments Specificity Specificity Conduct_Experiments->Specificity Linearity Linearity & Range Conduct_Experiments->Linearity Accuracy Accuracy Conduct_Experiments->Accuracy Precision Precision (Repeatability & Intermediate) Conduct_Experiments->Precision LOD_LOQ LOD & LOQ Conduct_Experiments->LOD_LOQ Robustness Robustness Conduct_Experiments->Robustness Analyze_Data Analyze Data and Compare Against Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report

EMA/ICH Q2(R1) Method Validation Workflow.

Comparison of Analytical Methods for Sarafloxacin Analysis

Several analytical techniques are employed for the determination of Sarafloxacin in various matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with different detectors (UV and Fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Quantitative Performance Data

The following tables summarize the performance data for different analytical methods used for Sarafloxacin quantification, based on published validation studies.

Table 1: Performance of HPLC-based Methods for Sarafloxacin Analysis

Validation ParameterHPLC-UV[6][7]HPLC-Fluorescence (FLD)[4]
Linearity Range 0.0040 - 2.0 µg/mL[6]Not Specified
Correlation Coefficient (r²) > 0.997[6]Not Specified
LOD 0.0013 µg/mL[6]0.03 - 1.5 µg/kg[4]
LOQ 0.0040 µg/mL[6]0.1 - 5.0 µg/kg[4]
Accuracy (% Recovery) 95.3% - 100%[6]>80%
Precision (% RSD) < 3.2%[6]<20%

Table 2: Performance of Mass Spectrometry-based Methods for Sarafloxacin Analysis

Validation ParameterLC-MS/MS[8]GC-MS/MS (with derivatization)[9][10]
Matrix Milk, Chicken Muscle, Fish Tissue[8]Poultry Meat & Pork[9][10]
LOD 0.1 - 0.5 µg/kg[8]1.0 µg/kg[9][10]
LOQ 0.3 - 1.0 µg/kg[8]2.0 µg/kg[9][10]
Accuracy (% Recovery) 85% - 105%[8]77.97% - 92.23%[9][10]
Precision (% RSD) < 15%< 7.45%[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and implementation of an analytical method. Below are representative protocols for the analysis of Sarafloxacin in biological matrices.

Protocol 1: Sarafloxacin Analysis in Animal Tissue by LC-MS/MS

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for the analysis of veterinary drug residues in food products.[8]

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 5 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.[8]

  • Fortify the sample with an appropriate internal standard (e.g., ciprofloxacin-d8).[8]

  • Add 10 mL of acetonitrile (B52724) with 1% formic acid and vortex vigorously for 1 minute.[8]

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Immediately vortex for 1 minute to prevent salt agglomeration.[8]

  • Centrifuge at 4000 rpm for 5 minutes.[8]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.[8]

  • Vortex for 30 seconds and then centrifuge at 12,000 rpm for 5 minutes.[8]

3. Final Extract Preparation

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in a suitable volume of the initial mobile phase.[8]

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Instrumental Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to Sarafloxacin.

The following diagram illustrates the experimental workflow for Sarafloxacin analysis using LC-MS/MS.

Sarafloxacin_Analysis_Workflow Experimental Workflow for Sarafloxacin Analysis by LC-MS/MS cluster_SamplePrep Sample Preparation cluster_Cleanup Extract Cleanup cluster_Analysis Analysis Homogenization Homogenize Tissue Sample Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

LC-MS/MS Workflow for Sarafloxacin Analysis.
Protocol 2: Sarafloxacin Analysis by HPLC-UV

This protocol is suitable for the determination of Sarafloxacin in bulk drug and pharmaceutical dosage forms.[6]

1. Reagent and Solution Preparation

  • Mobile Phase: Prepare a mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[7][11] Degas the mobile phase before use.[11]

  • Standard Solution: Accurately weigh a suitable amount of Sarafloxacin Hydrochloride reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to prepare a stock solution.[7] Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[11]

  • Sample Solution: Dissolve the sample in a 1:1 mixture of acetonitrile and water.[7] Filter the sample solution through a 0.45 µm syringe filter before injection.[11]

2. HPLC Instrumental Conditions

  • HPLC System: An isocratic pumping system with a UV-Vis detector.[11]

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[7][11]

  • Flow Rate: 1.0 mL/min.[7][11]

  • Detection Wavelength: 278 nm.[7][11]

  • Column Temperature: 15°C.[7][11]

  • Injection Volume: 20 µL.[11]

Conclusion

The selection of an appropriate analytical method for Sarafloxacin analysis should be based on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. For the determination of Sarafloxacin residues in complex biological matrices such as animal tissues, LC-MS/MS offers superior sensitivity and specificity. For the analysis of bulk drug substances and pharmaceutical formulations, HPLC-UV provides a robust and reliable method.

Regardless of the method chosen, it is imperative that it is validated according to the EMA (ICH Q2(R1)) guidelines to ensure the generation of high-quality, reliable, and scientifically sound data for regulatory submissions and product release.

References

Performance of Sarafloxacin-d8 Across Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the performance characteristics of Sarafloxacin-d8, a deuterated stable isotope-labeled internal standard, for the quantitative analysis of sarafloxacin (B1681457) and other fluoroquinolone antibiotics in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based quantification, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.[1]

While comprehensive, direct comparative studies detailing the performance of this compound across multiple food matrices are limited in publicly available literature, this guide synthesizes available data for sarafloxacin and relevant analytical methods to provide a valuable resource for researchers. The information herein is intended to assist in the development and validation of robust analytical methods for monitoring veterinary drug residues.

Quantitative Performance Data

The following tables summarize the performance characteristics of analytical methods for sarafloxacin in different matrices. It is important to note that much of the available data pertains to the non-deuterated form of sarafloxacin. Where available, data for methods utilizing other internal standards are provided for context.

Table 1: Performance Characteristics of Sarafloxacin Analysis in Animal-Derived Food Matrices

Performance ParameterPoultry (Chicken Muscle)PorkFish (Catfish/Farmed Fish)Milk
Linearity Range 4.0 - 80.0 ng/mL[2]4.0 - 80.0 ng/mL[2]0.5 - 200 µg/L0.1 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[2]> 0.99[2]0.9980 - 0.9995[4]> 0.9968[3]
Limit of Detection (LOD) 1.0 µg/kg[2][5]1.0 µg/kg[2][5]0.008 - 0.35 µg/kg[4]0.1 ng/mL[3]
Limit of Quantification (LOQ) 2.0 µg/kg[2][5]2.0 µg/kg[2][5]0.03 - 1.50 µg/kg[4]0.1 ng/mL[3]
Recovery (%) 77.97 - 90.94%[2][5]77.97 - 92.23%[2][5]80.1 - 98.6%[4]Not explicitly stated for Sarafloxacin
Precision (%RSD) < 7.45%[2][5]< 7.45%[2][5]≤ 12.1%[4]< 5% (for general antibiotics)[3]
Internal Standard Used Not specified[2][5]Not specified[2][5]Ofloxacin-d9, 13C6-Sulfamethoxazole, 13C6-Trimethoprim[4]Ciprofloxacin-d8[3]

Note: The data in the table above is primarily for the analysis of non-deuterated sarafloxacin. The performance of this compound as an internal standard is expected to be comparable or superior in compensating for matrix effects and improving method precision.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of sarafloxacin in different matrices, which can be adapted to include this compound as an internal standard.

Sample Preparation: QuEChERS-based Extraction for Solid Tissues (Poultry, Pork, Fish)

This method is a widely adopted "Quick, Easy, Cheap, Effective, Rugged, and Safe" procedure suitable for a variety of food matrices.[6]

  • Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with an appropriate concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) with 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex again for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at high speed.

  • Final Extract Preparation:

    • Collect the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Milk

A straightforward protein precipitation method is often sufficient for the extraction of fluoroquinolones from milk.[3]

  • Aliquoting: Take a 1 mL aliquot of a milk sample in a centrifuge tube.

  • Fortification: Add the this compound internal standard.

  • Protein Precipitation: Add an equal volume of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Cleanup: The resulting supernatant can be directly analyzed or subjected to further cleanup using solid-phase extraction (SPE) if necessary.

LC-MS/MS Analysis

The instrumental analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for fluoroquinolones.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both sarafloxacin and this compound are monitored.

Table 2: Representative MRM Transitions for Sarafloxacin

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Sarafloxacin386.1368.1342.1
This compound394.2376.2350.2

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. These transitions should be optimized on the specific instrument being used.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

cluster_0 Sample Preparation (Solid Tissues) Homogenization Homogenization Fortification_S Fortification with this compound Homogenization->Fortification_S Add Internal Standard Extraction Extraction Fortification_S->Extraction Acetonitrile & Salts d-SPE Cleanup d-SPE Cleanup Extraction->d-SPE Cleanup Supernatant Transfer Final Extract Preparation_S Evaporation & Reconstitution d-SPE Cleanup->Final Extract Preparation_S Cleaned Extract

QuEChERS-based sample preparation workflow for solid tissues.

cluster_1 Sample Preparation (Milk) Aliquoting Aliquoting Fortification_M Fortification with this compound Aliquoting->Fortification_M Add Internal Standard Protein Precipitation Protein Precipitation Fortification_M->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection

Protein precipitation workflow for milk samples.

cluster_2 LC-MS/MS Analysis LC_Separation LC Separation (C18 Column) ESI Electrospray Ionization (+) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_Analysis Data Analysis (Quantification) MS_MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis.

Conclusion

References

Quantitative Analysis of Sarafloxacin: A Comparative Guide to HPLC and GC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of sarafloxacin (B1681457), a fluoroquinolone antibiotic used in veterinary medicine, is paramount. The choice of analytical methodology is critical for ensuring regulatory compliance and consumer safety. This guide provides an objective comparison of two powerful techniques for sarafloxacin analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), supported by experimental data and detailed protocols.

Methodology Showdown: HPLC vs. GC-MS/MS

High-Performance Liquid Chromatography, often coupled with ultraviolet (UV) or mass spectrometry detectors, is a cornerstone of pharmaceutical analysis.[1] It excels in separating non-volatile and thermally unstable compounds, making it well-suited for the direct analysis of many drug molecules like sarafloxacin.[1]

Gas Chromatography-Tandem Mass Spectrometry, on the other hand, is renowned for its high separation efficiency and sensitivity, particularly for volatile compounds.[1] For non-volatile molecules such as fluoroquinolones, a chemical derivatization step is necessary to increase their volatility for GC analysis.[2][3] This additional step can add complexity to the sample preparation process but often results in very low detection limits.[4]

Experimental Protocols

A clear understanding of the experimental procedures is essential for selecting the appropriate method. Below are detailed protocols for the quantitative analysis of sarafloxacin using both HPLC and GC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the determination of sarafloxacin in bulk drug substances and pharmaceutical formulations.[5]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sarafloxacin hydrochloride reference standard.[5]

  • Dissolve the standard in a mixture of acetonitrile (B52724) and water (1:1 v/v) to prepare a stock solution.[6]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.[5]

  • For formulated products, an equivalent amount of the sample is dissolved in the same solvent mixture.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

2. Chromatographic Conditions:

  • HPLC System: Isocratic Pumping System with a UV-Vis Detector.[5]

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm).[5][6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 278 nm.[5][6]

  • Column Temperature: 15°C.[6]

  • Injection Volume: 20 µL.[5]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This highly sensitive and selective method is used for determining sarafloxacin residues in complex biological matrices like poultry and pork.[7][8] It necessitates a derivatization step to make the analyte volatile.[7][8]

1. Sample Preparation:

  • Extraction: Employ liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up and preconcentration.[8][9]

  • Derivatization: Use Trimethylsilyl diazomethane (B1218177) as a derivatizing agent to convert sarafloxacin into a more volatile form suitable for GC analysis.[8][9]

2. GC-MS/MS Conditions:

  • GC Column: A nonpolar 5% diphenyl, 95% dimethylpolysiloxane column (30 m length, 0.32 mm internal diameter, 1.5 µm film thickness).[7]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[7]

  • Temperature Program: Initial oven temperature of 40°C, ramped to 250°C.[7]

  • Mass Spectrometry: A tandem mass spectrometer is used for both qualitative and quantitative analysis, often employing automated selected reaction monitoring (SRM).[4][9]

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC and GC-MS/MS analysis of sarafloxacin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Acetonitrile/Water A->B C Serial Dilution for Calibration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Separation on C18 Column E->F G UV Detection at 278 nm F->G H Chromatogram Generation G->H I Quantification H->I

Caption: Experimental workflow for HPLC analysis of sarafloxacin.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing A Liquid-Liquid Extraction B Solid-Phase Extraction (SPE) A->B C Derivatization B->C D Injection into GC C->D E Separation on GC Column D->E F Tandem MS Detection E->F G Mass Spectra Acquisition F->G H Quantification G->H

Caption: Experimental workflow for GC-MS/MS analysis of sarafloxacin.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the quantitative data for both HPLC and GC-MS/MS methods for sarafloxacin analysis, compiled from various studies.

ParameterHPLC with UV Detection[7]GC-MS/MS (derivatized)[4][8][9]
Linearity Range0.0040 - 2.0 µg/mLNot explicitly stated, but method is quantitative
Correlation Coefficient (r²)> 0.997> 0.99
Limit of Detection (LOD)0.0013 µg/mL1.0 µg/kg
Limit of Quantification (LOQ)0.0040 µg/mL2.0 µg/kg
Accuracy (% Recovery)95.3% - 100%77.97% - 92.23%
Precision (% RSD)< 3.2%< 7.45%

Making the Right Choice: A Decision Framework

The decision to use HPLC or GC-MS/MS for sarafloxacin quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram provides a logical framework to guide this selection process.

Decision_Tree A Start: Need to quantify Sarafloxacin B Is the sample a complex biological matrix (e.g., tissue, milk)? A->B C Is high sensitivity (sub-µg/kg) required? B->C Yes E Is the sample a bulk drug or pharmaceutical formulation? B->E No D Is derivatization feasible and acceptable? C->D Yes H Consider alternative methods (e.g., LC-MS/MS) C->H No F Use GC-MS/MS D->F Yes D->H No E->B No G Use HPLC-UV E->G Yes

Caption: Decision tree for selecting an analytical method for sarafloxacin.

Conclusion

Both HPLC and GC-MS/MS are robust and reliable techniques for the quantitative analysis of sarafloxacin.

  • HPLC-UV offers a straightforward, accurate, and precise method, particularly for less complex matrices such as bulk drugs and pharmaceutical formulations. Its simpler sample preparation and direct analysis of the non-volatile sarafloxacin make it a workhorse in many quality control laboratories.

  • GC-MS/MS , while requiring a more involved sample preparation with a derivatization step, provides exceptional sensitivity and selectivity. This makes it the preferred method for trace residue analysis in challenging biological matrices, where very low detection limits are crucial for regulatory monitoring and food safety.

Ultimately, the choice between these two powerful analytical techniques will be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the resources available in the laboratory. For confirmatory analysis in complex matrices, LC-MS/MS, which combines the advantages of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, is also a widely adopted and powerful alternative.[10]

References

Determining the limit of detection (LOD) and quantification (LOQ) for Sarafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods for antibiotics like sarafloxacin (B1681457). This guide provides a comparative overview of various analytical techniques, their performance in detecting and quantifying sarafloxacin, and detailed experimental protocols.

The ability to accurately and reliably measure low concentrations of sarafloxacin is essential for various applications, including residue analysis in food products, pharmacokinetic studies, and quality control of pharmaceutical formulations. The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2][3]

Comparison of Analytical Methods for Sarafloxacin

The selection of an analytical method for sarafloxacin determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.[4][5] The performance of different methods is summarized in the table below, highlighting their reported LOD and LOQ values.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC with Fluorescence DetectionChicken Eggs0.2 ng/g[6]1 ng/g[6]
HPLC with Fluorescence DetectionPig and Chicken Muscle--
LC-MS/MSPoultry and Pork1.0 µg/kg[7]2.0 µg/kg[7]
Capillary Electrophoresis with Diode Array DetectorBeef0.8 µg/mL-
HPLC with UV DetectionBulk Drug-0.07 µg/mL[8]
GC-MS/MS-25 µg/kg[7]50 µg/kg[7]

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is guided by international standards, primarily the International Council for Harmonisation (ICH) guidelines.[1][3][9] The most common approaches are based on the signal-to-noise ratio and the statistical analysis of the calibration curve.[2][9][10]

1. Based on Signal-to-Noise Ratio:

This method is suitable for analytical procedures that exhibit baseline noise.[11]

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[2][10]

  • LOQ: A signal-to-noise ratio of 10:1 is typically used to determine the LOQ.[2][10]

The signal-to-noise ratio is determined by comparing the signal from samples with known low concentrations of sarafloxacin to the baseline noise of blank samples.

2. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

This statistical method is preferred for methods that do not exhibit significant background noise.[11] The LOD and LOQ are calculated using the following formulas:

  • LOD = 3.3 * (σ / S) [9]

  • LOQ = 10 * (σ / S) [9]

Where:

  • σ (sigma) is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of the residuals from a single calibration curve.[9][11]

  • S is the slope of the calibration curve.[9]

To perform this, a calibration curve is constructed by plotting the analytical response versus a series of known sarafloxacin concentrations. The slope (S) is obtained from the linear regression of this curve. The standard deviation of the response (σ) is a measure of the variability of the blank signal.

Methodology for Sarafloxacin Analysis using HPLC

Below is a generalized protocol for the determination of sarafloxacin using High-Performance Liquid Chromatography (HPLC), which can be adapted for specific matrices and instrumentation.

Instrumentation and Conditions:

  • HPLC System: An isocratic pumping system with a UV-Vis or fluorescence detector.[4]

  • Column: A µ-Bondapak C18 column (3.9 mm x 300 mm) is a suitable choice.[4][5]

  • Mobile Phase: A common mobile phase composition is a mixture of acetonitrile (B52724), methanol, and 2 mmol/L phosphoric acid (with pH adjusted to 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[4][5]

  • Detection Wavelength: For UV detection, a wavelength of 278 nm is appropriate for sarafloxacin.[4][5]

  • Column Temperature: The column temperature is often maintained at 15°C.[4][5]

Sample Preparation:

Sample preparation is crucial to remove interfering substances from the matrix. A common procedure involves:

  • Extraction: Homogenize the sample (e.g., tissue) and extract sarafloxacin using a suitable solvent mixture, such as acetonitrile and 0.2% metaphosphoric acid.[12]

  • Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with a cartridge like a divinylbenzene-N-vinylpyrrolidone copolymer.[7][12]

  • Reconstitution: After elution from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in the mobile phase before injection into the HPLC system.[12]

Visualizing the Workflow and Key Relationships

To better understand the process of determining LOD and LOQ and its place within analytical method validation, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation prep_standards Prepare Blank and Low Concentration Standards cal_curve Generate Calibration Curve prep_standards->cal_curve analyze_samples Analyze Blank and Low Concentration Samples prep_standards->analyze_samples prep_samples Prepare Spiked Samples (if applicable) prep_samples->analyze_samples calc_stats Calculate Slope (S) and Standard Deviation of Response (σ) cal_curve->calc_stats calc_sn Calculate Signal-to-Noise Ratio analyze_samples->calc_sn analyze_samples->calc_stats determine_lod_loq Determine LOD and LOQ calc_sn->determine_lod_loq calc_stats->determine_lod_loq verify_limits Verify LOD and LOQ with Spiked Samples determine_lod_loq->verify_limits

Caption: General workflow for determining LOD and LOQ.

Method_Validation_Parameters mv Analytical Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision range Range mv->range robustness Robustness mv->robustness lod LOD linearity->lod loq LOQ linearity->loq accuracy->loq precision->loq

Caption: Interrelationship of key analytical method validation parameters.

References

Evaluating Analytical Method Robustness: A Comparative Guide to Using Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for accurate and reliable results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sarafloxacin (B1681457), with a focus on the use of its deuterated stable isotope-labeled internal standard, Sarafloxacin-d8, to enhance method robustness. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry-based methods, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby compensating for variations and matrix effects.[1][2]

The Role of Internal Standards in Method Robustness

An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability under normal usage. The choice of an internal standard is a critical factor in achieving this. While other fluoroquinolones like ofloxacin (B1677185) and sarafloxacin have been used as internal standards for the analysis of fluoroquinolones, they may not perfectly replicate the behavior of the specific analyte, potentially leading to less accurate quantification.[3] A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing superior correction for matrix effects and variability during the analytical process.[2]

Comparative Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for Sarafloxacin determination, highlighting the advantages of using a stable isotope-labeled internal standard. While direct head-to-head comparative studies under identical conditions are not always available in published literature, the data presented provides a clear indication of the performance enhancements achieved with SIL-IS.[3]

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterStable Isotope-Labeled IS (e.g., this compound)Other Fluoroquinolone IS (e.g., Ofloxacin)No Internal Standard
Co-elution with Analyte Nearly identical retention time.Retention time may differ.[3]Not Applicable
Correction for Matrix Effects Excellent correction due to identical chemical properties.[2]Partial correction, may not fully mimic analyte behavior.[3]No correction, highly susceptible to ion suppression or enhancement.[4]
Accuracy HighModerate to HighLow to Moderate
Precision (RSD) Typically low (<15%)VariableOften high (>20%)
Robustness HighModerateLow

Table 2: Quantitative Data Summary for Sarafloxacin Analysis in Various Matrices

MatrixMethodInternal StandardRecovery (%)Precision (RSD %)Limit of Quantification (LOQ) (µg/kg)
Poultry MeatGC-MS/MSNone77.97 - 90.94[5][6]< 7.45[5][6]2.0[5][6]
PorkGC-MS/MSNone77.97 - 92.23[5][6]< 7.45[5][6]2.0[5][6]
HoneyLC-FluorescenceLomefloxacin81.0 - 103.4[7]< 12.3[7]10[7]
Pig MuscleHPLC-FluorescenceNone76[8]< 6[8]12[8]
Chicken MuscleHPLC-FluorescenceNone>80[8]< 10[8]Not Specified

Note: The data in Table 2 is compiled from studies that did not exclusively use this compound. However, it serves to provide a baseline for typical recovery and precision values. The use of this compound is expected to improve these metrics, particularly in complex matrices where significant matrix effects are observed.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of Sarafloxacin in biological matrices.

Protocol 1: Sample Preparation using QuEChERS-based Extraction for LC-MS/MS Analysis

This protocol is a widely used method for the extraction of veterinary drug residues from food matrices.

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortification: Spike the sample with the appropriate volume of this compound internal standard solution.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sarafloxacin: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate key processes involved in the analysis and evaluation of Sarafloxacin.

General Workflow for Sarafloxacin Analysis Sample Sample Collection (e.g., Tissue, Milk) Homogenization Sample Homogenization Sample->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of sarafloxacin in biological matrices.

Method Robustness Testing Workflow Define_Params Define Method Parameters & Acceptance Criteria Vary_Params Deliberately Vary Parameters (e.g., pH, Temperature, Flow Rate) Define_Params->Vary_Params Analyze_Samples Analyze Samples with Each Varied Condition Vary_Params->Analyze_Samples Evaluate_Results Evaluate Impact on Results (e.g., Peak Area, Retention Time) Analyze_Samples->Evaluate_Results Assess_Robustness Assess Method Robustness (Compare to Acceptance Criteria) Evaluate_Results->Assess_Robustness

Caption: Workflow for a typical method robustness study.[2]

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone (e.g., Sarafloxacin) DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topoisomerase_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication inhibits Topoisomerase_IV->DNA_Replication inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Simplified signaling pathway for the antibacterial action of fluoroquinolones.

References

Safety Operating Guide

Navigating the Safe Disposal of Sarafloxacin-d8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds like Sarafloxacin-d8 is a cornerstone of laboratory safety and environmental responsibility. Sarafloxacin, a fluoroquinolone antibiotic, and its deuterated isotopologue, require meticulous disposal procedures to mitigate potential health and environmental impacts. This guide provides a direct, step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be aware of the hazard profile of Sarafloxacin. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it can be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation[1]. Therefore, treating this compound as a hazardous substance is a prudent approach.

Hazard Classification & PrecautionSource
Acute Oral Toxicity (Category 4) [1]
Skin and Eye Irritation [1]
Respiratory Irritation [1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2][3]
Ventilation Handle in a well-ventilated area to avoid dust formation.[2][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal company[1][4]. Under no circumstances should it be released into the sanitary sewer or disposed of in regular solid waste[1][4].

1. Waste Collection and Segregation:

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup debris, in a dedicated, leak-proof, and sealable container[1].

  • For solid waste, a securely sealed plastic bag or drum is appropriate[1].

  • For liquid waste, use a sealed container with secondary containment to prevent spills[1].

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and include the chemical name: "this compound"[1].

  • Ensure the label is legible and securely attached to the container.

3. Spill Management:

  • In the event of a spill, immediately evacuate and secure the area to prevent exposure[1].

  • For solid spills, carefully sweep or shovel the material into a suitable, labeled disposal container, avoiding dust formation[2][3].

  • For liquid spills, cover the spill with an absorbent, inert material such as diatomite or universal binders. Once fully absorbed, scoop the material into the designated disposal container[1].

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials[4].

  • Ensure the storage area complies with local and institutional regulations for hazardous waste.

5. Professional Disposal:

  • Contact a licensed waste management company to arrange for the pickup and disposal of the this compound waste[4].

  • Provide the waste disposal company with a complete and accurate description of the waste, including the SDS if available.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation collect_waste Collect Waste in Dedicated, Sealed Container start->collect_waste label_waste Label Container: 'Hazardous Waste - this compound' collect_waste->label_waste spill_check Spill Occurred? label_waste->spill_check spill_cleanup Follow Spill Cleanup Protocol: - Evacuate & Secure - Absorb/Sweep - Collect in Labeled Container spill_check->spill_cleanup Yes store_waste Store Waste in a Safe, Designated Area spill_check->store_waste No spill_cleanup->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal document_disposal Document and Retain Disposal Records contact_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Workflow for the safe disposal of this compound.

It is imperative to consult your institution's specific safety guidelines and local regulations, as they may have more stringent requirements than federal guidelines[1]. Adherence to these procedures will ensure a safe laboratory environment and minimize the environmental impact of these chemical compounds.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sarafloxacin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to stringent safety protocols when handling Sarafloxacin-d8. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.

This compound, a deuterated form of the fluoroquinolone antibiotic, requires careful management due to its potential health effects. While some safety data sheets (SDS) may classify the non-deuterated form as non-hazardous, others indicate it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, treating this compound as a hazardous substance is a prudent approach to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE): A Quantitative Overview

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, with specifications for optimal protection.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
Hands Protective glovesGloves must be impermeable and resistant to the chemical. Inspect gloves for any damage prior to use.[2][4]
Body Impervious clothing / Laboratory coatA complete suit protecting against chemicals may be necessary for handling large quantities or in the event of a spill.[2][4]
Feet Closed-toe shoesProtective boots may be required depending on the scale of handling and risk of spills.[2]
Respiratory Particle respirator (P95/P1 or OV/AG/P99 / ABEK-P2)For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, especially when dust may be generated, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. All respirators must be tested and approved under appropriate government standards.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following workflow provides a procedural guide for laboratory personnel.

Preparation
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Work should be conducted in a properly functioning chemical fume hood or other suitable exhaust ventilation system.[2]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above and inspect it for any defects.

  • Prepare Work Area: Clear the designated workspace of any unnecessary items and ensure a spill kit is readily accessible.

Handling
  • Weighing: When weighing the solid material, do so with care to minimize dust formation.[2]

  • Solution Preparation: If preparing solutions, perform this task within the confines of a chemical fume hood.

  • Container Management: Keep all containers of this compound tightly sealed when not in use.[2]

  • Avoid Direct Contact: Prevent any direct contact with the skin and eyes, and avoid inhaling any dust or aerosols.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]

Post-Handling
  • Decontamination: Clean and decontaminate all work surfaces after use.

  • Storage: Properly label and store any remaining this compound according to the storage guidelines. It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[2]

  • Waste Segregation: Separate all waste materials containing this compound for appropriate disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 prep4 Prepare Work Area prep3->prep4 handle1 Weigh Solid Carefully prep4->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 handle4 Avoid Direct Contact handle3->handle4 handle5 Practice Good Personal Hygiene handle4->handle5 post1 Decontaminate Surfaces handle5->post1 post2 Properly Store Material post1->post2 post3 Segregate Waste post2->post3 disposal1 Collect Waste in a Labeled, Sealed Container post3->disposal1 disposal2 Engage a Licensed Waste Disposal Company disposal1->disposal2 disposal3 Adhere to All Regulations disposal2->disposal3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and any contaminated materials must be managed responsibly to protect the environment and prevent exposure to others.

  • Waste Collection: Collect all waste materials, including unused product, contaminated lab supplies, and spill cleanup debris, in a dedicated, leak-proof, and sealable container.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Professional Disposal: The recommended method for disposal is through a licensed professional waste disposal company. Do not dispose of this compound in the regular trash or pour it down the drain.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations concerning the disposal of chemical waste.

By adhering to these detailed safety and logistical protocols, research facilities can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.

References

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